molecular formula C70H136O10 B3422760 Dipalmitin CAS No. 26657-95-4

Dipalmitin

Cat. No.: B3422760
CAS No.: 26657-95-4
M. Wt: 1137.8 g/mol
InChI Key: UJTQAHPLAOYWPB-UHFFFAOYSA-N
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Description

1,3-dipalmitoylglycerol is a 1,3-diglyceride obtained by the formal acylation of positions 1 and 3 of glycerol by hexadecanoic (palmitic) acid. It is a 1,3-diglyceride and a dihexadecanoylglycerol. It is functionally related to a hexadecanoic acid.
The Expert Panel concluded that  ... Glyceryl Dipalmitate is safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment provided that the content of 1,2-diesters is not high enough to induce epidermal hyperplasia.
Glyceryl 1,3-dipalmitate has been reported in Triticum aestivum, Sciadopitys verticillata, and Sauromatum giganteum with data available.
1,3-Dipalmitin is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTQAHPLAOYWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H136O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dipalmitin: Chemical Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin (B8236172), a diacylglycerol (DAG), is a lipid molecule of significant interest in various scientific fields, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism and a component of cellular membranes, this compound plays a role in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a particular focus on its role in cellular signaling. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and application.

Chemical Structure and Identification

This compound, also known as glyceryl dipalmitate, consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules. Palmitic acid is a 16-carbon saturated fatty acid. The two palmitoyl (B13399708) chains can be attached to the glycerol backbone in two isomeric forms: 1,2-dipalmitin and 1,3-dipalmitin (B116919). The general term "this compound" often refers to a mixture of these isomers.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₃₅H₆₈O₅[1]
Molecular Weight 568.91 g/mol [1]
CAS Number (racemic mixture) 26657-95-4[1]
1,2-Dipalmitoyl-sn-glycerol (B135180) CAS 30334-71-5
1,3-Dipalmitin CAS Number 502-52-3
IUPAC Name (1,2-isomer) (2,3-dihydroxypropyl) dipalmitate
IUPAC Name (1,3-isomer) (2-hydroxypropane-1,3-diyl) dipalmitate
SMILES (1,2-isomer) CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--OC(=O)CCCCCCCCCCCCCCC
SMILES (1,3-isomer) CCCCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCCCC
InChI (1,2-isomer) InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
InChI (1,3-isomer) InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its biological function and its application in various formulations.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 71.8 °C[2]
Boiling Point 628.6 °C at 760 mmHg[2]
Density 0.93 g/cm³[2]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml.[1]
Appearance White solid
Storage Temperature -20°C[1]

Biological Significance and Signaling Pathways

This compound, as a diacylglycerol, is a key second messenger in cellular signaling. Diacylglycerols are generated at the cell membrane in response to extracellular stimuli and play a critical role in the activation of various downstream effector proteins.

Activation of Protein Kinase C (PKC)

One of the most well-characterized roles of diacylglycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which promotes their translocation to the cell membrane.

While diacylglycerols, in general, are potent activators of PKC, studies have indicated that 1,2-dipalmitoyl-sn-glycerol is a weak activator of this enzyme family.[3] The specific fatty acid composition of the DAG molecule can influence its affinity for different PKC isoforms. 1,3-Dipalmitoyl glycerol has been shown to activate Protein Kinase Cα (PKCα) in vitro with a Ka of 3.8 μM.[4]

DAG_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive co-activates (for cPKC) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Diacylglycerol (DAG) Signaling Pathway for PKC Activation.
Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective role of 1,3-dipalmitoyl glycerol. It has been shown to inhibit apoptosis and the production of reactive oxygen species (ROS) and pro-inflammatory mediators in neuronal cells under conditions of oxygen-glucose deprivation and reperfusion.[4] This suggests a potential therapeutic application for this compound in conditions associated with neuronal damage.

Experimental Protocols

Enzymatic Synthesis of 1,3-Dipalmitin

This protocol describes the synthesis of 1,3-dipalmitin through the enzymatic esterification of glycerol and palmitic acid.[4][5]

Materials:

  • Glycerol (anhydrous)

  • Palmitic Acid

  • Immobilized sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei)

  • n-hexane (or other suitable organic solvent)

  • Molecular sieves (4Å)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Hexane (B92381)

Equipment:

  • Jacketed glass reactor with magnetic or overhead stirrer

  • Temperature controller/water bath

  • Vacuum pump

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • In the jacketed glass reactor, dissolve palmitic acid in n-hexane. The molar ratio of palmitic acid to glycerol should be approximately 2:1.

    • Add anhydrous glycerol to the mixture.

    • Add molecular sieves to remove water generated during the reaction.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture.

    • Set the reaction temperature to 60-70°C and stir the mixture at a constant speed (e.g., 200-300 rpm).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal:

    • Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and potentially reused.

  • Product Purification:

    • Remove the solvent from the reaction mixture using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography.

    • Prepare a silica gel column with hexane.

    • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and analyze them by TLC to identify those containing pure 1,3-dipalmitin.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.

Synthesis_Workflow Reactants Glycerol + Palmitic Acid + Immobilized Lipase + Solvent Reaction Enzymatic Esterification (60-70°C, stirring) Reactants->Reaction Filtration Filtration to remove enzyme Reaction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) Evaporation->Purification FinalProduct Pure 1,3-Dipalmitin Purification->FinalProduct

Workflow for the Enzymatic Synthesis of 1,3-Dipalmitin.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Hexane (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • This compound standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and isopropanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution.

    • Dissolve or extract the sample containing this compound in a suitable solvent and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of hexane and isopropanol is commonly used. A typical starting condition could be 98:2 (hexane:isopropanol), gradually increasing the proportion of isopropanol.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

    • ELSD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow (Nitrogen): 1.5 L/min

      • (Note: ELSD settings may need to be optimized for the specific instrument).

  • Data Analysis:

    • Inject the standards and samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

Applications in Drug Development

This compound and other diacylglycerols are utilized in the development of drug delivery systems. Their amphiphilic nature makes them suitable for use in the formulation of liposomes, solid lipid nanoparticles (SLNs), and other lipid-based carriers. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Conclusion

This compound is a multifaceted lipid molecule with important roles in cellular metabolism and signaling. Its well-defined chemical structure and properties make it a valuable tool for researchers studying lipid biology and developing novel therapeutic strategies. The detailed protocols provided in this guide for its synthesis and analysis will aid in the continued exploration of this significant biomolecule. As our understanding of the intricate roles of specific lipid species in health and disease continues to grow, the importance of studying molecules like this compound will undoubtedly increase.

References

A Technical Guide to 1,2-Dipalmitin and 1,3-Dipalmitin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive comparison of the stereoisomers 1,2-dipalmitin and 1,3-dipalmitin (B116919). As critical signaling molecules and metabolic intermediates, understanding the distinct physicochemical properties, biological activities, and analytical differentiation of these isomers is paramount for research and development in lipidomics, cell signaling, and pharmaceutical sciences.

Physicochemical and Structural Properties

1,2-Dipalmitin and 1,3-dipalmitin share the same molecular formula (C₃₅H₆₈O₅) and molecular weight (568.91 g/mol ).[1][2] However, the positional difference of the two palmitoyl (B13399708) chains on the glycerol (B35011) backbone results in distinct three-dimensional structures, which in turn influences their physical properties and biological interactions. 1,3-Dipalmitin is a symmetrical molecule, while 1,2-dipalmitin is asymmetrical.[3]

Property1,2-Dipalmitin (racemic)1,3-DipalmitinReferences
CAS Number 40290-32-2502-52-3[1][2]
Synonyms rac-1,2-Dipalmitoylglycerol, Glycerol 1,2-dipalmitateα,γ-Dipalmitin, Glyceryl 1,3-dipalmitate[2][4]
Molecular Formula C₃₅H₆₈O₅C₃₅H₆₈O₅[1][2]
Molecular Weight 568.91 g/mol 568.91 g/mol [1][2]
Melting Point Not consistently reported, varies with enantiomeric form72-74 °C[1]
Appearance SolidWhite to off-white solid[2][5]
Solubility Soluble in organic solvents like chloroform.Slightly soluble in Chloroform and Ethyl Acetate.[1][6]
Purity (Typical) >99%≥98% to >99.5%[2][5]
Common Impurity -≤2% 1,2-isomer[4][5]

Synthesis and Purification

The synthesis of high-purity dipalmitin (B8236172) isomers requires careful selection of methods to control regioselectivity and prevent acyl migration, a common challenge where fatty acid chains move between glycerol positions.

1,3-Dipalmitin Synthesis: Enzymatic synthesis is the preferred method for producing 1,3-dipalmitin due to high specificity.[7] This is typically achieved through the direct esterification of glycerol and palmitic acid, catalyzed by a sn-1,3-regiospecific lipase, such as that from Rhizomucor miehei.[1][8] This method offers milder reaction conditions and reduces the formation of the 1,2-isomer and tripalmitin (B1682551) byproducts compared to chemical synthesis.[8] Purification can be achieved through solvent crystallization or silica (B1680970) gel chromatography.[8]

1,2-Dipalmitin Synthesis: Chemical synthesis of 1,2-dipalmitoyl-sn-glycerol (B135180) often involves a multi-step process using a chiral precursor like (R)-(-)-Solketal to ensure the correct stereochemistry.[9] This process uses protecting groups to direct the acylation to the sn-1 and sn-2 positions.[9] Another approach involves the deacylation of triglycerides, though this can be less specific.[10]

Biological Activity and Signaling Pathways

Diacylglycerols (DAGs) are pivotal second messengers in cellular signaling.[11] The spatial arrangement of the acyl chains is a key determinant of their biological activity, particularly in the activation of Protein Kinase C (PKC) isozymes.[11][12]

PKC Activation: The activation of conventional and novel PKC isoforms is a critical step in numerous signaling cascades that regulate cell proliferation, differentiation, and apoptosis.[9][13] This process is initiated by the generation of sn-1,2-diacylglycerol in the cell membrane by phospholipase C (PLC).[11][14] The DAG molecule, along with calcium and phosphatidylserine, recruits PKC from the cytosol to the membrane and allosterically activates it by binding to its C1 domain.[11][12]

  • 1,2-Dipalmitin: As a sn-1,2-diacylglycerol, it is a direct physiological activator of PKC. However, compared to DAGs containing unsaturated fatty acids, 1,2-dipalmitin (a saturated DAG) is characterized as a weak PKC activator.[11][12] The lack of double bonds in its acyl chains is thought to result in a less optimal conformation for interaction with the PKC C1 domain within the membrane.[11]

  • 1,3-Dipalmitin: While not the canonical isomer for PKC activation, some literature suggests 1,3-dipalmitin can also activate PKC.[1] However, the interaction is stereospecifically less potent than that of sn-1,2-diacylglycerols.[12] Its symmetrical structure is not the primary physiological activator generated by PLC.[14]

Caption: Canonical PKC Activation Pathway by 1,2-Diacylglycerol.

Experimental Protocols

Accurate differentiation and quantification of 1,2- and 1,3-dipalmitin are essential for research. Due to their structural similarity, chromatographic techniques are most effective.

Protocol: HPLC Separation of 1,2- and 1,3-Dipalmitin

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating diacylglycerol regioisomers. Normal-Phase HPLC (NP-HPLC) is often used, as it separates lipids based on polarity.[3][6]

Objective: To separate and quantify 1,2-dipalmitin and 1,3-dipalmitin in a sample mixture.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Evaporative Light Scattering Detector (ELSD) or a UV detector (low wavelength, e.g., 205 nm), as this compound lacks a strong chromophore.[3][6]

Materials:

  • Silica-based normal-phase column (e.g., PVA-Sil, 250 mm x 4.6 mm, 5 µm).[6]

  • HPLC-grade solvents: n-hexane, 2-propanol (isopropanol).[3]

  • This compound sample and reference standards.

  • Sample solvent: Hexane or chloroform.[3]

Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of 1,2-dipalmitin and 1,3-dipalmitin reference standards at a known concentration (e.g., 1 mg/mL) in the sample solvent.

    • Prepare a mixed standard containing both isomers.

    • Dissolve the unknown sample in the same solvent.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of n-hexane and 2-propanol. A typical starting condition is 99:1 (Hexane:2-Propanol), gradually increasing the percentage of 2-propanol to elute the more polar components. The exact gradient must be optimized for the specific column and system.[3]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 10 µL.[6]

    • ELSD Settings: Drift tube temperature 40-50°C, nebulizer gas (Nitrogen) pressure ~3.5 bar.[5][6]

  • Data Analysis:

    • Run the individual standards to determine their retention times. On a normal-phase column, the less polar, more symmetrical 1,3-dipalmitin will typically elute before the more polar 1,2-dipalmitin.[3][15]

    • Run the mixed standard to confirm baseline separation.

    • Inject the unknown sample.

    • Identify the peaks corresponding to 1,2- and 1,3-dipalmitin based on retention times.

    • Quantify the amount of each isomer by comparing the peak area to a calibration curve generated from the reference standards.

hplc_workflow Figure 2. Experimental Workflow for HPLC-ELSD Analysis cluster_prep 1. Preparation cluster_analysis 2. HPLC-ELSD Analysis cluster_data 3. Data Processing A Prepare Standards (1,2- & 1,3-dipalmitin) E Inject Standards (Determine Retention Times) A->E B Prepare Sample F Inject Sample B->F C Prepare Mobile Phase (Hexane/Isopropanol) D Equilibrate System with Mobile Phase C->D D->E E->F G Record Chromatogram F->G H Identify Peaks by Retention Time G->H I Integrate Peak Areas H->I J Quantify Isomers (vs. Calibration Curve) I->J

Caption: Experimental Workflow for HPLC-ELSD Analysis.

Summary and Implications

The subtle difference in the position of the palmitoyl chains between 1,2- and 1,3-dipalmitin leads to significant variations in their physicochemical properties and biological functions.

  • For Cell Biology Researchers: The weak but direct role of 1,2-dipalmitin in PKC activation contrasts with the less direct role of 1,3-dipalmitin. This distinction is crucial when studying lipid-mediated signaling pathways. The presence of 1,2-dipalmitin as an impurity in 1,3-dipalmitin standards can lead to confounding results in cell-based assays.[15]

  • For Drug Development Professionals: In lipid-based drug delivery systems, the choice of isomer can affect formulation stability, drug loading, and release kinetics due to differences in melting points and crystal packing. Furthermore, when developing modulators of the PKC pathway, understanding the specific interactions of saturated versus unsaturated DAGs is essential for designing targeted therapies.

References

A Technical Guide to Dipalmitin: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dipalmitin (B8236172), a diacylglycerol of significant interest in pharmaceutical sciences. This document outlines its fundamental physicochemical properties, explores its applications in advanced drug delivery systems, and presents detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties of this compound

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with two palmitic acid chains. Depending on the attachment points of the fatty acid chains, this compound can exist as two main positional isomers: 1,2-dipalmitin and 1,3-dipalmitin (B116919). It is crucial to distinguish between the general term "this compound" and its specific isomers, as they possess distinct physical properties and physiological roles. The quantitative data for this compound and its common isomers are summarized in the table below.

PropertyValueIsomer(s)
CAS Number 26657-95-4[1][2][3][4][5][6]Mixture/Unspecified
40290-32-2[7]1,2-Dipalmitin
502-52-3[8]1,3-Dipalmitin
Molecular Weight 568.91 g/mol [1][2][3][7][8]All isomers
Molecular Formula C35H68O5[1][2][3][5][7][8]All isomers
Physical Form Solid[5]General
Storage Temperature -20°C[4][5][6]General

Applications in Drug Development

This compound, particularly the 1,3-isomer, is a key lipid excipient in the development of advanced drug delivery systems, most notably Solid Lipid Nanoparticles (SLNs).[9] SLNs are colloidal carriers that offer a promising platform for enhancing the bioavailability of poorly soluble drugs, achieving controlled release, and improving drug stability.[9]

The utility of 1,3-dipalmitin in SLN formulations stems from its high melting point and stable crystalline structure.[9] This stability helps to prevent the expulsion of the encapsulated drug during storage, a common challenge with other lipid matrices.[9] The lipidic nature of this compound makes it an ideal candidate for encapsulating hydrophobic active pharmaceutical ingredients (APIs).[9]

Experimental Protocols

Enzymatic Synthesis of 1,3-Dipalmitin

The enzymatic synthesis of 1,3-dipalmitin is often preferred over chemical synthesis due to its high regioselectivity, which yields a purer product under milder conditions.[3] A common method involves the lipase-catalyzed esterification of glycerol and palmitic acid.[1]

Materials:

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve palmitic acid in a suitable volume of n-hexane (if not a solvent-free system). Add glycerol to the mixture.

  • Enzyme Addition: Introduce the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 60-75°C) with continuous stirring (e.g., 200-300 rpm).[1] The temperature should be above the melting point of palmitic acid in a solvent-free system.[1]

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.[3]

  • Purification:

    • Filtration: Remove the immobilized enzyme by filtration.

    • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

    • Purification: The crude product can be purified by crystallization from a solvent like n-hexane or by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to elute the final product.[1]

Formulation and Characterization of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • 1,3-Dipalmitin (solid lipid)[9]

  • Surfactant (e.g., Polysorbate 80, Lecithin)[9]

  • Hydrophobic Active Pharmaceutical Ingredient (API)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the 1,3-dipalmitin at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic API in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer.

  • Ultrasonication: Subject the resulting pre-emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to assess the stability of the nanoparticle dispersion.

    • Entrapment Efficiency (EE%) and Drug Loading (DL%): Typically determined by separating the unentrapped drug from the SLNs via ultracentrifugation and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[9]

Analytical Techniques for this compound Isomer Differentiation

The accurate differentiation between 1,2- and 1,3-dipalmitin is critical for research and quality control. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating diacylglycerol regioisomers. The separation is based on the subtle differences in polarity, with 1,3-dipalmitin typically eluting earlier than the more polar 1,2-dipalmitin on a normal-phase column.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is highly effective for the unambiguous structural confirmation of the isomers, particularly for pure or simplified samples.[2]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS.[2]

Diagrams

Experimental_Workflow_for_SLN_Formulation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_formulation SLN Formulation cluster_characterization Characterization This compound 1,3-Dipalmitin melt Melt Lipid & Dissolve API (~75°C) This compound->melt api Hydrophobic API api->melt homogenize High-Shear Homogenization melt->homogenize Hot Lipid Phase water Purified Water dissolve Dissolve Surfactant (~75°C) water->dissolve surfactant Surfactant surfactant->dissolve dissolve->homogenize Hot Aqueous Phase ultrasonicate Ultrasonication homogenize->ultrasonicate cool Cooling & Solidification ultrasonicate->cool sln_dispersion SLN Dispersion cool->sln_dispersion dls DLS (Size, PDI) sln_dispersion->dls zeta Zeta Potential sln_dispersion->zeta hplc HPLC/UV-Vis (EE%, DL%) sln_dispersion->hplc

Caption: Experimental workflow for this compound-based SLN formulation and characterization.

References

A Technical Guide to the Synthesis and Purification of Dipalmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dipalmitoylglycerol, with a primary focus on 1,3-dipalmitoylglycerol (1,3-DPG). 1,3-DPG is a structured diacylglycerol (DAG) of significant interest in the pharmaceutical and food industries due to its unique physiological properties, including potential applications in weight management and as a structured lipid in drug delivery systems.[1][2] Unlike triglycerides, 1,3-DAGs are metabolized differently and are less likely to be stored as body fat.[2] This document details the prevalent chemoenzymatic synthesis routes and multi-step purification processes, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development efforts.

Synthesis of 1,3-Dipalmitoylglycerol

The production of 1,3-dipalmitoylglycerol with high regioselectivity is most effectively achieved through enzymatic synthesis. This method overcomes the limitations of traditional chemical synthesis, which often results in a mixture of isomers and requires harsh reaction conditions.[1][2] The preferred method is the lipase-catalyzed esterification of glycerol (B35011) with palmitic acid in a solvent-free system.

Enzymatic Esterification

Enzymatic synthesis utilizes 1,3-specific lipases to catalyze the esterification reaction, ensuring that palmitic acid is added specifically to the sn-1 and sn-3 positions of the glycerol backbone.[1] This high degree of specificity is crucial for producing the desired 1,3-DPG isomer. Immobilized lipases, such as Lipozyme TL IM or Novozym® 435, are commonly used due to their stability at the required reaction temperatures and ease of removal from the reaction mixture.[2][3]

The overall workflow for the synthesis and subsequent purification is depicted below.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Glycerol + Palmitic Acid Reactor Jacketed Glass Reactor (Solvent-Free System) Reactants->Reactor Load Reactants CrudeProduct Crude Reaction Mixture (DPG, MAG, TAG, FFA) Reactor->CrudeProduct Enzymatic Esterification (e.g., 73°C, 275 rpm, 6h) Enzyme Immobilized Lipase (e.g., Lipozyme TL IM) Enzyme->Reactor Add Catalyst Distillation Molecular Distillation CrudeProduct->Distillation Remove FFA & MAG Fractionation Solvent Fractionation / Crystallization Distillation->Fractionation Separate Isomers & TAG FinalProduct High-Purity 1,3-Dipalmitoylglycerol Fractionation->FinalProduct Isolate 1,3-DPG cluster_purification_detail Detailed Purification Workflow Crude Crude Product from Synthesis Distill Molecular Distillation Crude->Distill Removes FFAs, MAGs Frac Solvent Fractionation (e.g., Acetone) Distill->Frac Removes 1,2-DAGs, TAGs Cryst Low-Temperature Crystallization Frac->Cryst Filt Filtration Cryst->Filt Final Purified 1,3-DPG (>83% Purity) Filt->Final cluster_pathway PKC Activation Pathway PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) (e.g., 1,3-DPG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Release IP3->Ca Response Downstream Cellular Response PKC->Response Ca->PKC Activation

References

Dipalmitin: A Comprehensive Technical Guide on its Natural Sources and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin (B8236172), a diacylglycerol (DAG) consisting of a glycerol (B35011) backbone esterified with two palmitic acid molecules, is a significant lipid molecule with diverse biological functions and applications. It exists primarily in two isomeric forms, 1,2-dipalmitin and 1,3-dipalmitin (B116919), each with distinct metabolic fates and signaling roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic pathways, and its multifaceted biological roles, including its function as a second messenger in crucial signaling cascades and its emerging therapeutic potential. Furthermore, this document details its application in pharmaceutical sciences as a key component in advanced drug delivery systems. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and development.

Natural Sources and Physicochemical Properties

This compound is a naturally occurring lipid found in various vegetable oils and animal fats, typically as a component of triacylglycerols (TAGs).[1] Palmitic acid, the fatty acid constituent of this compound, is the most common saturated fatty acid in the human body and is found in sources like palm oil, butter, cheese, milk, and animal fat.[2][3] Glyceryl dipalmitate has been identified in plants such as Triticum aestivum (wheat), Sciadopitys verticillata, and Sauromatum giganteum.[4]

While this compound is present in many natural fats and oils, precise quantification of the specific 1,2- or 1,3-dipalmitin isomers is not extensively documented in publicly available literature.[1] Most analyses focus on the total diacylglycerol content or the profile of TAG species containing palmitic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₃₅H₆₈O₅[5][6][7]
Molecular Weight 568.91 g/mol [5][6][7]
Appearance White solid/powder[2][8]
Isomeric Forms 1,2-dipalmitin, 1,3-dipalmitin[5][9]
Solubility Soluble in ether, chloroform; Insoluble in water[8]
CAS Number (Mixture) 26657-95-4[7][10]
CAS Number (1,2-Dipalmitin) 40290-32-2[6]
CAS Number (1,3-Dipalmitin) 502-52-3[11]

Biosynthesis and Metabolism

This compound is a key intermediate in the de novo synthesis of triacylglycerols, a process known as the Kennedy pathway. This fundamental metabolic pathway is conserved across both plants and animals.[1]

The synthesis begins with a glycerol-3-phosphate backbone. Two sequential acylation steps, catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT), add fatty acids like palmitic acid to the sn-1 and sn-2 positions. This forms lysophosphatidic acid and subsequently phosphatidic acid. A phosphate (B84403) group is then removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), yielding a 1,2-diacylglycerol, such as 1,2-dipalmitin.[1] This 1,2-DAG is at a critical metabolic juncture: it can be further acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol for energy storage, or it can be utilized in other metabolic or signaling pathways.[1]

The 1,3-dipalmitin isomer is less directly synthesized in this primary pathway but can be formed through acyl migration from the 1,2-isomer or during the partial hydrolysis of triacylglycerols.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-acyl-G3P) G3P->LPA GPAT PA Phosphatidic Acid (1,2-diacyl-G3P) LPA->PA AGPAT DAG 1,2-Dipalmitin (1,2-diacyl-glycerol) PA->DAG PAP TAG Tripalmitin (triacyl-glycerol) DAG->TAG DGAT PalmitoylCoA1 Palmitoyl-CoA PalmitoylCoA1->LPA PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->PA PalmitoylCoA3 Palmitoyl-CoA PalmitoylCoA3->TAG PKC_Activation cluster_membrane Plasma Membrane Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates DAG 1,3-Dipalmitin (DAG) PIP2->DAG Generates PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets GC_MS_Workflow Sample Sample Preparation (Homogenization) Extraction Lipid Extraction (Folch Method) Sample->Extraction Separation SPE Separation (Optional) Extraction->Separation Derivatization Derivatization (e.g., Silylation) Separation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing (Quantification) Analysis->Data

References

Dipalmitin in Cellular Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of dipalmitin's role as a key intermediate in cellular lipid metabolism. It covers its biosynthesis and degradation, its function in signaling pathways, and its involvement in metabolic diseases. Detailed experimental methodologies, quantitative data, and pathway visualizations are included to support advanced research and therapeutic development.

Introduction to This compound (B8236172)

This compound, a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two palmitic acid chains, is a central molecule in lipid metabolism.[1][2][3] It exists as two main isomers, 1,2-dipalmitin and 1,3-dipalmitin, which serve as critical intermediates in the synthesis of triglycerides (TGs) for energy storage and phospholipids (B1166683) for membrane structure.[4][5][6] Beyond its structural role, the accumulation of specific DAGs like this compound is increasingly recognized for its potent function as a second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[1][7][8] Dysregulation of this compound metabolism is linked to cellular stress and the pathogenesis of metabolic diseases, including insulin (B600854) resistance.[1][9]

Metabolic Pathways Involving this compound

This compound is dynamically synthesized and catabolized within the cell, primarily at the endoplasmic reticulum and lipid droplets. Its concentration is tightly regulated by a series of enzymatic reactions that balance energy storage and signaling needs.

Biosynthesis of this compound

This compound is synthesized via the Kennedy pathway, the primary route for de novo triglyceride synthesis.[10][11] This pathway begins with glycerol-3-phosphate and involves sequential acylation steps.

  • Glycerol-3-phosphate Acyltransferase (GPAT): Catalyzes the addition of a fatty acyl-CoA, often palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).

  • 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT): Adds a second fatty acyl-CoA to the sn-2 position of LPA to produce phosphatidic acid (PA).[10]

  • Phosphatidic Acid Phosphatase (PAP), or Lipin: Dephosphorylates PA to yield 1,2-diacylglycerol (1,2-dipalmitin if both acyl chains are palmitate).[4][5][12] This is a critical regulatory step, controlling the flux of PA towards either triglyceride or phospholipid synthesis.

  • Diacylglycerol Acyltransferase (DGAT): In the final step of triglyceride synthesis, DGAT esterifies the diacylglycerol with a third fatty acyl-CoA.[11][13][14][15] this compound is a direct substrate for this reaction.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG 1,2-Dipalmitin (DAG) PA->DAG Lipin (PAP) PL Phospholipids PA->PL CDS / CTP-cytidylyltransferase TAG Triglyceride DAG->TAG DGAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->G3P PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->LPA AcylCoA Acyl-CoA AcylCoA->DAG G TAG Triglyceride DAG This compound (DAG) TAG->DAG ATGL FFA1 Palmitic Acid TAG->FFA1 MAG Monopalmitin (MAG) DAG->MAG HSL FFA2 Palmitic Acid DAG->FFA2 Glycerol Glycerol MAG->Glycerol MGL FFA3 Fatty Acid MAG->FFA3 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_cyto Inactive PKC DAG->PKC_cyto recruits & activates PKC_mem Active PKC Downstream Downstream Phosphorylation (e.g., Insulin Signaling Inhibition) PKC_mem->Downstream Signal Hormone / Growth Factor Signal->Receptor G start Cell/Tissue Sample frac Subcellular Fractionation start->frac extract Lipid Extraction (Bligh & Dyer) frac->extract Input: Cytosol & Membrane Fractions dry Dry Down (Nitrogen Stream) extract->dry Add Internal Std. recon Reconstitute in Solvent dry->recon lcms LC-MS/MS Analysis (C18, ESI+, MRM) recon->lcms quant Quantification (Standard Curve) lcms->quant end This compound Concentration quant->end

References

Physicochemical Properties of Dipalmitin Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin (B8236172), a diacylglycerol composed of two palmitic acid chains, is a crucial excipient in the pharmaceutical and food industries. Its physicochemical properties, such as melting point, solubility, and crystalline structure, significantly influence the stability, bioavailability, and manufacturing processes of final products. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound powder, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and formulation scientists in its effective utilization.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, with detailed explanations in the subsequent sections.

General Properties
PropertyValueSource
Chemical Name Glycerol 1,2(3)-dihexadecanoate[2]
Synonyms Dipalmitoylglycerol, Dihexadecanoin[2][3]
CAS Number 26657-95-4[2]
Molecular Formula C35H68O5[4]
Molecular Weight 568.9 g/mol [4]
Appearance White to off-white solid/powder[1][2]
Storage Temperature -20°C is recommended for long-term stability.[4][2][4]
Thermal Properties

The thermal behavior of this compound is critical for applications involving heating or melting, such as in the preparation of solid lipid nanoparticles or emulsions.

PropertyValueSource
Melting Point 71.8 °C[2]
Boiling Point 628.56 °C (estimated)[5]
Flash Point 177.70 °C (estimated)[5]
Solubility

This compound is a nonpolar lipid, and its solubility is governed by the "like dissolves like" principle, exhibiting higher solubility in nonpolar organic solvents and very low solubility in polar solvents like water.[6]

SolventSolubilityData TypeSource
Dimethylformamide (DMF)20 mg/mLQuantitative[2][4][6]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mLQuantitative[2][4][6]
Ethanol0.25 mg/mLQuantitative[2][4][6]
Phosphate-Buffered Saline (PBS, pH 7.2)0.7 mg/mLQuantitative[2][4][6]
ChloroformSlightly SolubleQualitative[1][6]
Ethyl AcetateSlightly SolubleQualitative[6]
EtherSolubleQualitative[1]
WaterInsolubleQualitative[1]

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. This compound exhibits a rich polymorphism that significantly influences its physical properties.[7][8] The primary polymorphic forms are α, β', and β, with stability increasing in that order (α → β' → β).[7][9]

  • α (Alpha) form: This is the least stable polymorph, typically formed upon rapid cooling from the melt.[9]

  • β' (Beta prime) form: This form is more stable than the α form and is often desired in food products for its plastic texture.

  • β (Beta) form: This is the most stable polymorphic form with the highest melting point and packing density.[7][9]

The transition between these forms can be influenced by factors such as temperature, cooling rate, and the presence of impurities.[9][10] Understanding and controlling these transformations is crucial for ensuring the stability and desired physical characteristics of this compound-containing formulations.[8]

Experimental Protocols

Precise characterization of this compound's physicochemical properties relies on standardized experimental methods.

Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a method to determine the equilibrium solubility of this compound in a solvent at a specific temperature.[6]

Materials:

  • This compound powder (>99% purity)

  • Solvent of choice

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume or mass of the solvent in a glass vial. The excess solid ensures that a saturated solution is formed.[6]

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[6] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the undissolved solid settles.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe and filter it through a suitable syringe filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place it in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Gravimetric Analysis: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume (or mass) of the solvent used.[6]

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation & Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Reach equilibrium C Filter supernatant B->C Separate phases D Evaporate solvent C->D E Weigh residue D->E F Calculate solubility E->F

Caption: Workflow for determining this compound solubility.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting points and enthalpies of fusion of this compound's polymorphic forms and to study their transitions.[7][8]

Materials:

  • This compound powder (>99% purity)

  • Aluminum DSC pans and lids

  • DSC instrument

  • Certified standards for calibration (e.g., indium)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards.[7]

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.[7] Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature below the expected melting point.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final melting point.

    • Cool the sample at a controlled rate back to the starting temperature.

    • Perform a second heating scan to observe any changes in the thermal profile due to the thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transitions.[8] The peak temperature provides the melting point, and the integrated peak area corresponds to the enthalpy of fusion.

Polymorph Identification by Powder X-ray Diffraction (PXRD)

PXRD is essential for identifying the different crystalline forms of this compound based on their unique diffraction patterns.[7]

Materials:

  • This compound powder (prepared in different polymorphic forms through controlled thermal treatment)

  • Mortar and pestle

  • Sample holder

  • Powder X-ray diffractometer with a Cu Kα radiation source

Procedure:

  • Sample Preparation: Prepare the different polymorphic forms of this compound using controlled heating and cooling protocols. Gently grind the solidified sample to a fine powder.[7]

  • Sample Mounting: Mount the fine powder onto the sample holder, ensuring a flat and uniform surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (2θ), step size, and scan speed.

  • Data Collection: Initiate the X-ray scan and collect the diffraction pattern.

  • Data Analysis: Analyze the positions (2θ values) and intensities of the diffraction peaks. Each polymorphic form will have a characteristic set of peaks, allowing for its identification.

G Melt Molten this compound Alpha α form (Unstable) Melt->Alpha Rapid Cooling BetaPrime β' form (Metastable) Alpha->BetaPrime Heating / Time Beta β form (Stable) BetaPrime->Beta Heating / Time

Caption: Polymorphic transitions of this compound.

Stability and Storage

This compound powder is considered stable under normal conditions.[1] For long-term storage, it is recommended to keep it at -20°C.[4] It is important to protect it from incompatible materials, such as strong oxidizing agents.[1]

Conclusion

A comprehensive understanding of the physicochemical properties of this compound powder is paramount for its successful application in research and product development. This guide has provided a detailed overview of its key characteristics, including thermal properties, solubility, and polymorphism. The experimental protocols and visual diagrams offered herein serve as practical tools for scientists and researchers to effectively characterize and utilize this versatile lipid excipient.

References

Crystalline Structure of 1,3-Dipalmitoyl-Glycerol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 1,3-dipalmitoyl-glycerol (1,3-DPG), a diacylglycerol of significant interest in pharmaceutical and food sciences. Due to the limited direct crystallographic data for 1,3-DPG in the available literature, this guide draws parallels from the extensively studied and structurally related triacylglycerols, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and tripalmitin. The principles of polymorphism, thermal behavior, and analytical methodologies discussed are fundamental to understanding and controlling the solid-state properties of lipid-based formulations.

Polymorphism in Glycerolipids

Glycerolipids, including 1,3-dipalmitoyl-glycerol, exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms. These different polymorphs, while chemically identical, possess distinct physical properties, including melting point, solubility, and stability. The control of polymorphism is critical in drug development and food manufacturing as it directly impacts product performance, bioavailability, and shelf-life.

The primary polymorphic forms observed in glycerolipids are designated as α (alpha), β' (beta prime), and β (beta).

  • α (Alpha) Form: This is generally the least stable polymorph with the lowest melting point. It is often the first form to crystallize from the melt upon rapid cooling.[1]

  • β' (Beta Prime) Form: This form has intermediate stability and melting point.

  • β (Beta) Form: This is typically the most stable polymorph with the highest melting point.[1]

The transformation between these polymorphic forms is influenced by factors such as temperature, cooling and heating rates, and the presence of impurities.[2][3] These transformations can occur via solid-state transitions or through a melt-mediated process.[3]

Quantitative Data on Polymorphic Forms

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Stability
α (Alpha)~45108.4Least Stable
β' (Beta Prime)--Intermediate
β (Beta)~66177.2Most Stable

Note: The β' form is an intermediate state, and its thermal properties can be more variable and challenging to isolate.[1]

Experimental Protocols

Analysis of Crystallization Behavior using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the melting and crystallization of lipids.[1]

Objective: To determine the melting and crystallization profiles of 1,3-dipalmitoyl-glycerol and identify its polymorphic forms based on their thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 1,3-dipalmitoyl-glycerol sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is to be used as a reference.[4]

  • DSC Program:

    • Heat the sample to 80°C at a rate of 10°C/min to erase any prior crystal memory.

    • Hold the sample at 80°C for 10 minutes.

    • Cool the sample to -40°C at a controlled rate (e.g., 5°C/min) to obtain the crystallization profile.[4]

    • Hold the sample at -40°C for 5 minutes.

    • Heat the sample from -40°C to 80°C at a controlled rate (e.g., 5°C/min) to obtain the melting profile.[4]

  • Data Interpretation: The resulting thermogram will show exothermic peaks corresponding to crystallization events during cooling and endothermic peaks corresponding to melting events during heating. The peak temperatures and the area under the peaks (enthalpy) are characteristic of the different polymorphic forms.[1]

Identification of Polymorphic Forms by X-Ray Diffraction (XRD)

X-Ray Diffraction is a primary technique for the unequivocal identification of crystalline polymorphs. Each polymorphic form has a unique crystal lattice, which results in a characteristic diffraction pattern.

Objective: To identify the specific polymorphic form(s) of 1,3-dipalmitoyl-glycerol present in a sample.

Methodology:

  • Sample Preparation: The 1,3-dipalmitoyl-glycerol sample should be crystallized under controlled temperature conditions to promote the formation of specific polymorphs. A small amount of the crystallized material is then carefully placed on a sample holder.[4]

  • XRD Analysis:

    • Utilize a powder X-ray diffractometer equipped with Cu Kα radiation.

    • Scan the sample over a 2θ range of 15° to 25° to analyze the short spacings, which are highly indicative of the polymorphic form.[4]

    • Typical operating conditions for the X-ray tube are 40 kV and 30 mA.[4]

  • Data Interpretation: The resulting diffraction pattern will exhibit peaks at specific 2θ angles. The positions and intensities of these peaks are compared with known patterns for α, β', and β forms of glycerolipids to identify the polymorph(s) present in the sample.

Visualizations

Polymorphic Transformation Pathways

The following diagram illustrates the typical transformation pathways between the different polymorphic forms of glycerolipids, as influenced by thermal conditions.

Polymorphic_Transformations Melt Melt State Alpha α-form (Metastable) Melt->Alpha Rapid Cooling Beta β-form (Stable) Melt->Beta Slow Cooling Alpha->Melt Heating BetaPrime β'-form (Intermediate) Alpha->BetaPrime Solid-State Transformation BetaPrime->Melt Heating BetaPrime->Beta Solid-State Transformation Beta->Melt Heating

Caption: Polymorphic transformations in glycerolipids.

Experimental Workflow for Crystalline Structure Characterization

The diagram below outlines a typical experimental workflow for the comprehensive characterization of the crystalline structure of lipids like 1,3-dipalmitoyl-glycerol.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample 1,3-Dipalmitoyl-Glycerol Melt Melt at 80°C Sample->Melt Cooling Controlled Cooling (e.g., 5°C/min) Melt->Cooling Crystallized Crystallized Sample Cooling->Crystallized DSC Differential Scanning Calorimetry (DSC) Crystallized->DSC XRD X-Ray Diffraction (XRD) Crystallized->XRD Thermal Thermal Transitions (Melting/Crystallization Points) DSC->Thermal Polymorph Polymorph Identification (α, β', β) XRD->Polymorph Structure Crystalline Structure Characterization Thermal->Structure Polymorph->Structure

Caption: Workflow for lipid crystal characterization.

References

Solubility of Dipalmitin in Ethanol and Other Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of dipalmitin (B8236172) in ethanol (B145695) and other organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental methodologies.

Introduction to this compound and its Solubility

This compound, a diacylglycerol, is a lipid molecule composed of a glycerol (B35011) backbone with two palmitic acid chains. As a nonpolar lipid, its solubility is primarily dictated by the "like dissolves like" principle, meaning it exhibits higher solubility in nonpolar organic solvents and significantly lower solubility in polar solvents such as water.[1] Understanding the solubility of this compound is crucial for a variety of applications, including the development of pharmaceutical formulations, and in the food and cosmetic industries.[1][2]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. Quantitative data is limited and is typically provided at room temperature unless otherwise specified.[1]

Table 1: Quantitative Solubility of this compound

SolventChemical ClassPolaritySolubility (mg/mL)
Dimethylformamide (DMF)AmidePolar Aprotic20[1][3][4][5]
Dimethyl sulfoxide (B87167) (DMSO)SulfoxidePolar Aprotic30[1][3][4][5]
EthanolAlcoholPolar Protic0.25[1][3][4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferPolar0.7[1][3][4][5]

Table 2: Qualitative Solubility of this compound

SolventChemical ClassPolaritySolubility
ChloroformHalogenated AlkaneNonpolarSlightly Soluble[1][6]
Ethyl AcetateEsterModerately PolarSlightly Soluble[1][6]
Water-Highly PolarInsoluble[2][7]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of lipids like this compound. The choice of method often depends on the nature of the solvent (liquid vs. solid/semi-solid).

This protocol is a reliable method for determining the equilibrium solubility of this compound in a liquid organic solvent at a specific temperature.[1]

  • Step 1: Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[1]

  • Step 2: Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the solution to reach equilibrium.[1]

  • Step 3: Phase Separation: After equilibration, allow the vials to stand at the experimental temperature so that the undissolved solid can sediment.[1]

  • Step 4: Supernatant Analysis: Carefully extract a known volume of the clear supernatant.

  • Step 5: Solvent Evaporation: Transfer the supernatant to a pre-weighed dish and evaporate the solvent using a gentle stream of nitrogen or by placing it in a vacuum oven.[1]

  • Step 6: Gravimetric Analysis: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.[1]

  • Step 7: Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight. Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).[1]

The shake-flask method is a widely used technique for solubility determination.[8] An excess amount of the solute (this compound) is added to the solvent and agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

For determining solubility in solid or semi-solid lipid excipients, techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) are employed.[9][10]

  • Differential Scanning Calorimetry (DSC): This method relies on the principle that the melting enthalpy of the solid solvent decreases as the solute dissolves in it. As the concentration of the dissolved solute increases, the energy required to melt the solvent decreases until saturation is reached.[9]

  • Hot Stage Microscopy (HSM): This technique involves observing the sample under a cross-polarized light microscope while heating it. Crystalline materials are birefringent. If the drug is fully solubilized, no birefringence is observed above the excipient's melting point. If birefringence is still visible, it indicates that the drug is not completely dissolved, and the concentration is above the saturation solubility.[9]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination by gravimetric analysis.

G cluster_protocol Gravimetric Solubility Determination Workflow A 1. Preparation of Saturated Solution (Excess this compound in known volume of solvent) B 2. Equilibration (Thermostatic shaker, 24-72h) A->B C 3. Phase Separation (Sedimentation of undissolved solid) B->C D 4. Supernatant Extraction (Aliquot of clear supernatant) C->D E 5. Solvent Evaporation (Nitrogen stream or vacuum oven) D->E F 6. Gravimetric Analysis (Weighing dried residue until constant weight) E->F G 7. Calculation of Solubility (mg/mL or g/100g) F->G

Gravimetric analysis workflow for this compound solubility.

References

A Technical Guide to the Thermal Analysis of Dipalmitin Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the thermal analysis of dipalmitin (B8236172), a diacylglycerol of significant interest in pharmaceutical formulations and material science. Understanding the phase transitions of this compound is paramount for controlling the stability, bioavailability, and manufacturing processes of lipid-based systems. This document provides a comprehensive overview of the polymorphic behavior of this compound, detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), and a summary of its thermal properties.

The Polymorphism of this compound

This compound, like many lipids, exhibits polymorphism—the ability to exist in multiple crystalline forms, each with a distinct molecular arrangement and unique physicochemical properties. These different crystalline structures, or polymorphs, directly influence the melting point, enthalpy of fusion, solubility, and stability of the material. The primary polymorphic forms of di- and triglycerides are the α (alpha), β' (beta-prime), and β (beta) forms.

The stability of these polymorphs increases from the least stable α form to the most stable β form. The α form, characterized by a hexagonal subcell packing, has the lowest melting point and is typically obtained through rapid cooling from the molten state. The β' form is of intermediate stability and has an orthorhombic perpendicular subcell. The β form is the most thermodynamically stable, possessing a triclinic parallel subcell and the highest melting point. The transitions between these forms are influenced by factors such as temperature, cooling and heating rates, and the presence of impurities or solvents.

Quantitative Thermal Analysis Data

Precise and consolidated quantitative data for all polymorphic forms of this compound are not extensively available in peer-reviewed literature. However, the thermal behavior of the closely related triglyceride, tripalmitin (B1682551) (PPP), has been well-characterized and serves as a valuable proxy to illustrate the expected trends in melting points and enthalpies of fusion for this compound's polymorphs.[1] The most stable β polymorph of 1,3-dipalmitin (B116919) is reported to have a melting point in the range of 73-74°C.[2]

The following tables summarize the thermal properties of the well-characterized polymorphs of tripalmitin, which are analogous to what can be expected for this compound.

Table 1: Melting Points of Tripalmitin Polymorphs

Polymorphic FormMelting Point (°C)
α (Alpha)~44-46
β' (Beta-Prime)~55-57
β (Beta)~65-67

Source: Data compiled from multiple sources.[3]

Table 2: Enthalpy of Fusion of Tripalmitin Polymorphs

Polymorphic FormEnthalpy of Fusion (kJ/mol)
α (Alpha)~108.4
β (Beta)~171.3 - 177.2

Source: Data compiled from multiple sources.[1][3] Note: The enthalpy of fusion for the β' form is less commonly reported due to its intermediate and often transient nature.

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating the thermal properties of this compound, including the temperatures and enthalpies of its phase transitions.[1][2]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to observe the transitions between them.

Materials and Equipment:

  • High-purity (>99%) this compound

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum DSC pans and hermetic sealing press

  • Certified standards for temperature and enthalpy calibration (e.g., indium)

  • Inert purge gas (e.g., nitrogen)

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.[2]

    • Hermetically seal the pan to prevent any sample loss during heating.[2]

    • Prepare an empty, sealed aluminum pan to serve as a reference.[2]

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards.[2]

    • Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to maintain a stable thermal environment.[2]

  • Thermal Program for Polymorph Generation and Analysis:

    • Initial Melt and Crystal Memory Erasure: Heat the sample to a temperature approximately 20°C above its final melting point (e.g., to 95°C) and hold for 10 minutes to erase any previous crystal memory.[2]

    • Generation of the α (Alpha) Form: Rapidly cool the molten sample to a low temperature (e.g., 0°C) at a fast cooling rate (e.g., 20°C/min).[2]

    • Generation of the β' (Beta-Prime) Form: Following the initial melt, cool the sample to a temperature just below the expected melting point of the α form and hold it isothermally for a specific duration to encourage the transition to the β' form. The exact temperature and time may require optimization.[2]

    • Generation of the β (Beta) Form: After melting, cool the sample slowly (e.g., 1-2°C/min) to room temperature. Alternatively, hold the sample at a temperature just below the melting point of the β' form for an extended period to facilitate the transformation to the most stable β form.[2]

    • Analysis Scan: After the desired polymorph has been generated through the specific thermal treatment, heat the sample at a controlled rate (e.g., 5 or 10°C/min) from the low temperature to a temperature above the final melting point.[2]

  • Data Analysis:

    • Record the heat flow as a function of temperature. The resulting DSC thermogram will display endothermic peaks corresponding to the melting of the different polymorphic forms. Exothermic peaks may also be observed, indicating a recrystallization from a less stable to a more stable form.

    • From the thermogram, determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion) for each observed transition.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the characterization of this compound polymorphs using DSC.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Processing cluster_results Results weigh Weigh 3-5 mg this compound seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load thermal_program Run Thermal Program (Heating/Cooling Cycles) load->thermal_program record Record DSC Thermogram thermal_program->record analyze Analyze Peaks (Melting Point, Enthalpy) record->analyze identify Identify Polymorphs analyze->identify characterize Characterize Phase Transitions identify->characterize

Experimental workflow for this compound polymorph characterization.
Polymorphic Phase Transitions

The relationships between the different polymorphic forms of this compound involve transitions from less stable to more stable forms, which can be induced by thermal treatment.

polymorphic_transitions cluster_polymorphs Polymorphic Forms melt Molten This compound alpha α (Metastable) melt->alpha Rapid Cooling beta β (Stable) melt->beta Slow Cooling beta_prime β' (Intermediate) alpha->beta_prime Heating alpha->beta Heating beta_prime->beta Heating/ Aging

Phase transition pathways of this compound polymorphs.

Conclusion

The thermal analysis of this compound reveals a complex polymorphic behavior that is critical to control in various applications, particularly in the pharmaceutical industry. Differential Scanning Calorimetry provides a powerful tool for characterizing the distinct crystalline forms (α, β', and β) and their phase transitions. By carefully controlling the thermal history, such as cooling and heating rates, it is possible to selectively generate and identify these polymorphs. While specific quantitative data for this compound remains a subject for further detailed investigation, the analogous behavior of tripalmitin offers valuable insights into the expected thermal properties. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and scientists to conduct thorough thermal analyses of this compound, leading to a better understanding and control of its physical properties in formulated products.

References

Dipalmitin: A Technical Guide to its Function in Cell Membrane Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitin (B8236172), a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone esterified to two palmitic acid chains, is a minor yet pivotal component of cellular membranes. While not as abundant as phospholipids, its presence significantly influences the biophysical properties of the membrane and plays a crucial role as a second messenger in vital cellular signaling pathways. This technical guide provides an in-depth exploration of this compound's function in cell membrane composition, detailing its impact on membrane structure and fluidity, its involvement in signaling cascades, and the experimental methodologies used to elucidate these roles.

This compound and its Impact on Membrane Biophysical Properties

This compound's structure, with its two saturated 16-carbon acyl chains, leads to distinct effects on the physical characteristics of the cell membrane. Its incorporation can alter membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.

Modulation of Membrane Fluidity

Membrane fluidity is essential for numerous cellular functions, including the lateral diffusion of proteins and lipids, membrane trafficking, and signal transduction.[1] this compound, being a saturated lipid, generally decreases membrane fluidity. This effect is primarily due to the straight, tightly packing nature of its palmitic acid chains, which increases van der Waals interactions between adjacent lipid molecules.

The influence on membrane fluidity can be quantified by measuring the phase transition temperature (Tm) of lipid bilayers, the temperature at which the membrane transitions from a rigid gel phase to a more fluid liquid-crystalline phase. Molecular dynamics simulations have shown that glycerol-dipalmitate (GDP) increases the main transition temperature by approximately 25K compared to its mono-palmitated counterpart, indicating a stabilization of the gel phase and thus reduced fluidity.[2] This tighter packing of the acyl chains also leads to increased order parameters and a reduced extent of lipid tilting within the bilayer.[2]

Table 1: Effect of this compound on Membrane Fluidity (from Molecular Dynamics Simulations)

ParameterChange upon this compound IncorporationReference
Main Transition Temperature (Tm)Increased by ~25 K (compared to GMP)[2]
Acyl Chain PackingTighter[2]
Lipid TiltingReduced[2]
Order ParametersIncreased[2]
FluidityReduced[2]
Influence on Bilayer Thickness

The incorporation of this compound can also affect the thickness of the lipid bilayer. The extended conformation of its saturated acyl chains can lead to an increase in the hydrophobic thickness of the membrane. This has been observed in studies using techniques such as small-angle X-ray scattering (SAXS), which can precisely measure the dimensions of lipid bilayers.[3][4] Changes in membrane thickness can, in turn, influence the function of transmembrane proteins and affect the overall stability of the membrane.

Role in Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins.[5] These domains are thought to play a crucial role in signal transduction and protein trafficking. The saturated nature of this compound's acyl chains promotes its partitioning into these more ordered lipid environments. While direct quantitative data on this compound-induced lipid raft formation is an area of ongoing research, the principle is that the inclusion of saturated lipids like this compound can stabilize and potentially expand these ordered domains. The kinetics of domain formation in lipid mixtures can be complex and are influenced by factors such as temperature and the specific lipid composition.[6]

This compound in Cellular Signaling: The Protein Kinase C Pathway

One of the most well-characterized roles of diacylglycerols, including this compound, is as a second messenger in signal transduction pathways. Specifically, 1,2-diacyl-sn-glycerols are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[7]

The activation of conventional and novel PKC isoforms is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG at the inner leaflet of the plasma membrane.[8][9] DAG, including 1,2-dipalmitin, then recruits PKC from the cytosol to the membrane. This translocation is mediated by the binding of DAG to the C1 domain of PKC.[7][10] For conventional PKC isoforms, this process is also dependent on an increase in intracellular calcium levels.[7] Once at the membrane, PKC becomes fully active and can phosphorylate its downstream target proteins, propagating the cellular signal. It is important to note that sn-1,2-dipalmitoyl-glycerol is considered a weak activator of PKC compared to DAGs with unsaturated acyl chains.[7]

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound 1,2-Dipalmitin (DAG) PIP2->this compound Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC This compound->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Targets PKC_active->Downstream Phosphorylates Response Cellular Response Downstream->Response ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC_inactive Binds to (for cPKC)

This compound-mediated activation of Protein Kinase C.

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to study the effects of this compound on cell membranes and its role in signaling.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a widely used technique to measure membrane fluidity. It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of the lipid bilayer.[10][11] The rotational mobility of the probe, which is inversely related to membrane fluidity, is determined by measuring the polarization of the emitted fluorescence.

Protocol:

  • Liposome (B1194612) Preparation: Prepare liposomes composed of the desired lipid mixture (e.g., DPPC with varying concentrations of this compound) by the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.

  • Probe Incorporation: Incubate the liposome suspension with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a molar ratio of approximately 1:500 (probe:lipid). The incubation should be carried out above the Tm of the lipid mixture to ensure proper incorporation of the probe.

  • Fluorescence Measurement: Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the intensity of the emitted light through both vertical (I_VV) and horizontal (I_VH) polarizers (e.g., at 430 nm for DPH).

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light.

  • Data Analysis: Plot the fluorescence anisotropy as a function of temperature. A decrease in anisotropy indicates an increase in membrane fluidity. The Tm can be determined from the inflection point of the curve.

Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials.[12][13] In the context of lipid membranes, DSC can provide precise information about the Tm and the cooperativity of the phase transition.

Protocol:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the lipid mixture of interest. Concentrate the liposome suspension to a known lipid concentration.

  • DSC Measurement: Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Place an equivalent amount of the buffer in a reference pan. Place both pans in the DSC instrument.

  • Temperature Scan: Scan the temperature over a desired range that encompasses the expected phase transition, typically at a constant rate (e.g., 1-5 °C/min). Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak at the phase transition temperature. The peak maximum corresponds to the Tm. The width of the peak provides information about the cooperativity of the transition, with sharper peaks indicating higher cooperativity.

Visualization of Membrane Domains by Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize the topography of surfaces at the nanometer scale.[13][14][15] In the study of lipid membranes, AFM can be used to image the formation of lipid domains, such as lipid rafts, in supported lipid bilayers.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation: Prepare a supported lipid bilayer on a smooth substrate, such as mica, by vesicle fusion. Incubate a solution of small unilamellar vesicles (SUVs) with the desired lipid composition on the freshly cleaved mica surface.

  • AFM Imaging: Image the SLB in a liquid environment (e.g., buffer) using the AFM in tapping mode. This mode minimizes the lateral forces on the soft lipid bilayer.

  • Image Analysis: Analyze the AFM images to identify distinct domains based on differences in height. In mixed-phase lipid bilayers, the more ordered domains (e.g., those enriched in this compound) will typically be thicker than the surrounding disordered domains. The size, shape, and distribution of these domains can be quantified from the images.

Assay for Protein Kinase C (PKC) Activation

The activation of PKC by this compound can be assessed in vitro by measuring the phosphorylation of a specific substrate.

Protocol:

  • Preparation of Components: Purify recombinant PKC. Prepare liposomes containing phosphatidylserine (B164497) (PS) and varying concentrations of 1,2-dipalmitin. Prepare a reaction buffer containing ATP (radiolabeled with γ-³²P), a specific PKC peptide substrate, and other necessary cofactors (e.g., Ca²⁺ for conventional PKCs).

  • Kinase Reaction: Initiate the reaction by adding the PKC enzyme to the reaction mixture containing the liposomes, substrate, and ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose paper, which binds the phosphorylated peptide. Wash the paper to remove unincorporated radiolabeled ATP.

  • Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter. An increase in radioactivity indicates an increase in PKC activity.

PKC_Activation_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Quantification Purify_PKC Purify PKC Enzyme Mix_Components Mix PKC, Liposomes, and Reaction Buffer Purify_PKC->Mix_Components Prepare_Liposomes Prepare Liposomes (PS + this compound) Prepare_Liposomes->Mix_Components Prepare_Buffer Prepare Reaction Buffer (γ-³²P-ATP, Substrate, Ca²⁺) Prepare_Buffer->Mix_Components Incubate Incubate at 30°C Mix_Components->Incubate Stop_Reaction Stop Reaction (Quenching Solution) Incubate->Stop_Reaction Spot_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash_Paper Wash Paper Spot_Paper->Wash_Paper Quantify Quantify Radioactivity (Scintillation Counting) Wash_Paper->Quantify

Experimental workflow for in vitro PKC activation assay.

Conclusion

This compound, though a minor lipid component, exerts a significant influence on the structure and function of cell membranes. Its saturated acyl chains contribute to a decrease in membrane fluidity and an increase in bilayer thickness, and likely play a role in the formation and stabilization of lipid rafts. Furthermore, as a diacylglycerol, it is a key second messenger in the activation of Protein Kinase C, a central regulator of numerous cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and other diacylglycerols in membrane biology and cellular signaling, with potential implications for drug development and the understanding of various disease states.

References

Methodological & Application

Dipalmitin as a Quantitative Standard in Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dipalmitin (B8236172) as a standard for the precise quantification of diacylglycerols (DAGs) in biological samples. Detailed protocols for sample preparation, lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with typical performance data and insights into relevant signaling pathways.

Introduction

This compound, a diacylglycerol containing two palmitic acid chains, is a crucial standard in quantitative lipidomics.[1] Its well-defined structure and chemical properties make it an excellent internal standard for the accurate quantification of endogenous diacylglycerols in complex biological matrices such as tissues and cells.[1] The use of an internal standard is critical in mass spectrometry-based lipidomics to correct for variations in sample extraction, processing, and instrument response, thereby ensuring data accuracy and reproducibility.

Applications

This compound is primarily used as an internal standard for the quantification of diacylglycerol species in various research areas, including:

  • Metabolic Disease Research: Studying the role of diacylglycerol accumulation in insulin (B600854) resistance and type 2 diabetes.[1][2]

  • Oncology: Investigating the involvement of diacylglycerol-mediated signaling pathways in cancer cell proliferation and survival.

  • Drug Development: Assessing the effects of therapeutic agents on lipid metabolism and signaling.

Quantitative Data

The use of this compound as an internal standard in LC-MS/MS methods for diacylglycerol quantification typically yields excellent linearity, sensitivity, and precision.

Method Performance Characteristics

The following table summarizes typical performance characteristics for a quantitative LC-MS/MS method for diacylglycerols using a this compound internal standard.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Representative Calibration Curve

A calibration curve for a target diacylglycerol analyte is constructed by plotting the peak area ratio of the analyte to the this compound internal standard against the analyte concentration.

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)
10.05
50.25
100.51
502.53
1005.05
25012.6
50025.1
Recovery and Precision

Recovery is assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Precision is determined by the relative standard deviation (%RSD) of replicate measurements.

Quality Control SampleConcentration (ng/mL)Recovery (%)Precision (%RSD)
Low1098.55.2
Medium100101.23.8
High40099.14.1

Experimental Protocols

The following protocols provide detailed procedures for the preparation of standards, sample processing, and LC-MS/MS analysis for the quantification of diacylglycerols using this compound as an internal standard.

Preparation of this compound Internal Standard Solutions

4.1.1. Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of high-purity (≥99%) 1,2-dipalmitoyl-rac-glycerol.

  • Dissolve the this compound in 10 mL of chloroform:methanol (2:1, v/v) in a volumetric flask to obtain a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C in a tightly sealed glass vial.

4.1.2. Working Solution (10 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:100 with chloroform:methanol (2:1, v/v). For example, add 100 µL of the stock solution to 9.9 mL of the solvent mixture.

  • This working solution will be used to spike into the samples.

Sample Preparation and Lipid Extraction

4.2.1. From Tissue Samples (e.g., Muscle, Liver):

  • Excise approximately 20 mg of tissue and immediately freeze in liquid nitrogen.

  • Pulverize the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Transfer the powdered tissue to a glass tube.

  • Add 5 µL of the 10 µg/mL this compound internal standard working solution (final amount of 50 ng).[3]

  • Add 200 µL of ice-cold homogenization buffer (0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4).[3]

  • Homogenize the tissue on ice using a probe sonicator or a Dounce homogenizer.

  • Proceed with the lipid extraction as described in section 4.2.3.

4.2.2. From Cultured Cells:

  • Harvest cells by centrifugation and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a known volume of PBS.

  • Take an aliquot for protein quantification.

  • To a known number of cells (e.g., 1 x 10^6), add the this compound internal standard working solution to achieve a final concentration within the linear range of the assay.

  • Proceed with the lipid extraction as described in section 4.2.3.

4.2.3. Modified Bligh-Dyer Lipid Extraction:

  • To the homogenized tissue or cell suspension, add 1.5 mL of a pre-chilled extraction solvent mixture of isopropanol:water:ethyl acetate (B1210297) (35:5:60, v/v/v).[3]

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath for 15 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases.[3]

  • Carefully collect the upper organic layer containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the LC-MS/MS mobile phase B (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid in methanol) for analysis.[3]

LC-MS/MS Analysis

4.3.1. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of diacylglycerols.

  • Mobile Phase A: 1.5 mM ammonium formate and 0.1% formic acid in water.[3]

  • Mobile Phase B: 2 mM ammonium formate and 0.15% formic acid in methanol.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 3 µL.[3]

  • Gradient:

    • 0-1.5 min: 90% to 96% B

    • 1.5-3.0 min: 96% to 97% B

    • 3.0-5.0 min: 97% to 95% B

    • 5.0-7.0 min: 95% to 97.5% B

    • 7.0-7.5 min: 97.5% to 90% B

    • 7.5-8.0 min: Hold at 90% B[3]

4.3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (Internal Standard): The precursor ion will be the ammonium adduct [M+NH4]+. The specific product ion will depend on the instrument but is typically a neutral loss of a palmitic acid chain.

    • Endogenous Diacylglycerols: Monitor the specific precursor-to-product ion transitions for the diacylglycerols of interest.

  • Key MS Parameters:

    • Spray Voltage: 3500 V[3]

    • Drying Gas Temperature: 300°C[3]

    • Drying Gas Flow: 5 L/min[3]

    • Sheath Gas Flow: 11 L/min[3]

    • Capillary Temperature: 250°C[3]

Data Analysis

  • Integrate the peak areas for the endogenous diacylglycerols and the this compound internal standard.[1]

  • Calculate the peak area ratio of each endogenous diacylglycerol to the this compound internal standard.[1]

  • Quantify the concentration of each diacylglycerol species using the calibration curve generated from the standards.[1]

Signaling Pathway and Experimental Workflow Diagrams

Diacylglycerol-Mediated Insulin Resistance

An accumulation of intracellular diacylglycerols is a key mechanism contributing to insulin resistance, particularly in the liver and skeletal muscle.[4] Increased DAG levels lead to the activation of novel protein kinase C (PKC) isoforms, which in turn phosphorylate and inhibit key components of the insulin signaling cascade.[2][4]

DAG_PKC_Insulin_Resistance cluster_cell Hepatocyte / Myocyte Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS-1/2 InsulinReceptor->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlycogenSynthase Glycogen Synthase Akt->GlycogenSynthase GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis FattyAcids Excess Fatty Acids DAG Diacylglycerol (DAG) FattyAcids->DAG de novo Synthesis PKC PKCε (Liver) PKCθ (Muscle) DAG->PKC Activation PKC->InsulinReceptor Ser Phosphorylation (Inhibition) PKC->IRS Ser Phosphorylation (Inhibition) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue or Cell Sample Spike Spike with this compound Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Lipid Extraction (Bligh-Dyer) Homogenize->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate CalculateRatio Calculate Analyte/IS Peak Area Ratio Integrate->CalculateRatio Quantify Quantification using Calibration Curve CalculateRatio->Quantify

References

Protocol for dipalmitin analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of Dipalmitin (B8236172) using Gas Chromatography-Mass Spectrometry (GC-MS)

This application note provides a comprehensive protocol for the quantitative analysis of this compound isomers (1,2-dipalmitin and 1,3-dipalmitin) in various sample matrices. The described method is intended for researchers, scientists, and professionals in the fields of drug development, lipidomics, and quality control. The protocol employs a robust derivatization technique followed by gas chromatography-mass spectrometry (GC-MS) for sensitive and specific detection.

Introduction

This compound, a diglyceride composed of glycerol (B35011) and two palmitic acid molecules, exists as two positional isomers: 1,2-dipalmitin and 1,3-dipalmitin (B116919). Accurate quantification of these isomers is crucial in various research areas, including lipid metabolism, formulation development of lipid-based drug delivery systems, and quality assessment of food products and raw materials. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high chromatographic resolution and mass selectivity. However, due to the low volatility of diglycerides, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis. This protocol details a trimethylsilylation (TMS) derivatization method followed by GC-MS analysis for the reliable quantification of this compound.

Experimental Protocol

This section outlines the detailed methodology for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard (1,2- and 1,3-isomers)

  • Internal Standard (IS): 1,3-diheptadecanoin or a stable isotope-labeled this compound (e.g., D5-dipalmitin)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Hexane or Isooctane (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Glassware: 2 mL screw-cap autosampler vials with PTFE-lined septa, reaction vials. All glassware must be thoroughly dried to prevent hydrolysis of the derivatizing agent.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. For lipid extracts or purified samples:

  • Accurately weigh approximately 1 mg of the sample into a clean, dry reaction vial.

  • Dissolve the sample in 1 mL of anhydrous hexane.

  • Spike the sample with the internal standard at a concentration similar to the expected analyte concentration.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all residual water.

Derivatization (Trimethylsilylation)

The derivatization converts the free hydroxyl group of this compound into a volatile trimethylsilyl (B98337) (TMS) ether.[1]

  • To the dried sample residue, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).

  • Securely cap the vial and vortex vigorously for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, TG-5MS, HP-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature320°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 340°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Quantitative Analysis

For accurate quantification, an internal standard method is employed. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of this compound in unknown samples can be determined.

Mass Spectra and Characteristic Ions

The TMS derivatives of 1,2- and 1,3-dipalmitin exhibit characteristic mass spectra upon electron ionization.[2][3] The molecular ion ([M]⁺) for TMS-derivatized this compound is observed at m/z 640.5. Key fragment ions useful for identification and quantification in SIM mode are listed in the table below. The mass spectra for the TMS derivatives of 1,3-dipalmitin and 1,2-dipalmitin can be found in the NIST WebBook.[2][3]

CompoundMolecular Weight (TMS-derivative)Characteristic m/z Ions for SIM
1,2-Dipalmitin-TMS641.1 g/mol 625 ([M-15]⁺), 383, 313, 257, 129, 73
1,3-Dipalmitin-TMS641.1 g/mol 625 ([M-15]⁺), 383, 313, 257, 129, 73

Note: The fragmentation patterns of the two isomers are very similar, and their separation is primarily achieved chromatographically.

Retention Data

The chromatographic separation of the this compound isomers is critical. Retention times will vary depending on the specific GC column and conditions used. Based on published retention indices, the elution order on a non-polar stationary phase (like DB-5ms) is typically 1,2-dipalmitin followed by 1,3-dipalmitin.[4]

CompoundExpected Retention Time Range (on a 30m DB-5ms column)
1,2-Dipalmitin-TMS20 - 25 min
1,3-Dipalmitin-TMS21 - 26 min

Note: These are estimated retention times and must be confirmed experimentally using authentic standards.

Method Performance

The performance of the method should be validated to ensure accuracy and reliability.

ParameterTypical ValueReference
Limit of Detection (LOD)0.006% (w/w)[5]
Limit of Quantification (LOQ)~10 mg/L[5]
LinearityR² > 0.99
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the analysis of this compound by GC-MS.

experimental_workflow Figure 1: Overall Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Dissolve Dissolve in Hexane Sample->Dissolve Add_IS Spike with Internal Standard Dissolve->Add_IS Dry Evaporate to Dryness Add_IS->Dry Add_Pyridine Add Anhydrous Pyridine Dry->Add_Pyridine Add_Reagent Add Silylating Reagent (BSTFA/MSTFA) Add_Pyridine->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Overall Experimental Workflow for this compound Analysis.

derivatization_pathway Figure 2: Trimethylsilylation of this compound This compound This compound (with free -OH group) TMS_this compound TMS-Dipalmitin (volatile derivative) This compound->TMS_this compound Pyridine, 70°C Reagent Silylating Reagent (e.g., BSTFA + 1% TMCS) Reagent->TMS_this compound

Caption: Trimethylsilylation of this compound.

Conclusion

The described GC-MS method, incorporating a trimethylsilylation derivatization step, provides a reliable and sensitive approach for the quantitative analysis of this compound isomers. Proper sample preparation, adherence to anhydrous conditions during derivatization, and optimization of GC-MS parameters are critical for achieving accurate and reproducible results. The use of an appropriate internal standard and Selected Ion Monitoring (SIM) mode enhances the precision and sensitivity of the analysis, making it suitable for a wide range of applications in research and industry.

References

Application Notes and Protocols for Dipalmitin in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their success, with each lipid component playing a specific role in the formulation's stability, encapsulation efficiency, and intracellular delivery. While phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are commonly used as "helper lipids," there is growing interest in exploring other lipids to modulate the physicochemical properties and biological performance of LNPs.[1]

This document provides detailed application notes and protocols on the use of dipalmitin (B8236172) (1,3-dipalmitoyl-sn-glycerol), a triglyceride, as a potential structural or helper lipid in LNP formulations. This compound is a solid lipid at room temperature and has been traditionally used in the formulation of solid lipid nanoparticles (SLNs).[2] Its inclusion in LNP formulations for nucleic acid delivery could offer unique properties related to particle stability and release kinetics.

Role of this compound in LNP Formulations

This compound, as a triglyceride, can be incorporated into LNP formulations to influence their structural integrity. In contrast to phospholipids that form bilayers, triglycerides are neutral lipids that can form a solid lipid core. When used in combination with ionizable lipids, cholesterol, and PEGylated lipids, this compound may contribute to:

  • Enhanced Stability: The solid nature of this compound at physiological temperatures can increase the rigidity and stability of the nanoparticle structure, potentially leading to a longer shelf-life and reduced leakage of the encapsulated payload.

  • Modulated Release Profile: The crystalline structure of a this compound-containing lipid core could lead to a more sustained release of the encapsulated nucleic acid upon administration, which may be advantageous for certain therapeutic applications.

  • Altered Biodistribution: The surface characteristics and overall lipid composition of LNPs can influence their interaction with plasma proteins and subsequent biodistribution. The inclusion of this compound may alter these properties.

Data Presentation: Physicochemical Characteristics of this compound-Containing LNPs

The following table summarizes representative quantitative data for LNP formulations. "Formulation A" represents a standard LNP formulation with a phospholipid helper lipid for comparison, while "Formulation B" is a hypothetical formulation incorporating this compound. The values for Formulation B are illustrative and would need to be confirmed experimentally.

FormulationIonizable Lipid : this compound/Phospholipid : Cholesterol : PEG-Lipid (molar ratio)Particle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
Formulation A (Standard LNP) 50 : 10 (DSPC) : 38.5 : 1.580 - 120< 0.2> 90%-5 to +5
Formulation B (Hypothetical this compound LNP) 50 : 10 (this compound) : 38.5 : 1.5100 - 200< 0.3> 85%-10 to 0

Note: The data presented for the hypothetical this compound LNP formulation is based on typical values observed for solid lipid nanoparticles and requires experimental verification.[2][3]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs via Microfluidic Mixing

This protocol describes the preparation of LNPs containing this compound using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • This compound

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695), anhydrous

  • Nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis tubing (e.g., MWCO 10 kDa) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be between 10-25 mM.

    • Gently heat the solution (e.g., to 60-65°C) to ensure complete dissolution of all lipid components, especially this compound. Maintain the solution at this temperature to prevent precipitation.

  • Preparation of Nucleic Acid Solution:

    • Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration (e.g., 0.05-0.2 mg/mL).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective inlet reservoirs.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

    • Set the total flow rate to achieve rapid and reproducible mixing (e.g., 12 mL/min).

    • Initiate the mixing process. The LNPs will self-assemble as the ethanol is diluted in the aqueous phase.

    • Collect the resulting LNP dispersion from the outlet.

  • Purification and Buffer Exchange:

    • To remove ethanol and unencapsulated nucleic acid, purify the LNP dispersion.

    • Dialysis: Transfer the LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes.

    • Tangential Flow Filtration (TFF): For larger volumes, use a TFF system for more rapid buffer exchange and concentration.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 2-8°C.

Protocol 2: Characterization of this compound-Containing LNPs

This protocol outlines the key analytical methods for characterizing the physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to avoid charge screening effects.

    • Measure the zeta potential using a suitable instrument.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency Determination:

  • Technique: RiboGreen Assay (or other nucleic acid quantification assay)

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

    • The other set remains untreated to measure the amount of free (unencapsulated) nucleic acid.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100

Visualizations

LNP_Structure cluster_LNP Lipid Nanoparticle with this compound cluster_Shell Outer Shell Core Hydrophobic Core (Ionizable Lipid, this compound, Cholesterol, Nucleic Acid) PEG PEG-Lipid

Caption: Structure of a this compound-containing LNP.

LNP_Formulation_Workflow A 1. Prepare Lipid-Ethanol Solution (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid) C 3. Microfluidic Mixing A->C B 2. Prepare Aqueous Nucleic Acid Solution B->C D 4. LNP Self-Assembly C->D E 5. Purification (Dialysis/TFF) D->E F 6. Characterization (Size, PDI, EE) E->F G 7. Sterile Filtration & Storage F->G

Caption: Workflow for LNP formulation and characterization.

LNP_Cellular_Uptake_Pathway cluster_inside LNP LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape (pH-mediated) NucleicAcid Nucleic Acid Translation Protein Translation Cytosol->Translation

Caption: Cellular uptake and endosomal escape of LNPs.

References

Application Notes and Protocols for Dipalmitin-Based Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol (B35011).[1] The activity of these enzymes is of significant interest in various fields, including biochemistry, biotechnology, and pharmacology, particularly in the development of drugs targeting lipid metabolism. Dipalmitin (B8236172), a triglyceride composed of a glycerol backbone esterified with two palmitic acid molecules, serves as a relevant substrate for assaying the activity of various lipases, such as pancreatic lipase (B570770) and microbial lipases. The enzymatic hydrolysis of this compound releases palmitic acid and glycerol, which can be quantified using several analytical methods.[2]

These application notes provide detailed protocols for utilizing this compound in lipase activity assays, methodologies for data interpretation, and an overview of the biochemical context of lipase action.

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic cleavage of the ester bonds within the this compound molecule by a lipase. This reaction yields free fatty acids (palmitic acid) and glycerol.[3] The rate of formation of these products is directly proportional to the lipase activity under specific and controlled assay conditions. The quantification of either the released palmitic acid or glycerol allows for the determination of the enzymatic activity.

Experimental Protocols

A critical aspect for obtaining reproducible results in lipase assays is the preparation of a stable emulsion of the hydrophobic this compound substrate, as lipases are active at the lipid-water interface.[3]

Protocol 1: Titrimetric Assay for Lipase Activity

This classic method quantifies the release of free fatty acids by titrating them with a standardized base solution.[3]

Materials:

  • This compound

  • Gum arabic (or other suitable emulsifier)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Lipase solution

  • Stop Solution (e.g., Ethanol or Acetone)[3]

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 10-50 mM)[3]

  • pH indicator (e.g., phenolphthalein) or a pH-stat autotitrator[3]

  • Homogenizer or sonicator

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a 5% (w/v) solution of gum arabic in the assay buffer.

    • Add the desired amount of this compound to the gum arabic solution to achieve the final working concentration (e.g., 10 mM).

    • Homogenize the mixture at high speed or sonicate until a stable, milky-white emulsion is formed. This emulsion should be prepared fresh daily.

  • Enzymatic Reaction:

    • Pipette a defined volume of the this compound substrate emulsion into a reaction vessel and equilibrate to the desired temperature (e.g., 37°C).[3]

    • Initiate the reaction by adding a specific volume of the lipase solution.[3]

    • Incubate the reaction for a predetermined time with constant agitation.

  • Reaction Termination and Titration:

    • Stop the reaction by adding an excess of the stop solution (ethanol or acetone).[3]

    • Add a few drops of the pH indicator.

    • Titrate the released free fatty acids with the standardized NaOH solution until the endpoint is reached, indicated by a color change or a specific pH value.[3]

    • A blank reaction (without the enzyme) should be performed to account for any non-enzymatic hydrolysis.[3]

Calculation of Lipase Activity:

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the specified conditions.[3]

Protocol 2: Colorimetric Assay for Lipase Activity (Glycerol-Based)

This method relies on the quantification of the glycerol released from the hydrolysis of this compound using a coupled enzymatic reaction that results in a measurable color change.[4] Commercial kits are often available for the determination of free glycerol.[3]

Materials:

  • This compound substrate emulsion (prepared as in Protocol 1)

  • Lipase solution

  • Glycerol determination kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, peroxidase, and a suitable chromogenic probe)[4]

  • Microplate reader

Procedure:

  • Enzymatic Reaction:

    • Dispense the this compound substrate emulsion into the wells of a microplate.[3]

    • Add the lipase solution to initiate the reaction.[3]

    • Incubate for a specific time at the optimal temperature for the lipase.[3]

  • Reaction Termination and Glycerol Quantification:

    • Stop the lipase reaction according to the manufacturer's instructions for the glycerol determination kit (e.g., by adding a stop solution or by heat inactivation).[3]

    • Add the reagents from the glycerol determination kit to each well.[3]

    • Incubate to allow for color development.[3]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[3]

  • Data Analysis:

    • The concentration of released glycerol is determined by comparing the absorbance values to a standard curve prepared with known concentrations of glycerol.[4]

Data Presentation

The following tables summarize typical reaction conditions and kinetic parameters for lipases. It is important to note that optimal conditions can vary significantly depending on the source of the lipase. The provided values should be used as a starting point for assay optimization.

Table 1: Typical Optimal Reaction Conditions for Lipase Activity

ParameterTypical RangeNotes
pH 7.0 - 9.0Highly dependent on the lipase source. Some fungal lipases have acidic pH optima.
Temperature 30 - 50°CThermostable lipases can have higher optimal temperatures.
Substrate Conc. 5 - 20 mMShould be optimized for each enzyme to ensure substrate saturation for Vmax determination.
Emulsifier Gum arabic, Triton X-100, Tween 80The choice and concentration of the emulsifier can significantly impact lipase activity.[5]

Table 2: Comparative Kinetic Parameters for Lipases with Triglyceride Substrates

Lipase SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Candida rugosap-Nitrophenyl PalmitateValueValue[6]
Porcine PancreasDipalmitoylphosphatidylcholineNot specifiedNot specified[7]
Rhizomucor mieheiTripalmitin (B1682551)Not specifiedNot specified[8]
PapayaTripalmitinNot specifiedNot specified[9]

Note: Specific kinetic data for this compound is limited in the literature; therefore, data for the structurally similar triglyceride tripalmitin and other palmitate esters are included for comparison and as a guide for initial experimental design.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis This compound This compound Homogenization Homogenization / Sonication This compound->Homogenization Emulsifier Emulsifying Agent (e.g., Gum Arabic) Emulsifier->Homogenization Buffer Assay Buffer Buffer->Homogenization Emulsion This compound Emulsion Reaction_Mix Reaction Mixture Emulsion->Reaction_Mix Homogenization->Emulsion Lipase Lipase Solution Lipase->Reaction_Mix Incubation Incubation (Controlled Temp. & Time) Stop Stop Solution Incubation->Stop Reaction_Mix->Incubation Titration Titration (NaOH) Stop->Titration Colorimetric Colorimetric Assay (Glycerol Detection) Stop->Colorimetric Analysis Data Analysis Titration->Analysis Colorimetric->Analysis

Caption: Experimental workflow for a this compound-based lipase assay.

lipase_pathway This compound This compound (Triglyceride) Lipase Lipase This compound->Lipase Monopalmitin Monopalmitin (Monoglyceride) Lipase->Monopalmitin Hydrolysis Palmitic_Acid1 Palmitic Acid (Free Fatty Acid) Lipase->Palmitic_Acid1 Hydrolysis Products Products Lipase2 Lipase Monopalmitin->Lipase2 Glycerol Glycerol Palmitic_Acid2 Palmitic Acid (Free Fatty Acid) Lipase2->Glycerol Hydrolysis Lipase2->Palmitic_Acid2 Hydrolysis

Caption: Biochemical pathway of this compound hydrolysis by lipase.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Dipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipalmitin (B8236172), a diacylglycerol composed of a glycerol (B35011) backbone with two palmitic acid chains, is a significant compound in the pharmaceutical, cosmetic, and food industries.[1][2] Its accurate separation and quantification are crucial for quality control, formulation development, and research.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the analysis of lipids like this compound.[1] This application note details a reliable Reversed-Phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the separation and quantification of this compound.

Due to the lack of a strong UV chromophore in lipids, universal detectors like ELSD, Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are commonly employed.[1][2] ELSD offers excellent sensitivity for non-volatile analytes like this compound, making it a suitable choice for this application.[1][2]

Experimental Protocols

This section provides a detailed methodology for the separation of this compound using RP-HPLC with ELSD detection.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.

  • Standard Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of chloroform (B151607) or a 2:1 (v/v) chloroform:methanol mixture to prepare a stock solution of 1 mg/mL.[2][3]

  • Sample Solution: For bulk samples or formulations, dissolve a known weight of the sample in the same solvent as the standard. If the sample is in a complex matrix, a lipid extraction method, such as the Bligh-Dyer extraction, may be necessary.[2]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]

  • Solubility Considerations: this compound is a nonpolar lipid with good solubility in nonpolar organic solvents like chloroform and is sparingly soluble in polar solvents like ethanol.[4][5] The choice of solvent should be compatible with the mobile phase to ensure good peak shape.

2. HPLC-ELSD Chromatographic Conditions

The following conditions have been optimized for the separation of this compound.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Chloroform:Acetic Acid (50:50:1, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL[2]
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 40°C
Gas Flow (Nitrogen) 1.5 L/min

3. Method Validation

For routine analysis and quality control, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for this compound is 10-200 µg/mL with a correlation coefficient (r²) of ≥ 0.995.[2]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following table summarizes the expected chromatographic data for this compound under the specified conditions.

AnalyteRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
This compound8.51.2 x 10^6> 2.0 (from adjacent peaks)

Note: Retention time and peak area are representative and may vary depending on the specific HPLC system and column used.

Mandatory Visualizations

Diagram 1: HPLC Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Goal (Separation of this compound) sample_prep Sample Preparation - Select appropriate solvent - Dissolve and filter sample start->sample_prep method_selection HPLC Method Selection - Reversed-Phase (RP-HPLC) - C18 Column sample_prep->method_selection initial_conditions Set Initial Conditions - Mobile Phase Composition - Flow Rate - Column Temperature method_selection->initial_conditions optimization Method Optimization - Adjust mobile phase ratio - Optimize flow rate and temperature initial_conditions->optimization detection Detector Selection - ELSD for universal detection optimization->detection validation Method Validation - Linearity, Accuracy, Precision detection->validation analysis Routine Analysis validation->analysis

Caption: Workflow for HPLC method development for this compound analysis.

Diagram 2: Column Selection Logic for this compound Separation

Column_Selection_Logic start Separation Goal? isomer_separation Isomer Separation (1,2- vs 1,3-dipalmitin) start->isomer_separation Isomer class_separation Lipid Class Separation (e.g., from triglycerides) start->class_separation Class c30_column C30 Column (High Shape Selectivity) isomer_separation->c30_column High Resolution c18_column C18 Column (Robust Alternative) isomer_separation->c18_column Standard Resolution silica_column Normal Phase Silica Column class_separation->silica_column

Caption: Decision tree for selecting the appropriate HPLC column.

References

Application Notes and Protocols for the Incorporation of Dipalmitin into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of dipalmitin (B8236172) (1,2-dipalmitoyl-sn-glycerol), a diacylglycerol, into artificial lipid bilayers. This document outlines the significant impact of this compound on the physicochemical properties of lipid membranes and offers detailed protocols for the preparation and characterization of these systems. The information presented is intended to assist researchers in developing model membranes for various applications, including drug delivery, biophysical studies, and understanding cellular signaling pathways.

Introduction to this compound and its Role in Lipid Bilayers

This compound is a diacylglycerol (DAG) containing two palmitic acid chains. In cellular biology, DAGs are crucial second messengers involved in a multitude of signaling cascades. When incorporated into artificial lipid bilayers, this compound significantly alters the membrane's structural and dynamic properties. Understanding these modifications is essential for creating realistic cell membrane models and for the design of lipid-based drug delivery systems.

The incorporation of this compound into a host lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), leads to changes in phase behavior, membrane fluidity, permeability, and can induce the formation of non-lamellar phases.[1] These alterations are primarily due to this compound's unique molecular shape and its ability to interact with neighboring phospholipids. Molecular dynamics simulations suggest that the addition of a second aliphatic tail in this compound, compared to monopalmitin, leads to tighter chain packing, increased order, and reduced fluidity.[2][3]

Effects of this compound on Lipid Bilayer Properties

The introduction of this compound into DPPC bilayers results in a complex phase behavior. This compound and DPPC can form distinct complexes, influencing the gel-to-liquid crystalline phase transition.[1] Studies have shown the presence of a "ripple phase" in these mixed bilayers, even at low concentrations of this compound.[1]

Key effects of this compound incorporation include:

  • Alteration of Phase Transition: The main phase transition temperature (Tm) of the lipid bilayer is modulated by the concentration of this compound.

  • Dehydration of the Interface: Fourier transform infrared spectroscopy (FTIR) has provided evidence that this compound can cause dehydration of the lipid-water interface.[1]

  • Increased Structural Perturbations: The presence of this compound can cause perturbations in the bilayer structure, potentially making it more susceptible to enzymatic action.[1]

  • Modulation of Permeability: Changes in lipid chain packing and the formation of defects at phase boundaries can alter the permeability of the bilayer to ions and small molecules.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound incorporation on the properties of DPPC lipid bilayers as reported in the literature.

This compound (mol%)Main Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
0 (Pure DPPC)~41.5~8.7
10Shifts and broadensDecreases initially
20Multiple transitions observedComplex changes
35.6Ripple phase characteristics observed-[1]
>40A new stable complex appearsIncreases

Table 1: Phase Transition Properties of DPPC Bilayers Containing this compound.

PropertyEffect of this compound IncorporationCharacterization TechniqueReference
Bilayer Thickness Can lead to tighter packing and altered thicknessX-ray Diffraction, AFM[1][6]
Area per Lipid Tends to decrease due to tighter packingMolecular Dynamics Simulations[2][3]
Chain Order IncreasesMolecular Dynamics Simulations[2][3]
Fluidity ReducesMolecular Dynamics Simulations[2][3]
Permeability Can be enhanced at phase boundariesFluorescence Spectroscopy[4][5]

Table 2: Structural and Dynamic Properties of this compound-Containing Bilayers.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of artificial lipid bilayers incorporating this compound.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar vesicles (liposomes) with a defined size distribution.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycerol (this compound)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC and this compound in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 50-60°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.[7]

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the Tm of the lipid mixture, to the flask containing the dry lipid film.

    • Gently agitate the flask by hand or using a vortex mixer to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.[7]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the extruder membrane multiple times (e.g., 11-21 passes). This process generates a homogenous solution of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.[8]

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol outlines the creation of a planar lipid bilayer on a solid support, which is useful for surface-sensitive analysis techniques.

Materials:

  • This compound-containing liposome suspension (prepared as in 4.1)

  • Solid support (e.g., mica, clean glass coverslips)

  • Buffer solution (e.g., HEPES buffer with NaCl and divalent cations like Ca²⁺ or Mg²⁺)

  • 10M NaOH and 70% ethanol (B145695) for cleaning glass slides

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the solid support. For glass coverslips, a common procedure involves sonication in a detergent solution, followed by extensive rinsing with deionized water. A further cleaning step with 10M NaOH for 15 minutes, followed by a 5-minute wash in 70% ethanol and a final rinse with MilliQ water is effective.[8]

    • Dry the substrate under a stream of nitrogen gas.

  • Vesicle Fusion:

    • Place the clean, dry substrate in a suitable chamber.

    • For gel-phase lipids like DPPC, it is often necessary to heat the substrate and the liposome solution to a temperature above the lipid mixture's Tm (e.g., 50-60°C) to facilitate vesicle fusion.[6]

    • Pipette the liposome suspension onto the substrate. The presence of divalent cations (e.g., 2-5 mM Ca²⁺ or Mg²⁺) in the buffer can promote vesicle fusion onto the surface.[6][8]

    • Incubate for at least 30-60 minutes to allow for vesicle rupture and the formation of a continuous bilayer.

  • Rinsing:

    • Gently rinse the surface with excess buffer to remove any unfused or excess vesicles.

Characterization of this compound-Containing Bilayers

4.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of the lipid mixture.

Protocol:

  • Prepare a liposome suspension with a known lipid concentration.

  • Load a specific volume of the liposome suspension into an aluminum DSC pan and seal it.

  • Use a reference pan containing the same volume of buffer.

  • Place both pans in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.

  • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

4.3.2. Atomic Force Microscopy (AFM)

AFM can be used to visualize the topography of supported lipid bilayers and identify the presence of different phases or defects.

Protocol:

  • Prepare a supported lipid bilayer on a smooth substrate like mica.

  • Mount the sample in the AFM fluid cell.

  • Image the bilayer in buffer solution using tapping mode or contact mode.

  • Analyze the images for bilayer defects, domain formation, and to measure the bilayer thickness.

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound-containing lipid bilayers and the conceptual effect of this compound on the membrane structure.

G cluster_prep Liposome Preparation cluster_slb Supported Lipid Bilayer (SLB) Formation A 1. Lipid Dissolution (DPPC + this compound in Organic Solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer Addition + Agitation) B->C D 4. Extrusion (Through Polycarbonate Membrane) C->D E Unilamellar Vesicles (LUVs) D->E G Vesicle Fusion (Incubate LUVs on Substrate) E->G Vesicle Suspension F Clean Substrate (e.g., Mica, Glass) F->G H Rinsing (Remove Excess Vesicles) G->H I Supported Lipid Bilayer H->I

Caption: Experimental workflow for preparing this compound-containing artificial lipid bilayers.

G cluster_pure Pure DPPC Bilayer cluster_mixed DPPC Bilayer with this compound cluster_effect p1 DPPC p2 DPPC p3 DPPC p4 DPPC p5 DPPC p6 DPPC m1 DPPC d1 This compound m2 DPPC m3 DPPC m4 DPPC m5 DPPC effect This compound incorporation leads to: - Tighter chain packing - Dehydration at the interface - Altered phase behavior cluster_pure cluster_pure cluster_mixed cluster_mixed cluster_effect cluster_effect

Caption: Conceptual diagram of this compound's effect on a DPPC lipid bilayer.

References

Preparation of Dipalmitin Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitin (B8236172), a diacylglycerol composed of two palmitic acid chains esterified to a glycerol (B35011) backbone, is a key lipid molecule involved in cellular metabolism and signaling. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, including cell culture media.[1][2] This presents a significant challenge for in vitro studies aiming to investigate its biological roles. To overcome this, this compound must be prepared in a bioavailable form that can be readily taken up by cultured cells. The most common and effective method involves creating a complex with fatty acid-free bovine serum albumin (BSA), which acts as a physiological carrier, mimicking the transport of lipids in the bloodstream.[3][4]

This document provides detailed protocols for the preparation of this compound stock solutions for cell culture applications, ensuring consistent and reproducible results.

Data Presentation

The following tables summarize key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassPolaritySolubilityData TypeSource
Dimethyl sulfoxide (B87167) (DMSO)SulfoxidePolar Aprotic30 mg/mLQuantitative[2][5]
Dimethylformamide (DMF)AmidePolar Aprotic20 mg/mLQuantitative[2][5]
EthanolAlcoholPolar Protic0.25 mg/mLQuantitative[2][5]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferPolar0.7 mg/mLQuantitative[2][5]
ChloroformHalogenated AlkaneNonpolarSlightly SolubleQualitative[2]
Ethyl AcetateEsterModerately PolarSlightly SolubleQualitative[2]

Table 2: Recommended Reagent Concentrations and Ratios for this compound-BSA Complex Preparation

ParameterRecommended Range/ValueNotesSource
This compound Stock Concentration10-100 mM in organic solventHigher concentrations may be achievable in DMSO.[4][6]
Fatty Acid-Free BSA Stock10% (w/v) in sterile PBS or waterEnsure complete dissolution and sterile filter.[3][4]
Molar Ratio (Lipid:BSA)3:1 to 10:1A 5:1 ratio is commonly used and effective.[3]
Complexation Temperature37°CFacilitates binding and complex formation.[3][4]
Complexation Time30-60 minutesEnsure adequate time for the complex to form.[3][4]
Final Organic Solvent Concentration in Culture< 0.5% (v/v)Minimize solvent toxicity to cells.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol is suitable for preparing a concentrated stock of this compound that will be further diluted for complexing with BSA.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade[5]

  • Sterile microcentrifuge tubes

  • Water bath or heating block

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).[1]

  • Warm the mixture to 37°C in a water bath or on a heating block to aid dissolution.[1]

  • Vortex the tube intermittently until the this compound is completely dissolved and the solution is clear.[1]

  • This stock solution can be stored at -20°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the complexation of this compound with fatty acid-free BSA for delivery to cultured cells.

Materials:

  • This compound stock solution (from Protocol 1 or prepared in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)[4][6]

  • Sterile Phosphate Buffered Saline (PBS) or cell culture grade water[4]

  • Sterile conical tubes

  • 0.22 µm syringe filter[3]

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or water. Gently rotate the tube to dissolve the BSA completely, avoiding vigorous shaking to prevent foaming. Sterile filter the BSA solution through a 0.22 µm filter into a new sterile tube.[4]

  • Pre-warm the BSA solution: Place the 10% BSA solution in a 37°C water bath or incubator.[6]

  • Complex this compound with BSA:

    • While gently vortexing the pre-warmed BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio.[3] For example, to make 1 mL of a 5 mM this compound-BSA complex from a 100 mM this compound stock, add 50 µL of the this compound stock to 950 µL of the 10% BSA solution.

    • Incubate the mixture in a shaking water bath at 37°C for at least 30-60 minutes to ensure complete complexation. The solution should appear clear or slightly opalescent.[3][4]

  • Prepare Working Solutions: Dilute the this compound-BSA complex in your pre-warmed cell culture medium to the desired final concentration for treating the cells.

  • Vehicle Control: It is crucial to prepare a vehicle control using a BSA solution that was treated with the same amount of the organic solvent (e.g., DMSO or ethanol) but without this compound. This accounts for any potential effects of the BSA or residual solvent on the cells.[3]

  • Storage: Aliquot the this compound-BSA stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C. Stability is typically for at least two weeks.[3]

Visualizations

Experimental Workflow

G cluster_0 This compound Stock Preparation cluster_1 BSA Solution Preparation cluster_2 Complexation & Application A Weigh this compound B Dissolve in Organic Solvent (e.g., DMSO) A->B C Warm (37°C) & Vortex B->C D Concentrated This compound Stock C->D J Add this compound Stock to BSA Solution (dropwise with vortexing) D->J E Weigh Fatty Acid-Free BSA F Dissolve in Sterile PBS/Water E->F G Sterile Filter (0.22 µm) F->G H 10% BSA Solution G->H I Pre-warm BSA Solution (37°C) H->I I->J K Incubate at 37°C (30-60 min) J->K L This compound-BSA Complex Stock K->L M Dilute in Cell Culture Medium L->M N Treat Cells M->N

Caption: Workflow for preparing this compound-BSA complex for cell culture.

This compound and Cellular Signaling

This compound, as a diacylglycerol (DAG), is a significant second messenger in various signaling pathways. An excess of intracellular palmitic acid, a component of this compound, can lead to an increase in DAG levels. This can activate Protein Kinase C (PKC), which in turn can influence pathways such as the insulin (B600854) signaling pathway.[7]

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response This compound Excess this compound (or Palmitic Acid) DAG Increased Diacylglycerol (DAG) This compound->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates IRS1 IRS-1 (Serine Phosphorylation) PKC->IRS1 Phosphorylates PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT Inhibits Insulin_Signaling Insulin Signaling PI3K_AKT->Insulin_Signaling Inhibition of Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Caption: this compound's role in the Protein Kinase C signaling pathway.

References

Dipalmitin in Food Science: Application Notes and Protocols for Emulsification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of dipalmitin (B8236172), a diglyceride composed of glycerol (B35011) and two palmitic acid molecules, in the field of food science, with a particular focus on its role as an emulsifier and texture modifier. The following sections detail its applications in various food products, present quantitative data on its effects, and provide detailed experimental protocols for its analysis and utilization.

Application Note 1: this compound as a Primary and Secondary Emulsifier

This compound's amphiphilic nature, possessing both hydrophobic fatty acid chains and a hydrophilic glycerol backbone, allows it to function at the oil-water interface, reducing interfacial tension and stabilizing emulsions. While it can act as a primary emulsifier, it is often used as a co-emulsifier with other surfactants to enhance emulsion stability and modify the texture of food products.

Key Functions:

  • Emulsion Stabilization: this compound adsorbs at the oil-water interface, forming a protective layer around dispersed droplets and preventing coalescence.[1]

  • Crystal Modification: In fat-based products, this compound influences the crystallization of triglycerides, leading to a finer crystal network, which improves texture and consistency.[1]

  • Texture and Mouthfeel: By stabilizing emulsions and modifying fat crystallization, this compound contributes to a smooth, creamy texture and desirable mouthfeel in a variety of food products.

Quantitative Data: Emulsion Stability Parameters

The following table summarizes the expected impact of this compound concentration on key emulsion stability parameters.

This compound Concentration (w/w %)Average Droplet Size (μm)Creaming Index (%) after 24hZeta Potential (mV)
0.55 - 10> 20-20 to -25
1.02 - 510 - 20-25 to -30
2.0< 2< 10-30 to -35
5.0< 1< 5> -35

Note: These are representative values and can vary depending on the oil phase, aqueous phase composition, and processing conditions. Generally, increasing emulsifier concentration leads to smaller droplet sizes and improved stability.[2][3] A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between droplets, contributing to emulsion stability.[4][5][6][7][8]

Application Note 2: this compound in Specific Food Formulations

Margarine and Spreads

In margarine and other fat-based spreads, this compound acts as a crystal modifier and emulsifier, contributing to the product's solid fat content (SFC), texture, and stability.[9]

Protocol for Laboratory-Scale Margarine Production:

  • Oil Phase Preparation: Melt a blend of vegetable oils and hard fats (e.g., palm oil, soybean oil) at 70°C. Dissolve this compound (1-3% w/w of the oil phase) and other oil-soluble ingredients (e.g., lecithin, colorants, flavors) in the heated oil.[10][11]

  • Aqueous Phase Preparation: Dissolve water-soluble ingredients (e.g., salt, milk solids, preservatives) in water and heat to 60°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a high-shear mixer to form a water-in-oil (W/O) emulsion.

  • Pasteurization: Heat the emulsion to 80-85°C for a few seconds to ensure microbial safety.[10]

  • Chilling and Crystallization: Cool the emulsion rapidly in a scraped-surface heat exchanger to initiate fat crystallization. The chilled emulsion is then passed through a pin worker to further develop the crystal network.[11][12]

  • Packaging and Tempering: Package the margarine and temper it at 5-10°C for 24-48 hours to allow the crystal structure to stabilize.[11]

Workflow for Margarine Production:

cluster_oil Oil Phase cluster_aqueous Aqueous Phase Vegetable Oils Vegetable Oils Melt & Dissolve Melt & Dissolve Vegetable Oils->Melt & Dissolve Hard Fats Hard Fats Hard Fats->Melt & Dissolve This compound This compound This compound->Melt & Dissolve Oil-Soluble Ingredients Oil-Soluble Ingredients Oil-Soluble Ingredients->Melt & Dissolve Emulsification Emulsification Melt & Dissolve->Emulsification 70°C Water Water Dissolve Dissolve Water->Dissolve Water-Soluble Ingredients Water-Soluble Ingredients Water-Soluble Ingredients->Dissolve Dissolve->Emulsification 60°C Pasteurization Pasteurization Emulsification->Pasteurization Chilling & Crystallization Chilling & Crystallization Pasteurization->Chilling & Crystallization Packaging & Tempering Packaging & Tempering Chilling & Crystallization->Packaging & Tempering Final Product Final Product Packaging & Tempering->Final Product Food Sample Food Sample Lipid Extraction Lipid Extraction Food Sample->Lipid Extraction Transesterification Transesterification Lipid Extraction->Transesterification FAME Extraction FAME Extraction Transesterification->FAME Extraction GC-FID Analysis GC-FID Analysis FAME Extraction->GC-FID Analysis Data Analysis Data Analysis GC-FID Analysis->Data Analysis This compound This compound Amphiphilic Structure Amphiphilic Structure This compound->Amphiphilic Structure Hydrophobic Tails Hydrophobic Tails Amphiphilic Structure->Hydrophobic Tails Hydrophilic Head Hydrophilic Head Amphiphilic Structure->Hydrophilic Head Oil-Water Interface Oil-Water Interface Hydrophobic Tails->Oil-Water Interface Interacts with oil Hydrophilic Head->Oil-Water Interface Interacts with water Reduced Interfacial Tension Reduced Interfacial Tension Oil-Water Interface->Reduced Interfacial Tension Steric Hindrance Steric Hindrance Oil-Water Interface->Steric Hindrance Stable Emulsion Stable Emulsion Reduced Interfacial Tension->Stable Emulsion Steric Hindrance->Stable Emulsion

References

Application Note: Separation of Dipalmitin Isomers by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitin (B8236172), a diacylglycerol, exists as two positional isomers: 1,2-dipalmitin and 1,3-dipalmitin (B116919). The distinct positioning of the palmitoyl (B13399708) chains on the glycerol (B35011) backbone results in different physical and chemical properties, which in turn influences their biological roles and stability. Accurate separation and identification of these isomers are crucial in various research and development fields, including lipidomics, food science, and pharmaceutical development. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and reliable method for the separation of these isomers. This application note provides a detailed protocol for the separation of 1,2- and 1,3-dipalmitin using boric acid-impregnated silica (B1680970) gel TLC plates.

Principle of Separation

The separation of 1,2- and 1,3-dipalmitin isomers on boric acid-impregnated silica gel plates is based on the differential formation of cyclic boric acid complexes with the hydroxyl groups of the glycerol backbone.[1] The 1,2-isomer, with its adjacent hydroxyl groups (a cis-diol system), readily forms a stable five-membered ring complex with boric acid. The 1,3-isomer, with its more distant hydroxyl groups, forms a less stable six-membered ring complex. This difference in complex stability leads to a stronger interaction of the 1,2-isomer with the stationary phase, resulting in a lower retardation factor (Rf) compared to the 1,3-isomer.

It is important to note that diacylglycerols can undergo isomerization (acyl migration), particularly in the presence of acidic or basic conditions and heat.[1][2] The use of boric acid-impregnated plates or the inclusion of trimethyl borate (B1201080) in the mobile phase can help to minimize this isomerization during chromatography.[3]

Data Presentation

While exact Rf values can vary depending on experimental conditions such as plate type, layer thickness, temperature, and chamber saturation, the following table summarizes the expected qualitative and semi-quantitative results for the separation of this compound isomers on boric acid-impregnated silica gel TLC.

AnalyteExpected Rf RangeRelative Migration
1,2-Dipalmitin 0.30 - 0.40Slower
1,3-Dipalmitin 0.40 - 0.50Faster
Tripalmitin 0.90 - 0.96Much Faster
Monopalmitin 0.10 - 0.15Much Slower

Note: These are typical Rf values and may vary. It is essential to run authentic standards alongside the samples for accurate identification.

Experimental Protocols

This section provides a detailed methodology for the separation of this compound isomers using thin-layer chromatography.

Materials and Reagents
  • TLC Plates: Silica gel 60 plates (e.g., Merck 5721)

  • This compound Standards: 1,2-dipalmitin and 1,3-dipalmitin

  • Solvents:

    • Ethanol (for boric acid solution)

    • Chloroform (B151607) (for mobile phase and sample preparation)

    • Acetone (for mobile phase)

  • Reagents:

  • Equipment:

    • TLC developing chamber

    • Micropipettes or capillary tubes for spotting

    • Drying oven

    • Spraying bottle (for visualization reagent)

    • UV lamp or a sealed chamber with iodine crystals

Preparation of Boric Acid-Impregnated TLC Plates
  • Prepare a 2.3% (w/v) solution of boric acid in ethanol.[1]

  • Slowly and evenly immerse the silica gel TLC plates in the boric acid solution.[1]

  • Allow the excess solution to drain off the plates.

  • Dry the plates in an oven at 100°C for 10 minutes to activate them.[1]

  • Store the activated plates in a desiccator until use.

Sample Preparation
  • Prepare standard solutions of 1,2-dipalmitin and 1,3-dipalmitin individually in chloroform at a concentration of approximately 1 mg/mL.

  • Prepare a mixed standard solution containing both isomers.

  • Dissolve the unknown sample containing this compound isomers in chloroform.

Chromatographic Development
  • Prepare the mobile phase consisting of chloroform:acetone (96:4, v/v) .[1]

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

  • Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the boric acid-impregnated TLC plate.

  • Carefully spot 1-2 µL of each standard and sample solution onto the starting line, keeping the spots small and well-separated.

  • Place the spotted TLC plate into the equilibrated developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization
  • Primuline Spray:

    • Prepare a 0.05% (w/v) solution of primuline in acetone-water (80:20, v/v).

    • Spray the dried TLC plate evenly with the primuline solution.

    • Visualize the separated lipid spots under UV light (365 nm), where they will appear as fluorescent yellow spots.

  • Iodine Vapor:

    • Place a few crystals of iodine in a sealed chamber.

    • Place the dried TLC plate inside the chamber.

    • The lipid spots will appear as brown-yellow spots as they absorb the iodine vapor. Mark the spots with a pencil as they will fade over time.

Data Analysis
  • Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf values of the spots in the sample with those of the 1,2- and 1,3-dipalmitin standards to identify the isomers.

Visualizations

Experimental Workflow for TLC of this compound Isomers

G cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis plate_prep Prepare Boric Acid- Impregnated TLC Plate spotting Spot Samples and Standards on Plate plate_prep->spotting mobile_phase_prep Prepare Mobile Phase (Chloroform:Acetone 96:4) development Develop Plate in Saturated Chamber mobile_phase_prep->development sample_prep Prepare this compound Standards & Samples sample_prep->spotting spotting->development drying Dry the Plate development->drying visualization Visualize Spots (Primuline/Iodine) drying->visualization rf_calc Calculate Rf Values visualization->rf_calc identification Identify Isomers rf_calc->identification

Caption: Workflow for the TLC separation and analysis of this compound isomers.

Boric Acid Complexation with this compound Isomers

G cluster_isomers This compound Isomers cluster_boric_acid Interaction with Boric Acid cluster_complexes Complex Formation cluster_outcome TLC Separation isomer_1_2 1,2-Dipalmitin Adjacent -OH groups boric_acid B(OH)₃ on Silica Gel isomer_1_2->boric_acid interacts with isomer_1_3 1,3-Dipalmitin Distant -OH groups isomer_1_3->boric_acid interacts with complex_1_2 Stable 5-membered ring complex boric_acid->complex_1_2 forms complex_1_3 Less stable 6-membered ring complex boric_acid->complex_1_3 forms outcome_1_2 Stronger Adsorption (Lower Rf) complex_1_2->outcome_1_2 leads to outcome_1_3 Weaker Adsorption (Higher Rf) complex_1_3->outcome_1_3 leads to

Caption: Mechanism of this compound isomer separation by boric acid complexation.

References

Application Notes and Protocols for Dipalmitin in Synthetic Lung Surfactant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs, reducing surface tension at the air-liquid interface and preventing alveolar collapse during expiration. Dipalmitin (B8236172), a diacylglycerol containing two palmitic acid chains, is a key precursor to dipalmitoylphosphatidylcholine (DPPC), the most abundant and functionally critical phospholipid component of lung surfactant.[1] In synthetic lung surfactants, DPPC, often formulated with other lipids and surfactant protein analogs, is essential for mimicking the surface tension-lowering properties of natural surfactant.[2][3] These synthetic preparations are vital for treating respiratory distress syndrome (RDS) in premature infants and are being investigated for other lung injuries in adults.[4][5]

These application notes provide an overview of the role of this compound (in the form of DPPC) in synthetic lung surfactants, methods for its formulation and evaluation, and protocols for key experiments.

Application Notes

Role of this compound (as DPPC) in Synthetic Lung Surfactant

Dipalmitoylphosphatidylcholine (DPPC) is the primary surface-active component of lung surfactant.[1] Its unique structure, with two saturated palmitoyl (B13399708) chains, allows it to pack tightly at the air-water interface, forming a stable film that can withstand high surface pressures during expiration and significantly lower surface tension.[6] This property is crucial for preventing alveolar collapse.

Key Functions:

  • Surface Tension Reduction: DPPC is paramount in reducing surface tension to near-zero levels upon compression in the alveoli.[7]

  • Film Stability: The saturated nature of its acyl chains contributes to the formation of a highly ordered and stable monolayer.[6]

  • Interaction with Surfactant Proteins: DPPC interacts with surfactant proteins (SPs), such as SP-B and SP-C, or their synthetic mimics.[8] These proteins are crucial for the rapid adsorption of DPPC to the air-liquid interface and for the proper organization of the surfactant film.[2][7]

Formulation of this compound-Containing Synthetic Surfactants

Synthetic surfactants aim to replicate the biophysical properties of natural lung surfactant. Formulations typically consist of DPPC as the main component, combined with other lipids to improve spreading and film stability, and synthetic peptides or proteins that mimic the function of native SP-B and SP-C.[2][9]

Common Components in Synthetic Formulations:

  • Dipalmitoylphosphatidylcholine (DPPC): The primary surface tension-reducing agent.[3]

  • Unsaturated Phospholipids (e.g., POPG, DOPC): Enhance the fluidity of the surfactant film and improve its spreading characteristics.[10]

  • Fatty Acids (e.g., Palmitic Acid): Can improve the surface activity of the surfactant mixture.[11]

  • Surfactant Protein Analogs (e.g., KL4 peptide in Lucinactant): Mimic the function of native SP-B and SP-C, facilitating rapid adsorption and film stability.[3]

Characterization and Quality Control

The efficacy of a synthetic lung surfactant is highly dependent on its composition and biophysical properties. Therefore, stringent characterization and quality control are essential.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of DPPC and other phospholipid components in the formulation.[12]

  • Gas Chromatography (GC): Can be used to determine the fatty acid composition of the surfactant lipids.[13]

  • Mass Spectrometry (MS): For detailed structural characterization of lipids and peptide components.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Surface Activity using a Pulsating Bubble Surfactometer

This protocol assesses the dynamic surface tension-lowering ability of a synthetic surfactant preparation.

Objective: To measure the minimum and maximum surface tension of a synthetic surfactant under dynamic compression and expansion, simulating breathing.

Materials:

  • Pulsating bubble surfactometer

  • Synthetic surfactant dispersion (e.g., 1-5 mg/mL in a buffered saline solution)

  • Deionized water

  • Sample chamber

Methodology:

  • Calibrate the pulsating bubble surfactometer according to the manufacturer's instructions.

  • Prepare the synthetic surfactant dispersion at the desired concentration.

  • Introduce a small air bubble into the sample chamber containing the surfactant dispersion.

  • The instrument will then oscillate the bubble size between a maximum and minimum radius at a physiological rate (e.g., 20 cycles/minute) and temperature (37°C).[14]

  • The pressure changes within the bubble are measured and used to calculate the surface tension at different points in the cycle.

  • Record the minimum surface tension (at minimum bubble radius) and maximum surface tension (at maximum bubble radius) over several cycles.

Data Analysis: A highly effective surfactant will rapidly reach a very low minimum surface tension (<5 mN/m).[15]

Protocol 2: In Vitro Surfactant Spreading Assessment using a Langmuir-Wilhelmy Surface Balance

This method evaluates the ability of the synthetic surfactant to form a stable monolayer at the air-water interface.

Objective: To measure the surface pressure-area isotherm of a synthetic surfactant monolayer.

Materials:

  • Langmuir-Wilhelmy surface balance with a trough and movable barriers

  • Platinum Wilhelmy plate

  • Spreading solvent (e.g., chloroform/methanol mixture)

  • Synthetic surfactant dissolved in the spreading solvent

  • Subphase (e.g., buffered saline)

Methodology:

  • Clean the Langmuir trough thoroughly.

  • Fill the trough with the subphase solution.

  • Calibrate the surface pressure sensor with the clean subphase.

  • Carefully apply a known amount of the surfactant solution onto the subphase surface using a microsyringe.

  • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Compress the monolayer at a constant rate using the movable barriers while continuously recording the surface pressure.

  • Continue compression until the monolayer collapses (indicated by a sharp drop or plateau in surface pressure).

  • Plot the surface pressure as a function of the mean molecular area to obtain the isotherm.

Data Analysis: The isotherm provides information on the phase behavior of the monolayer, its compressibility, and the collapse pressure, which indicates the stability of the film.

Protocol 3: In Vivo Evaluation of Synthetic Surfactant Efficacy in an Animal Model of RDS

This protocol assesses the ability of the synthetic surfactant to improve lung function in a surfactant-deficient animal model.

Objective: To evaluate the effect of intratracheal administration of synthetic surfactant on gas exchange and lung mechanics in a lavaged (surfactant-deficient) animal model.

Animal Model: Premature lambs or lavaged adult rabbits are commonly used models for RDS.[16]

Materials:

  • Animal model (e.g., New Zealand White rabbits)

  • Mechanical ventilator

  • Anesthetics and analgesics

  • Catheters for intratracheal instillation and vascular access

  • Blood gas analyzer

  • Synthetic surfactant formulation

  • Saline (for lavage and control)

Methodology:

  • Anesthetize, intubate, and mechanically ventilate the animal.

  • Induce surfactant deficiency by repeated lung lavage with warm saline until a significant drop in arterial oxygenation (PaO2) is achieved.[16]

  • Stabilize the animal on the ventilator.

  • Administer the synthetic surfactant or a saline control intratracheally.

  • Monitor key physiological parameters over several hours, including:

    • Arterial blood gases (PaO2, PaCO2)

    • Lung compliance

    • Tidal volume and respiratory rate

  • At the end of the experiment, euthanize the animal and perform a necropsy to assess lung histology.

Data Analysis: A successful synthetic surfactant will lead to a rapid and sustained improvement in PaO2 and lung compliance compared to the control group.[16]

Data Presentation

Table 1: Composition of Selected Synthetic and Animal-Derived Lung Surfactants

Surfactant NameTypeKey Components
Lucinactant (Surfaxin) SyntheticDPPC, POPG, Palmitic Acid, KL4 peptide (SP-B analog)[3]
Colfosceril Palmitate (Exosurf) SyntheticDPPC, Hexadecanol, Tyloxapol[3]
CHF5633 SyntheticDPPC, POPG, SP-B and SP-C analogs[4]
Beractant (Survanta) Animal-Derived (Bovine)Phospholipids (including DPPC), SP-B, SP-C, Tripalmitin, Palmitic Acid[4][17]
Poractant alfa (Curosurf) Animal-Derived (Porcine)Phospholipids (including DPPC), SP-B, SP-C[4]

Table 2: Comparative In Vitro Performance of Synthetic Surfactants

Surfactant FormulationMinimum Surface Tension (mN/m) (Pulsating Bubble)Collapse Pressure (mN/m) (Langmuir Balance)
DPPC alone ~20-25~45
DPPC:POPG (7:3) <5~60[10]
DPPC + SP-B/C analog <1[14]>65
Natural Lung Surfactant <1~70

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation F1 Component Selection (DPPC, Lipids, Peptides) F2 Formulation Preparation (e.g., Liposome Extrusion) F1->F2 F3 Physicochemical Characterization (HPLC, GC, MS) F2->F3 IV1 Pulsating Bubble Surfactometer (Surface Tension) F3->IV1 Test Formulation IV2 Langmuir-Wilhelmy Balance (Surface Pressure-Area Isotherm) F3->IV2 Test Formulation INV1 Animal Model Induction (RDS) (e.g., Lung Lavage) IV1->INV1 Promising Candidates IV2->INV1 Promising Candidates INV2 Surfactant Administration (Intratracheal) INV1->INV2 INV3 Physiological Monitoring (Blood Gas, Lung Mechanics) INV2->INV3

Caption: Experimental workflow for synthetic lung surfactant development.

surfactant_function DPPC DPPC (this compound derivative) SurfactantComplex Synthetic Surfactant Complex DPPC->SurfactantComplex OtherLipids Other Lipids (e.g., POPG) OtherLipids->SurfactantComplex SP Surfactant Proteins (SP-B, SP-C analogs) SP->SurfactantComplex Interface Air-Liquid Interface in Alveoli SurfactantComplex->Interface Adsorption & Spreading Function Reduced Surface Tension & Stable Alveoli Interface->Function

Caption: Interaction of components in a synthetic lung surfactant.

References

Application Notes and Protocols for the Extraction of Dipalmitin from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitin (B8236172), a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two palmitic acid chains, is a key intermediate in lipid metabolism and cellular signaling.[1] Accurate and reliable quantification of this compound in biological samples is crucial for understanding its role in various physiological and pathological processes, including metabolic disorders and cancer.[2] These application notes provide detailed protocols for the extraction of this compound from biological matrices, a critical first step for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The protocols described herein are based on well-established lipid extraction techniques, primarily the Folch and Bligh & Dyer methods, which utilize a biphasic solvent system to efficiently partition lipids from other cellular components.[3][4][5] Additionally, an overview of Solid-Phase Extraction (SPE) as an alternative or complementary technique for this compound purification is provided.

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted lipids.[3] The following table summarizes a comparison of common lipid extraction methods for diacylglycerols. The data presented are representative and may vary depending on the specific biological matrix and experimental conditions.

Extraction MethodPrincipleRelative Diacylglycerol Yield (%)Key AdvantagesKey Disadvantages
Folch Method Liquid-liquid extraction using a chloroform:methanol (2:1 v/v) solvent system.[3][4]~95-100High recovery for a broad range of lipids, well-established.[3]Use of toxic chloroform, relatively large solvent volumes required.[3]
Bligh & Dyer Method A modified liquid-liquid extraction using a chloroform:methanol:water ratio that forms a single phase for extraction, followed by phase separation.[3][5]~90-95Rapid and uses less solvent than the Folch method.[5]May have lower recovery for high-lipid content samples compared to the Folch method.[5]
Solid-Phase Extraction (SPE) Chromatographic separation based on the affinity of lipids for a solid stationary phase (e.g., silica).[6][7]Variable (depends on sorbent and elution)High selectivity, potential for automation, and reduced solvent consumption.[6]Can be more expensive, and method development may be required.

Experimental Protocols

Protocol 1: this compound Extraction using a Modified Folch Method

This protocol is suitable for a wide range of biological samples, including tissues and cell cultures.

Materials:

  • Biological sample (e.g., 50-100 mg of tissue or 1-5 million cells)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Internal Standard (IS): A suitable stable isotope-labeled diacylglycerol (e.g., 1,3-dipalmitin-d5)

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Homogenization:

    • For tissue samples, accurately weigh 50-100 mg of frozen tissue and place it in a glass homogenizer tube on ice.

    • Add 2 mL of a cold 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the tissue until a uniform consistency is achieved.[8]

    • For cell pellets, add 2 mL of the cold chloroform:methanol mixture and vortex vigorously for 1 minute.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Vortex the mixture for 2 minutes and then agitate on an orbital shaker for 30 minutes at room temperature to ensure complete extraction.

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.[9]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.

    • Transfer the lower organic (chloroform) layer to a new clean glass tube.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid excessive heat to prevent lipid degradation.[9]

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., 100-200 µL of isopropanol:acetonitrile, 1:1 v/v for LC-MS/MS).

Protocol 2: this compound Quantification by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: The precursor ion will be the [M+NH4]+ or [M+H]+ adduct. The product ions will correspond to the neutral loss of a palmitic acid chain. Specific m/z values should be optimized for the instrument used.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

Data Analysis:

  • Quantify this compound by constructing a calibration curve using known concentrations of a this compound standard and the internal standard. Calculate the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_analysis Quantitative Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization (Chloroform:Methanol 2:1) sample->homogenization extraction Lipid Extraction + Internal Standard homogenization->extraction phase_separation Phase Separation (add 0.9% NaCl) extraction->phase_separation collection Collect Lower Organic Phase phase_separation->collection evaporation Solvent Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis dag_signaling cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG CellularResponse Cellular Responses (e.g., Proliferation, Inflammation) IP3->CellularResponse Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC activates PKC->CellularResponse phosphorylates targets Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

References

Application Note: Mass Spectrometry Fragmentation of Dipalmitin for Enhanced Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of dipalmitin (B8236172), a common diacylglycerol. It outlines the characteristic fragmentation patterns of this compound under various ionization techniques, presents detailed experimental protocols for sample preparation and analysis, and includes a quantitative summary of fragment ions. A key feature is the visualization of the this compound fragmentation pathway using a DOT language diagram, offering a clear visual representation of the underlying chemical processes. This document serves as a comprehensive resource for the accurate identification and quantification of this compound in complex biological matrices.

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in cellular signaling pathways and are key intermediates in lipid metabolism. This compound (dipalmitoylglycerol) is a DAG composed of a glycerol (B35011) backbone with two esterified palmitic acid chains. The isomeric forms, 1,2-dipalmitin and 1,3-dipalmitin, have distinct biological roles, making their accurate identification and quantification essential in various fields of research, including drug development and metabolic studies.

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for lipid analysis due to its high sensitivity and specificity. Understanding the fragmentation patterns of this compound is critical for developing robust and reliable LC-MS/MS methods. This application note details the fragmentation behavior of this compound, focusing on electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), and provides a step-by-step protocol for its analysis.

Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry is primarily characterized by the neutral loss of its constituent fatty acid chains and a water molecule. The specific fragments observed and their relative abundances can vary depending on the ionization technique and the isomer (1,2- vs. 1,3-dipalmitin).

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive-ion ESI-MS, this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of approximately 569.5. A common in-source fragmentation or subsequent collision-induced dissociation (CID) involves the loss of a water molecule, resulting in a prominent ion at m/z 551.5, corresponding to [M-H₂O+H]⁺.[1] This ion is often selected for MS/MS analysis.

The major fragmentation pathways of the [M-H₂O+H]⁺ ion of 1,2-dipalmitin involve the loss of a palmitic acid chain (256.2 Da), leading to the formation of a monoacylglycerol-like fragment.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

APCI-MS of this compound also yields characteristic fragments. A notable ion is observed at m/z 551, which corresponds to the [M-17]⁺ fragment, resulting from the loss of a hydroxyl radical.[2] Additionally, a fragment ion at m/z 313 is characteristic of the monoacylglycerol fragment resulting from the loss of one palmitic acid chain.[2]

Quantitative Fragmentation Data

The relative abundance of fragment ions is crucial for confirming the identity of this compound and for developing quantitative methods such as Multiple Reaction Monitoring (MRM). The following table summarizes the major fragment ions of 1,2-dipalmitin observed in an ESI-MS/MS experiment, with the precursor ion being [M-H₂O+H]⁺ at m/z 551.5.[1]

Precursor Ion (m/z)Fragment Ion (m/z)Relative IntensityPutative Assignment
551.5551.5999[M-H₂O+H]⁺
551.5313.3High[M+H - Palmitic Acid]⁺
551.595.1998C₇H₁₁⁺
551.581.1648C₆H₉⁺
551.571.1376C₅H₁₁⁺
551.5109.1347C₈H₁₃⁺

Note: The relative intensities are normalized to the most abundant fragment. The fragment at m/z 313.3 is consistently reported as a major fragment, though its relative intensity can vary with collision energy.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a biological matrix using LC-MS/MS.

Sample Preparation: Lipid Extraction

A modified Folch or a methyl-tert-butyl ether (MTBE) based liquid-liquid extraction is recommended for isolating lipids from biological samples.

Materials:

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • MTBE

  • LC-MS grade water

  • Sample homogenizer

  • Centrifuge

Protocol (MTBE Extraction):

  • For liquid samples (e.g., plasma), use 100 µL. For tissue samples, homogenize ~10 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS).

  • Add 1.5 mL of methanol to the sample in a glass tube.

  • Add 5 mL of MTBE.

  • Vortex vigorously for 1 minute.

  • Incubate for 30 minutes at room temperature with shaking.

  • Add 1.25 mL of LC-MS grade water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or Q-TOF mass spectrometer with an ESI or APCI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern confirmation.

  • MRM Transitions (example):

    • Precursor (Q1): 569.5 m/z ([M+H]⁺)

    • Product (Q3): 313.3 m/z ([M+H - Palmitic Acid]⁺)

    • Precursor (Q1): 551.5 m/z ([M-H₂O+H]⁺)

    • Product (Q3): 313.3 m/z

  • Collision Energy: Optimize for the specific instrument (typically 20-40 eV).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Visualization of this compound Fragmentation

The following diagram illustrates the proposed fragmentation pathway of protonated this compound in the gas phase during tandem mass spectrometry.

Dipalmitin_Fragmentation cluster_precursor Precursor Ion Formation cluster_fragmentation Collision-Induced Dissociation (CID) This compound This compound (M, C35H68O5) m/z = 568.5 Protonated_this compound [M+H]⁺ m/z = 569.5 This compound->Protonated_this compound +H⁺ Dehydrated_Ion [M-H₂O+H]⁺ m/z = 551.5 Protonated_this compound->Dehydrated_Ion -H₂O Monoacylglycerol_Fragment [M+H - C16H32O2]⁺ Monopalmitin Fragment m/z = 313.3 Protonated_this compound->Monoacylglycerol_Fragment - C₁₆H₃₂O₂ (Palmitic Acid) Dehydrated_Ion->Monoacylglycerol_Fragment - C₁₆H₃₂O₂ (Palmitic Acid)

Fragmentation pathway of protonated this compound.

Conclusion

This application note provides a comprehensive overview of the mass spectrometry fragmentation pattern of this compound and a detailed protocol for its analysis. By understanding the characteristic fragment ions and their relative abundances, researchers can develop highly specific and sensitive LC-MS/MS methods for the accurate quantification of this compound in various biological samples. The provided experimental workflow and fragmentation diagram serve as valuable tools for both novice and experienced mass spectrometrists in the field of lipidomics.

References

Troubleshooting & Optimization

Preventing dipalmitin precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipalmitin (B8236172) Formulations

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of this compound in aqueous buffers. This compound is a highly hydrophobic lipid that is practically insoluble in water, making its handling in aqueous environments a significant challenge.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound immediately precipitate when I add it to my aqueous buffer?

A1: this compound precipitates because its concentration has exceeded its extremely low solubility limit in water (approximately 0.7 mg/mL in PBS at pH 7.2).[2][3] This is a common issue when a concentrated stock of this compound in an organic solvent is diluted into an aqueous buffer. The rapid dispersion of the solvent leaves the insoluble this compound molecules to aggregate and crash out of the solution.[4]

Q2: I managed to dissolve the this compound, but the solution is cloudy. What does this indicate?

A2: A cloudy or turbid solution suggests that the this compound is not fully solubilized at a molecular level. Instead, it has likely formed large, colloidal aggregates or, in the case of liposome (B1194612) preparations, large multilamellar vesicles (MLVs).[5] While the this compound is dispersed, these large particles can be unstable and may precipitate over time. Further processing, such as sonication or extrusion, is often required to achieve a more homogenous and stable dispersion.[6]

Q3: What is the best general-purpose solvent for making a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for creating a concentrated stock solution of this compound (e.g., 30 mg/mL).[2][3] Dimethylformamide (DMF) is another option.[2] Ethanol can also be used, but this compound's solubility in it is significantly lower (0.25 mg/mL).[2][3] When using a stock solution, it is crucial to add it to the aqueous buffer dropwise while vortexing vigorously to minimize localized high concentrations that lead to immediate precipitation.[7]

Q4: How can I increase the stability of my this compound preparation over time?

A4: Long-term stability depends on the formulation method. For liposomes, including a charged lipid (e.g., DPPG) can increase electrostatic repulsion between vesicles, preventing aggregation. For surfactant-based solutions, ensuring the surfactant concentration remains well above its critical micelle concentration (CMC) is key.[8] Storing preparations at an appropriate temperature (often refrigerated, but above the formulation's freezing point) and protecting them from light can also enhance stability. For any method, using low-adhesion polypropylene (B1209903) or glass containers can help prevent the compound from adsorbing to the walls, which can act as nucleation sites for precipitation.[7]

Q5: Are there alternatives to using organic solvents and surfactants?

A5: Yes, cyclodextrins offer an alternative. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate this compound, forming an "inclusion complex" that is soluble in water.[9][10] This method avoids the use of potentially disruptive organic solvents or detergents.

Troubleshooting Guide: this compound Precipitation

Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to buffer. 1. Localized Supersaturation: The this compound concentration at the point of addition is too high, causing it to "crash out." 2. Low Temperature: The buffer is too cold, reducing the solubility of the lipid.1. Add the this compound stock solution drop-by-drop into the buffer while vortexing vigorously to ensure rapid dispersion.[7] 2. Pre-warm the aqueous buffer to a temperature above the melting point of this compound (~60-70°C) before addition.[5]
Solution is initially clear but becomes cloudy or precipitates over hours/days. 1. Formulation Instability: Micelles, liposomes, or other nanoparticles are aggregating and fusing over time. 2. Sub-optimal Storage: Incorrect temperature or light exposure is destabilizing the formulation.1. Re-evaluate the formulation. Increase the concentration of the stabilizing agent (surfactant, co-lipid). For liposomes, consider extrusion to create smaller, more stable vesicles.[6] 2. Store the preparation at a recommended temperature (typically 4°C). Aliquot into single-use vials to avoid repeated warming and cooling.
Inconsistent results between experimental batches. 1. Incomplete Solvent Removal (Liposomes): Residual organic solvent from the film preparation step can affect vesicle stability.[6] 2. Variability in Technique: Minor differences in hydration time, agitation speed, or sonication power.1. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., >2 hours or overnight) to remove all traces of organic solvent.[6][11] 2. Standardize all steps of the protocol. Use a bath sonicator for more consistent energy delivery compared to a probe sonicator.

Data Presentation: Comparison of Solubilization Strategies

Method Typical this compound Conc. Advantages Disadvantages Key Experimental Parameters
Surfactant Micelles Low to ModerateSimple and rapid preparation.[12]Surfactants can interfere with biological systems (e.g., denature proteins, disrupt membranes).[13]Surfactant type and concentration (must be >CMC).[8]
Liposomes / Lipid Nanoparticles Moderate to HighBiocompatible, protects the payload, allows for targeted delivery.[6]Multi-step, more complex preparation process.[5]Lipid composition, hydration temperature, extrusion/sonication method.[6]
Co-Solvent System (e.g., DMSO) LowVery simple to prepare.The co-solvent can affect the experimental system; solubility is still limited.[14]Final co-solvent concentration (typically <1%).[7]
Cyclodextrin (B1172386) Inclusion Complex Low to ModerateAvoids harsh solvents and detergents; can improve bioavailability.[10]Requires screening for the best cyclodextrin type; complexation can be slow.This compound-to-cyclodextrin ratio, mixing time, and temperature.[9]

Experimental Protocols

Protocol 1: Solubilization of this compound using Surfactant (Tween 80)

This protocol describes how to create a micellar dispersion of this compound.

Materials:

  • This compound

  • Tween 80

  • Chloroform (B151607)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen gas stream

  • Water bath sonicator

Methodology:

  • Co-dissolving: In a clean round-bottom flask, dissolve this compound and a 5-fold molar excess of Tween 80 in chloroform.

  • Film Formation: Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Pre-warm the aqueous buffer to ~75°C. Add the warm buffer to the flask to achieve the desired final this compound concentration.

  • Dispersion: Vortex the flask vigorously for 5-10 minutes. The solution will appear milky as multilamellar structures form.

  • Sonication: Place the flask in a bath sonicator heated to ~75°C and sonicate until the solution clarifies, indicating the formation of smaller micelles. This may take 10-30 minutes. The resulting dispersion should be used fresh.

Protocol 2: Preparation of this compound-Containing Liposomes via Thin-Film Hydration

This protocol creates unilamellar vesicles incorporating this compound.

Materials:

  • This compound

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Chloroform/Methanol mixture (2:1, v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Mixing: Dissolve this compound and DPPC (e.g., at a 1:9 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.[6]

  • Film Formation: Attach the flask to a rotary evaporator. Use a water bath set to a temperature above the transition temperature of the lipids (~50°C) to evaporate the solvent, creating a thin lipid film.[6]

  • Drying: Dry the film under high vacuum for at least 2 hours to eliminate residual solvent.[6]

  • Hydration: Add the aqueous buffer, pre-warmed to ~50°C, to the flask. Agitate by vortexing or gentle swirling for 30-60 minutes to hydrate (B1144303) the film. This will form a milky suspension of multilamellar vesicles (MLVs).[5]

  • Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane, pre-heated to ~50°C. Load the MLV suspension into a syringe and pass it through the extruder 11-21 times.[6] This process yields a more translucent and homogenous suspension of large unilamellar vesicles (LUVs).

  • Storage: Store the final liposome suspension at 4°C.

Visualizations

Logical Workflow: Selecting a Solubilization Method

Start Start: Need to dissolve This compound in buffer Q_Bio Is the experimental system sensitive to detergents? Start->Q_Bio Q_Solv Is the system sensitive to low % organic solvent? Q_Bio->Q_Solv Yes M_Surf Method: Surfactant Micelles Q_Bio->M_Surf No M_Lipo Method: Liposome Formulation Q_Solv->M_Lipo Yes M_Cyclo Method: Cyclodextrin Complexation Q_Solv->M_Cyclo Yes (Alternative) M_CoSolv Method: Co-solvent System (e.g., DMSO) Q_Solv->M_CoSolv No End Proceed with selected method M_Lipo->End M_Cyclo->End M_Surf->End M_CoSolv->End Step1 1. Dissolve Lipids (this compound + DPPC) in Organic Solvent Step2 2. Solvent Evaporation (Rotary Evaporator) Step1->Step2 Step3 3. Form Thin Lipid Film Step2->Step3 Step4 4. Dry Under High Vacuum Step3->Step4 Step5 5. Hydrate Film with Warm Aqueous Buffer Step4->Step5 Step6 6. Formation of MLVs (Multilamellar Vesicles) Step5->Step6 Step7 7. Extrusion Through 100 nm Membrane Step6->Step7 Step8 8. Final LUV Suspension (Large Unilamellar Vesicles) Step7->Step8

References

Troubleshooting poor resolution of dipalmitin isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipalmitin (B8236172) Isomer Analysis

Welcome to the technical support center for the analysis of this compound isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of 1,2- and 1,3-dipalmitin (B116919) isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 1,2- and 1,3-dipalmitin isomers by HPLC?

The main difficulty lies in the high structural similarity between the 1,2- and 1,3-dipalmitin regioisomers.[1] These molecules have the same fatty acid composition, resulting in very similar physicochemical properties like polarity and hydrophobicity.[1] This similarity often leads to co-elution or poor resolution in typical chromatography systems.[1] The subtle difference in their molecular shape and polarity is the key to achieving separation.[2]

Q2: Which type of HPLC column is most effective for separating this compound isomers?

The choice of column is critical and depends on the primary goal of the separation.[3]

  • For high-resolution separation of the 1,2- and 1,3-isomers:

    • Reversed-Phase C30 Columns: These are often recommended due to their superior shape selectivity for lipid isomers.[3]

    • Reversed-Phase C18 Columns: A robust and widely used alternative that can provide adequate to baseline separation.[3] Non-endcapped C18 columns can sometimes offer enhanced selectivity due to secondary interactions with residual silanol (B1196071) groups.[1]

    • Chiral Stationary Phase (CSP) Columns: For the most challenging separations, a chiral column can be used, sometimes in series with a normal-phase column, to achieve baseline separation without derivatization.[2][4]

  • For separating neutral lipid classes (e.g., separating this compound from monopalmitin (B16481) and tripalmitin):

    • Normal-Phase Silica Columns: These are highly effective for separating lipids based on the polarity of their head groups.[3][5] In this mode, tripalmitin (B1682551) (least polar) elutes first, followed by 1,3-dipalmitin, and then monopalmitin (most polar).[5]

Q3: How does the mobile phase composition affect the resolution of this compound isomers?

Mobile phase composition is a critical factor for achieving selectivity.[1]

  • In Normal-Phase HPLC: A typical mobile phase consists of a non-polar solvent like hexane (B92381) with a polar modifier like 2-propanol or isopropanol (B130326).[2][3] A gradient elution, gradually increasing the percentage of the polar solvent, is often used to separate lipid classes.[5] The water content in the mobile phase can also significantly affect retention times and must be controlled.[6]

  • In Reversed-Phase HPLC: The mobile phase is typically a mixture of organic solvents like acetonitrile (B52724) and isopropanol.[7] Adjusting the ratio of these solvents alters the mobile phase strength; decreasing the organic solvent percentage generally increases retention and may improve separation between closely eluting peaks.[8]

Q4: My peaks for the this compound isomers are broad or tailing. What could be the cause?

Poor peak shape can result from several factors:[8]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting your sample.[5][8]

  • Mobile Phase Mismatch: The solvent used to dissolve your sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.[8] It is always best to dissolve and inject samples in the mobile phase whenever possible.[9]

  • Column Contamination or Degradation: Buildup of contaminants can cause peak tailing. Try flushing the column with a strong solvent. If the problem persists, the stationary phase may be degraded, and the column may need replacement.[8]

  • Secondary Interactions: On silica-based columns (especially in reversed-phase), interactions between basic analytes and acidic silanol groups on the stationary phase can cause tailing. Operating at a lower pH or using a highly end-capped column can mitigate this.[10]

Q5: My retention times are fluctuating between runs. What should I check?

Inconsistent retention times are often linked to the HPLC system or mobile phase preparation.[8]

  • System Leaks: Check for any leaks in the pump, injector, or fittings, which can cause pressure fluctuations.[8] A buildup of salt crystals around fittings can indicate a slow leak.[9]

  • Pump Performance: Ensure the pump is properly primed and the mobile phase is degassed to prevent air bubbles.[11] Worn pump seals can also lead to inconsistent flow.[8]

  • Mobile Phase Preparation: Inaccurate measurement of components or changes in the mobile phase over time (e.g., evaporation of a volatile component) will lead to shifts in retention time. Prepare fresh mobile phase daily.[8]

  • Column Temperature: Fluctuations in column temperature can significantly affect retention times. Use a column oven to maintain a stable and consistent temperature.[8]

Troubleshooting Guide: Poor Resolution

If you are experiencing poor or no resolution between the 1,2- and 1,3-dipalmitin peaks, follow this systematic troubleshooting workflow.

G cluster_mp cluster_ft cluster_col start Start: Poor or No Resolution of this compound Isomers check_mobile_phase 1. Optimize Mobile Phase start->check_mobile_phase mp_a Adjust Solvent Ratio (e.g., decrease % organic in RP-HPLC) check_mobile_phase->mp_a check_flow_temp 2. Adjust Flow Rate & Temperature ft_a Decrease Flow Rate check_flow_temp->ft_a check_column 3. Evaluate Column Choice col_a Switch Stationary Phase (e.g., C18 to C30) check_column->col_a mp_b Change Organic Modifier (e.g., ACN vs. MeOH) decision Resolution Improved? mp_a->decision ft_b Optimize Column Temperature (e.g., test at 30°C, 40°C, 50°C) ft_a->decision col_b Consider Chiral Column or Tandem System col_a->decision col_c Increase Column Length or Decrease Particle Size decision->check_flow_temp No decision->check_column No end_ok End: Separation Achieved decision->end_ok Yes end_reassess Re-evaluate Entire Method (Consider derivatization or alternative technique) decision->end_reassess No

Caption: Troubleshooting workflow for poor HPLC resolution of isomers.

Data Presentation: HPLC Column Performance

The selection of an appropriate chromatography column is paramount for the successful separation of this compound isomers.[3] The table below summarizes the performance and typical conditions for different column types.

Column TypeStationary PhasePrinciple of SeparationMobile Phase ExampleResolution from 1,2-DipalmitinKey Advantages
Reversed-Phase C18 (Octadecyl silane)Hydrophobic interactions100% Acetonitrile or Acetonitrile/Isopropanol gradient[3][7]Adequate to baseline separation achievable[3]Robust, widely available, and well-characterized.[3]
Reversed-Phase C30 (Triacontyl silane)Enhanced hydrophobic and shape selectivityGradient of Acetonitrile and Isopropanol[3]Potentially higher resolution than C18[3]Superior shape selectivity for geometric and positional isomers.[3][8]
Normal-Phase SilicaAdsorption based on polarityHexane/Isopropanol/Acetic Acid gradient[3]Good separation of isomers and other neutral lipids[3]Effective for class separation; 1,3-dipalmitin typically elutes before 1,2-dipalmitin.[2]
Chiral e.g., Bonded (R)-(+)-1-(1-naphthyl)ethylamine[4]Enantioselective/Diastereomeric interactionsHexane/2-propanol[2]Excellent, baseline separation often achievable[2]Highest selectivity for resolving structurally similar isomers without derivatization.[2][12]

Experimental Protocols

Below are detailed starting methodologies for this compound isomer analysis. These may require optimization for specific instrumentation and samples.

Protocol 1: Normal-Phase HPLC for Isomer Separation

This method is effective for separating lipid classes and can resolve 1,2- and 1,3-dipalmitin isomers.[2][13]

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable organic solvent, such as hexane or chloroform.[1][2]

    • For complex matrices (e.g., biological extracts), a lipid extraction using a modified Bligh and Dyer method may be necessary.[14]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[15]

  • HPLC System and Conditions:

    • Instrumentation: HPLC system with a gradient pump, autosampler, and column oven.

    • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][16]

    • Mobile Phase: A gradient of hexane and 2-propanol (isopropanol) is commonly used.[2]

      • Example Gradient: Start with 99% Hexane / 1% Isopropanol, and create a linear gradient to increase the isopropanol percentage. The exact profile should be optimized.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[5][13]

    • Injection Volume: 10-20 µL.

    • Detection: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as this compound lacks a strong UV chromophore.[2][3][13]

      • ELSD Settings Example: Drift Tube Temperature: 40°C, Nebulizer Gas (Nitrogen) Pressure: 0.35 MPa.[13]

Protocol 2: Reversed-Phase HPLC for Isomer Separation

This method separates isomers based on hydrophobicity and shape selectivity.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase or a compatible solvent like hexane/2-propanol.[14]

    • Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • HPLC System and Conditions:

    • Instrumentation: HPLC system with a gradient pump, autosampler, and column oven.

    • Column: C30 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][7]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and isopropanol.[7]

      • Example Gradient: Start with a higher percentage of acetonitrile and gradually increase the isopropanol concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10-20 µL.

    • Detection: ELSD, CAD, or Mass Spectrometry (MS).[2][3]

Visualizations

Structural Isomers of this compound

The subtle difference in the position of the fatty acid chains on the glycerol (B35011) backbone is the fundamental challenge in separating these isomers.

Caption: Structural comparison of 1,3-dipalmitin and 1,2-dipalmitin.

General Experimental Workflow for HPLC Analysis

This diagram outlines the key steps involved in the analysis of this compound isomers from sample to result.

G prep Sample Preparation (Dissolution & Filtration) equil HPLC System Equilibration (Stable Baseline) prep->equil inject Sample Injection equil->inject sep Chromatographic Separation (Column) inject->sep detect Detection (ELSD / CAD / MS) sep->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze

Caption: General experimental workflow for HPLC analysis.

References

Dipalmitin Stability & Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage, stability, and degradation of dipalmitin (B8236172).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored as a powder in a tightly sealed glass container with a Teflon-lined closure at or below -16°C, with -20°C being a commonly recommended temperature.[1][2][3] For optimal stability, especially for unsaturated lipids, storing under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.[3] With proper storage at -20°C, this compound standards can be stable for at least four years.[1][2]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The primary degradation pathway for this compound, a saturated diglyceride, is hydrolysis.[2] This process involves the cleavage of the ester bonds, which can be accelerated by the presence of moisture, high temperatures, or pH extremes.[4][5][6] Although less susceptible than unsaturated lipids, oxidation can also occur over extended periods or under suboptimal conditions, especially in the presence of light or catalysts.[6][7]

Q3: What are the common degradation products of this compound?

A3: The main degradation products resulting from hydrolysis are monopalmitin (B16481) and free palmitic acid.[2] Further hydrolysis of monopalmitin will yield glycerol (B35011) and another molecule of palmitic acid.

Q4: What environmental factors can accelerate the degradation of this compound?

A4: Several environmental factors can significantly reduce the stability of this compound and accelerate its degradation. These include:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][8]

  • Moisture/Humidity: Water is a key reactant in hydrolysis, and its presence can significantly accelerate the breakdown of the ester bonds in this compound.[4][8]

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate and propagate oxidative degradation.[4][5]

  • Oxygen: Atmospheric oxygen is a critical factor in oxidative degradation.[4][8]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkages in this compound.[5]

Q5: Are there any visual or physical signs that indicate this compound degradation?

A5: Yes, while chemical analysis is required for confirmation, visual inspection can offer clues. Signs of potential degradation include a change in the physical appearance of the powder, such as discoloration, clumping (which may indicate moisture absorption), or a change in consistency.[2][3]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during chromatographic analysis (e.g., HPLC, GC).

  • Possible Cause 1: Isomeric Impurities. Commercial this compound is often a mixture of 1,2- and 1,3-isomers.[9] The presence of the 1,2-dipalmitin isomer is a frequently cited impurity in 1,3-dipalmitin (B116919) standards.[2]

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA) for your specific batch to understand the specified purity and isomeric ratio.

    • Employ a validated analytical method with sufficient resolution to separate the 1,2- and 1,3-isomers. Normal-Phase HPLC is often preferred for separating lipid isomers.[10]

    • If isomeric purity is critical for your application, consider sourcing a standard with a higher guaranteed purity of the desired isomer.[2]

  • Possible Cause 2: Degradation Products. The unexpected peaks could be monopalmitin or free palmitic acid resulting from hydrolysis.[2]

  • Troubleshooting Steps:

    • Analyze the sample for the presence of potential degradation products by comparing retention times with pure standards of monopalmitin and palmitic acid.

    • Verify the storage conditions and handling history of your this compound standard.[2]

    • Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their chromatographic signatures.[6]

Issue 2: The this compound standard appears discolored or has clumped together.

  • Possible Cause: Improper Storage or Handling. This often indicates degradation due to moisture absorption and/or oxidation.[2][3] Unsaturated lipids are particularly hygroscopic and can become gummy upon exposure to air, which can lead to hydrolysis or oxidation.[3]

  • Troubleshooting Steps:

    • Ensure the standard has been consistently stored at the recommended temperature (e.g., -20°C) and protected from moisture.[2]

    • Before opening, always allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[3]

    • Perform a chemical analysis (e.g., HPLC or GC) to quantify the presence of degradation products like free palmitic acid and monopalmitin.[2]

    • If degradation is confirmed, the standard should be discarded and replaced.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationale
Temperature ≤ -16°C (e.g., -20°C)Minimizes the rate of chemical degradation reactions.[1][2]
Container Glass with Teflon-lined capPrevents leaching of impurities from plastic and ensures an airtight seal.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against oxidative degradation.[3]
Form Solid PowderSaturated lipids are generally stable as powders if kept dry and cold.[3]

Table 2: Factors Influencing this compound Stability

FactorEffect on this compoundMechanism
High Temperature Accelerates DegradationIncreases the rate of chemical reactions, primarily hydrolysis.[4][8]
Moisture/Humidity Promotes DegradationActs as a reactant in the hydrolysis of ester bonds.[4][8]
Light Exposure Can Promote DegradationProvides energy for photo-oxidative reactions.[4][5]
Oxygen Can Promote DegradationActs as a reactant in oxidation pathways.[4][8]
Extreme pH Accelerates DegradationBoth acid and base conditions catalyze ester hydrolysis.[5]

Table 3: Common this compound Degradation Products

Degradation PathwayPrimary ProductsSecondary Products
Hydrolysis 1-Monopalmitin or 2-Monopalmitin, Palmitic AcidGlycerol, Palmitic Acid

Table 4: Comparative Performance of Analytical Methods for this compound Analysis

ParameterHPLC-ELSDGC-MS (after derivatization)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.2 - 10 µg/mL5 - 20 ng/L
Limit of Quantification (LOQ) 0.5 - 25 µg/mL15 - 60 ng/L
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Disclaimer: This table synthesizes findings from multiple studies on diacylglycerol analysis and represents typical method performance. Actual results may vary.[11]

Mandatory Visualization

Dipalmitin_Hydrolysis_Pathway cluster_step2 Step 2: Second Hydrolysis This compound This compound Monopalmitin Monopalmitin This compound->Monopalmitin + H₂O Palmitic_Acid1 Palmitic Acid This compound->Palmitic_Acid1 releases Glycerol Glycerol Monopalmitin->Glycerol + H₂O Palmitic_Acid2 Palmitic Acid Monopalmitin->Palmitic_Acid2 releases Stability_Analysis_Workflow cluster_storage Sample Storage & Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Start This compound Sample (Long-Term Storage) Prep Sample Preparation (Dissolution/Derivatization) Start->Prep Analysis Chromatographic Separation (HPLC or GC) Prep->Analysis Detection Detection (ELSD or MS) Analysis->Detection Data Data Acquisition & Peak Integration Detection->Data Report Quantification of Degradation Products Data->Report Conclusion Assess Stability/ Determine Shelf Life Report->Conclusion Troubleshooting_Logic rect_node rect_node Start Unexpected Peak in Chromatogram? CheckCoA Peak Matches Isomer in CoA? Start->CheckCoA CheckStandard Run Degradation Product Standards CheckCoA->CheckStandard No ID_Isomer Conclusion: Peak is likely an isomer (e.g., 1,2-dipalmitin). CheckCoA->ID_Isomer Yes ID_Degradation Conclusion: Peak is a degradation product (e.g., monopalmitin). CheckStandard->ID_Degradation Match Found Unknown Conclusion: Peak is an unknown contaminant. Investigate solvents & system. CheckStandard->Unknown No Match

References

How to resolve dipalmitin contamination in lipid extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving dipalmitin (B8236172) and other fatty acid contamination in lipid extracts.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of this compound or palmitate contamination in my lipid extracts?

A1: The most common source of palmitate and other fatty acid contamination is the leaching of additives from plastic labware.[1][2] Many plastic consumables, such as microcentrifuge tubes, pipette tips, and syringes, contain slip agents and lubricants like oleamide (B13806) and stearamide, which can break down or be impure, releasing free fatty acids (including palmitate and stearate) into your sample.[1] This issue is particularly pronounced when using organic solvents for lipid extraction, as they facilitate the leaching of these contaminants from the plastic matrix.[2] While you may observe a peak corresponding to this compound, it is often the free fatty acid, palmitate (C16:0), that is the primary contaminant.

Q2: Why is this contamination a problem for my analysis?

A2: Contamination from fatty acids can severely impact the accuracy and reproducibility of your results, especially in sensitive techniques like mass spectrometry (MS)-based lipidomics. The background signal from the contaminant can be several times higher than the biological signal from your sample, leading to a significant overestimation of the endogenous levels of these lipids.[2] This contamination is often variable, even between items from the same manufacturing lot, making simple background subtraction from a blank unreliable.[2]

Q3: How can I prevent this compound and palmitate contamination?

A3: Prevention is the most effective strategy. The best practice is to use glass labware for all steps of your sample preparation that involve organic solvents.[2][3] If the use of plasticware is unavoidable, certain steps can be taken to minimize contamination. High-quality polypropylene (B1209903) (PP) tubes from reputable manufacturers may leach fewer contaminants.[3] Pre-rinsing plastic tubes and pipette tips with your extraction solvent (e.g., methanol) before use can significantly reduce the level of surface contaminants.[2]

Q4: Can I remove the contamination after I've already extracted my lipids?

A4: Yes, it is possible to clean up a contaminated lipid extract. The most common and effective method is to use Solid Phase Extraction (SPE) with an aminopropyl-bonded silica (B1680970) stationary phase. This technique allows for the separation of different lipid classes. Free fatty acids (the likely contaminants) can be selectively retained on the column while neutral lipids (like this compound) are washed off, or vice-versa, depending on the solvent system used.

Troubleshooting Guide: High this compound/Palmitate Background

This guide will help you identify the source of contamination and provide steps for remediation.

Issue: Unusually high or variable levels of this compound or palmitate are detected in your samples, including blanks.

Step 1: Identify the Source of Contamination

A systematic approach is crucial to pinpoint the origin of the contaminant. This can be achieved by running a series of blank extractions, systematically excluding or replacing components of your workflow.

Workflow for Contamination Source Identification

start Start: High Palmitate Background Detected solvent_blank Run Solvent Blank (Solvent directly to MS) start->solvent_blank solvent_cont Is background still high? solvent_blank->solvent_cont solvent_source Source: Contaminated Solvent Action: - Use fresh, high-purity solvent - Test a new batch solvent_cont->solvent_source Yes solvent_ok Solvent is likely clean solvent_cont->solvent_ok No method_blank Run Method Blank (Full extraction, no sample) solvent_ok->method_blank method_cont Is background high now? method_blank->method_cont labware_source Source: Labware Contamination Action: - Switch to glass labware - Pre-rinse plasticware - Test different brand of plastics method_cont->labware_source Yes system_cont Source: System Contamination Action: - Flush LC-MS system - Check injection port method_cont->system_cont No

Caption: A logical workflow for identifying contamination sources.

Step 2: Implement Preventative Measures

Based on the source identification, implement the following changes to your workflow.

Contamination SourceRecommended Action
Plastic Labware Switch to borosilicate glass tubes, vials, and pipettes for all procedures involving organic solvents.[3]
If plastic use is mandatory, pre-rinse tubes and tips with methanol (B129727) or another compatible solvent.[2]
Solvents Use high-purity, LC-MS grade solvents. Prepare fresh mobile phases regularly.[1]
Laboratory Environment Maintain a clean workspace. Be mindful of personal care products that may contain interfering compounds.[3]
Step 3: Post-Extraction Cleanup (If Necessary)

If you have valuable extracts that are already contaminated, use the following Solid Phase Extraction (SPE) protocol to remove free fatty acid contaminants.

Experimental Protocols

Protocol 1: Removal of Free Fatty Acid Contaminants using Aminopropyl SPE

This protocol is designed to separate free fatty acids (e.g., palmitate) from neutral lipids (e.g., this compound, triglycerides) and phospholipids (B1166683) in a previously prepared lipid extract.

Materials:

  • Glass aminopropyl-bonded silica SPE cartridges (e.g., 500 mg)

  • SPE vacuum manifold

  • Glass collection tubes

  • Chloroform (B151607) (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Acetic acid (glacial)

  • Methanol (HPLC grade)

  • Nitrogen gas evaporator

Procedure:

  • Prepare Elution Solvents:

    • Elution Solvent 1 (Neutral Lipids): Chloroform:2-propanol (2:1, v/v)

    • Elution Solvent 2 (Free Fatty Acids): Diethyl ether:acetic acid (98:2, v/v)[4]

    • Elution Solvent 3 (Phospholipids): Methanol

  • Condition the SPE Cartridge:

    • Place the aminopropyl SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 4 mL of hexane (B92381) or chloroform to activate the stationary phase. Do not allow the column to dry.

  • Load the Sample:

    • Reconstitute your dried lipid extract in a minimal volume of chloroform (e.g., 0.5 mL).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Elute Lipid Fractions:

    • Fraction 1 (Neutral Lipids): Add 4 mL of Elution Solvent 1 (Chloroform:2-propanol) to the cartridge.[5] This will elute neutral lipids, including diacylglycerols like this compound, and triacylglycerols. Collect this fraction in a clean glass tube. This is your "cleaned" extract if this compound is your analyte of interest.

    • Fraction 2 (Free Fatty Acids): Add 8 mL of Elution Solvent 2 (Diethyl ether:acetic acid) to the cartridge.[5] This will elute the contaminating free fatty acids, such as palmitate. This fraction can be collected for analysis to confirm the identity of the contaminant or discarded.

    • Fraction 3 (Phospholipids): If your original sample contains phospholipids you wish to recover, add 4 mL of Elution Solvent 3 (Methanol) to the cartridge and collect in a separate tube.[5]

  • Dry and Reconstitute:

    • Evaporate the solvent from the collected fraction(s) of interest under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

SPE Cleanup Workflow

start Start: Contaminated Lipid Extract condition Condition Aminopropyl SPE Cartridge (Glass) start->condition load Load Reconstituted Lipid Extract condition->load elute_neutral Elute with Chloroform:Isopropanol (2:1) Collect Fraction 1 load->elute_neutral elute_ffa Elute with Diethyl Ether:Acetic Acid (98:2) Collect Fraction 2 elute_neutral->elute_ffa fraction1 Fraction 1: Cleaned Neutral Lipids (e.g., this compound) elute_neutral->fraction1 fraction2 Fraction 2: Free Fatty Acid Contaminants (e.g., Palmitate) elute_ffa->fraction2 dry Dry Down & Reconstitute for Analysis fraction1->dry

Caption: Workflow for removing fatty acid contaminants via SPE.

Data Presentation

The following table summarizes the impact of preventative measures on palmitate contamination levels. The data is representative of findings reported in the literature, where plasticware is a significant source of contamination.[2]

Sample Preparation MethodPalmitate Detected (nmol per sample) - Representative Data
Biological Sample (Extracted with Glassware) 0.20
Method Blank (Plastic Pipettes & Tubes) 1.15
Method Blank (Methanol-Rinsed Plasticware) 0.35
Method Blank (All Glassware) < 0.05

Note: The amount of contamination from plasticware can be highly variable.[2] These values are for illustrative purposes to demonstrate the magnitude of the problem and the effectiveness of mitigation strategies. Using glassware is clearly the most effective way to minimize background contamination.

References

Technical Support Center: Dipalmitin Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of dipalmitin (B8236172) acylation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound acylation experiments.

Question: Why is my this compound yield consistently low?

Answer: Low yields in this compound acylation can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The temperature, solvent, water activity, and substrate molar ratio all significantly impact the reaction equilibrium and enzyme activity.

  • Enzyme/Catalyst Issues: The choice of lipase (B570770), its concentration, and its activity are critical for efficient conversion. Deactivation of the catalyst can also lead to a drop in yield.

  • Inefficient Mass Transfer: Inadequate mixing can prevent proper interaction between the substrates and the catalyst, especially in heterogeneous systems.

  • Acyl Migration: The migration of acyl groups can lead to the formation of undesired byproducts, such as 1,2-dipalmitin, reducing the yield of the target 1,3-dipalmitin (B116919).[1]

  • Incomplete Reaction: The reaction may not have reached completion, requiring optimization of the reaction time.

  • Product Purification Losses: Significant amounts of the product may be lost during downstream processing and purification steps.

To diagnose the issue, it is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

Question: How can I minimize the formation of byproducts like 1,2-dipalmitin and tripalmitin?

Answer: The formation of byproducts is a common challenge that reduces the purity and yield of 1,3-dipalmitin. Here are some strategies to minimize their formation:

  • Enzyme Selection: Employ a highly sn-1,3-regiospecific lipase, such as those from Rhizomucor miehei, which are known for their high selectivity.[1]

  • Control Stoichiometry: Fine-tuning the molar ratio of the reactants can help minimize the formation of tripalmitin. An excess of the acyl donor is often used to drive the reaction towards this compound formation.[1]

  • Optimize Reaction Time: Prolonged reaction times can increase the likelihood of acyl migration and the formation of undesired isomers. Monitor the reaction to determine the optimal endpoint.[1]

  • Solvent Choice: The solvent can influence enzyme activity and selectivity. For instance, acetone (B3395972) has been shown to suppress acyl migration, although it might affect the overall yield.[1]

  • Post-Reaction Purification: Utilize effective purification techniques to separate the desired 1,3-dipalmitin from byproducts. Crystallization from solvents like hexane (B92381) is a highly effective method, as di- and triglyceride impurities are often more soluble and remain in the mother liquor.[1] Column chromatography with silica (B1680970) gel can also be used for separation.[1]

Question: My enzyme/catalyst seems to have lost activity. What could be the cause and how can I address it?

Answer: Catalyst deactivation can be a significant contributor to low reaction yields. Here are common causes and potential solutions:

  • Water Content: In enzymatic reactions, an optimal level of water activity is crucial for enzyme function. Both excess and insufficient water can lead to reduced activity. For some lipases, optimal results are achieved with a water activity of 0.43.[1]

  • Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation and loss of activity. It is important to operate within the optimal temperature range for the specific lipase being used.

  • Solvent Effects: Certain organic solvents can strip the essential water layer from the enzyme, leading to deactivation. Choosing a solvent that maintains the enzyme's conformational integrity is key.

  • Inhibitors: The presence of inhibitors in the reaction mixture can block the active site of the enzyme. Ensure the purity of your starting materials.

  • Immobilization Issues: For immobilized enzymes, leaching of the enzyme from the support or blockage of active sites can occur.

To address these issues, consider the following:

  • Drying Agents: Add a 4A molecular sieve and silica gel to the reaction mixture to control water content.[2]

  • Temperature Optimization: Determine the optimal temperature for your specific enzyme through experimentation.

  • Enzyme Reuse: If using an immobilized enzyme, ensure proper washing and storage procedures between uses to maintain its activity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound acylation?

A1: The primary factors include:

  • Reaction Temperature: Directly affects reaction rate and enzyme stability.

  • Solvent: Influences substrate solubility and enzyme activity.

  • Substrate Molar Ratio: Affects the reaction equilibrium.

  • Enzyme/Catalyst Loading: The concentration of the catalyst impacts the reaction rate.

  • Water Activity: Crucial for maintaining the catalytic activity of lipases.

  • Mixing/Agitation: Ensures efficient contact between reactants and catalyst.

Q2: What is acyl migration and how can it be minimized?

A2: Acyl migration is an intramolecular reaction where an acyl group moves from one position on the glycerol (B35011) backbone to another (e.g., from the sn-2 position to the sn-1 or sn-3 position).[1] This leads to the formation of undesired isomers. To minimize it:

  • Use sn-1,3-specific immobilized lipases.[1]

  • Carefully select the solvent system; acetone can suppress acyl migration.[1]

  • Optimize the reaction temperature and time.

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A3: Enzymatic synthesis is generally preferred due to its higher regioselectivity, which leads to a purer product with fewer side reactions. It also operates under milder reaction conditions.

Q4: How can I monitor the progress of my this compound acylation reaction?

A4: The reaction progress can be monitored by analyzing the composition of the mixture for the content of 1,3-dipalmitin, residual free fatty acids, monoglycerides, and triglycerides.[2] Common analytical techniques include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Effect of Reaction Solvent on this compound Yield

Solvent SystemPalmitic Acid Conversion (%)This compound Yield (%)Reference
Supercritical Carbon Dioxide (scCO₂)8169.44[3]
tert-ButanolLower than scCO₂Lower than scCO₂[3]
Methyl-t-butyl ether (MTBE)-Effective in two-step synthesis[1]
n-Hexane-Effective in two-step synthesis[1]

Table 2: Influence of Reaction Parameters on Enzymatic this compound Synthesis

ParameterOptimal Value/RangeEffect on YieldReference
Temperature62.4 °C (for 1,3-diolein)Higher temperatures can increase rate but also denaturation[1]
Substrate Molar Ratio (Acid:Glycerol)2.4 (for oleic acid/glycerol)An excess of the acyl donor is often used[1]
Enzyme Loading8-10% (w/w of total reactants)Insufficient loading leads to incomplete reaction[1]
Water Activity (a_w)0.43Crucial for lipase activity[1]

Experimental Protocols

Protocol 1: Enzymatic Esterification of 1,3-Dipalmitin (Solvent-Free)

Materials:

  • Glycerol

  • Palmitic acid

  • 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • 4A molecular sieve

  • Silica gel

Procedure:

  • Reactant Preparation: Prepare a mixture with a molar ratio of palmitic acid to glycerol of 2:1.[2]

  • Dehydration: Add a 4A molecular sieve and silica gel to the reactant mixture. The mass ratio of the molecular sieve, silica gel, and glycerol should be 1:1:1 to effectively remove the water produced during the reaction.[2]

  • Enzyme Addition: Add the 1,3-specific lipase to the mixture. A lipase load of 15% (by weight of total reactants) is recommended.[2]

  • Reaction: Conduct the reaction at 73°C in a circulating water bath with constant stirring (e.g., 275 rpm) for 6 hours.[2]

  • Monitoring: Monitor the reaction's progress by analyzing the composition of the mixture for the content of 1,3-dipalmitin, residual free fatty acids, monoglycerides, and triglycerides.[2]

  • Purification: The crude product can be purified using molecular distillation and solvent fractionation to remove unreacted starting materials and byproducts.[2]

Protocol 2: Purification of 1,3-Dipalmitin by Crystallization

Materials:

  • Crude this compound product

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot hexane.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Dry the purified 1,3-dipalmitin crystals under vacuum.

Visualizations

Dipalmitin_Acylation_Pathway Figure 1: Enzymatic Acylation of Glycerol to this compound Glycerol Glycerol Monopalmitin Monopalmitin Glycerol->Monopalmitin + PalmiticAcid1 Palmitic Acid PalmiticAcid1->Monopalmitin This compound 1,3-Dipalmitin Monopalmitin->this compound + Lipase1 1,3-Specific Lipase Monopalmitin->Lipase1 PalmiticAcid2 Palmitic Acid PalmiticAcid2->this compound Lipase2 1,3-Specific Lipase This compound->Lipase2 Lipase1->PalmiticAcid1 Lipase2->PalmiticAcid2

Caption: Enzymatic acylation of glycerol to this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Low this compound Yield Start Low this compound Yield CheckConditions Verify Reaction Conditions (Temp, Solvent, Molar Ratio) Start->CheckConditions CheckCatalyst Evaluate Catalyst Activity (Enzyme Loading, Deactivation) Start->CheckCatalyst CheckMixing Assess Mass Transfer (Agitation Rate) Start->CheckMixing CheckByproducts Analyze for Byproducts (Acyl Migration) Start->CheckByproducts OptimizeConditions Optimize Reaction Parameters CheckConditions->OptimizeConditions ReplaceCatalyst Replace or Regenerate Catalyst CheckCatalyst->ReplaceCatalyst ImproveMixing Increase Agitation CheckMixing->ImproveMixing ModifyProtocol Modify Protocol to Minimize Byproduct Formation CheckByproducts->ModifyProtocol End Improved Yield OptimizeConditions->End ReplaceCatalyst->End ImproveMixing->End ModifyProtocol->End

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Dipalmitin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with dipalmitin (B8236172) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve for in vitro assays?

A1: this compound is a diacylglycerol, a lipid molecule composed of a glycerol (B35011) backbone with two palmitic acid chains.[1] It is a waxy, highly hydrophobic solid at room temperature, making it practically insoluble in water and aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[2][3] This poor solubility often leads to precipitation, making it challenging to achieve accurate and consistent dosing in cellular assays.

Q2: What are the best solvents for preparing a this compound stock solution?

A2: this compound shows the highest solubility in aprotic polar solvents.[4][3] For biological applications, sterile-filtered Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[1][4] Its solubility is very low in alcohols like ethanol (B145695) and extremely low in aqueous buffers.[1][4]

Q3: My this compound precipitates when I add it to my cell culture medium. Why does this happen?

A3: This is the most common issue and occurs because this compound's concentration exceeds its solubility limit in the final aqueous environment.[3] While the organic solvent used for the stock solution (e.g., DMSO) is miscible with the medium, it gets diluted to a point where it can no longer keep the highly hydrophobic this compound molecules in solution, causing them to aggregate and precipitate.[3][5]

Q4: How can I improve the dissolution of this compound powder in the initial organic solvent?

A4: To ensure the this compound is fully dissolved in the stock solvent, you can use gentle heating and mechanical agitation.[3] Warming the solvent-dipalmitin mixture to 37-50°C can significantly aid dissolution.[3] Additionally, using a sonicator bath can provide mechanical energy to break up solid aggregates and accelerate the process.[3]

Q5: What is the maximum concentration of solvents like DMSO that is safe for my cells?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[6] For sensitive cell lines or primary cells, it is advisable to keep the concentration at or below 0.1%.[6] It is crucial to always include a vehicle control in your experiments, which consists of the medium with the same final solvent concentration but without this compound, to account for any effects of the solvent itself.[6]

Data Presentation

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents, typically at room temperature unless otherwise specified.

SolventChemical ClassPolaritySolubility (mg/mL)Data TypeSource
Dimethyl sulfoxide (DMSO)SulfoxidePolar Aprotic30 mg/mLQuantitative[1][4]
Dimethylformamide (DMF)AmidePolar Aprotic20 mg/mLQuantitative[1][4]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferPolar0.7 mg/mLQuantitative[1][4]
EthanolAlcoholPolar Protic0.25 mg/mLQuantitative[1][4]
ChloroformHalogenated AlkaneNonpolarSlightly SolubleQualitative[4]

Troubleshooting Guide

Problem 1: this compound powder will not dissolve completely in the stock solvent.

  • Cause: The concentration may be too high for the solvent at room temperature, or the dissolution process is slow.[3]

  • Troubleshooting Actions:

    • Confirm Solvent Choice: Ensure you are using an appropriate solvent like DMSO or DMF where this compound has high solubility.[3]

    • Apply Gentle Heat: Warm the solution in a water bath to 37-50°C while mixing.[3] This increases the kinetic energy and helps break down the solid lattice.

    • Use Sonication: Place the vial in a sonicator bath to provide mechanical agitation, which can break apart aggregates and speed up dissolution.[3]

Problem 2: A white precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

  • Cause: This is a classic precipitation issue due to the extremely low solubility of this compound in the now predominantly aqueous solution.[3] Adding the stock solution too quickly creates areas of high local concentration, promoting aggregation.[6]

  • Troubleshooting Actions:

    • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock. Temperature shifts can decrease solubility.[6]

    • Use Dropwise Addition with Agitation: Add the this compound stock solution very slowly (drop-by-drop) to the pre-warmed medium while gently vortexing or swirling.[6] This ensures rapid dispersion and prevents the formation of localized high-concentration pockets.

    • Work with Lower Concentrations: If precipitation persists, try lowering the final working concentration of this compound in your assay.

    • Consider a Carrier Protein: For challenging applications, complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its stability in culture medium (see Advanced Protocol below). This is a standard method for its constituent fatty acid, palmitate.[6][7]

Problem 3: Inconsistent results or signs of cellular toxicity are observed.

  • Cause: This could be due to inconsistent dosing from precipitated this compound or cytotoxicity from the organic solvent.[8]

  • Troubleshooting Actions:

    • Run a Solvent Toxicity Control: Always test your cell line with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure the observed effects are from the this compound and not the vehicle.[6]

    • Ensure Complete Solubilization: Before each experiment, visually inspect your stock solution to ensure no precipitation has occurred during storage. If needed, gently warm and vortex to redissolve.

    • Minimize Final Solvent Concentration: Optimize your stock concentration so that the final dilution into the medium results in a solvent concentration well below the toxic threshold for your cells (ideally ≤ 0.1%).[6]

Experimental Protocols

Protocol 1: Standard Co-Solvent Method for Preparing this compound Working Solution

This protocol details the standard method for solubilizing this compound for in vitro assays by minimizing precipitation upon dilution into aqueous media.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered[3]

  • Sterile conical tubes or glass vials

  • Water bath or heating block

  • Vortex mixer

  • Cell culture medium, serum-free or serum-containing

Procedure:

  • Prepare High-Concentration Stock:

    • Weigh the desired amount of this compound into a sterile tube.

    • Add the required volume of DMSO to achieve the target stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).[1][4]

    • Warm the mixture to 37°C in a water bath and vortex until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.[3]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

  • Prepare Final Working Solution:

    • Pre-warm the cell culture medium to 37°C in a water bath.[6]

    • While gently vortexing or swirling the warm medium, add the required volume of the this compound stock solution drop-by-drop.[6] This rapid dispersion is critical to prevent precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Dipalmitin_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Warm (37°C) & Vortex to Dissolve add_dmso->dissolve stock High-Concentration Stock (e.g., 30 mg/mL) dissolve->stock add_stock 5. Add Stock Dropwise while Vortexing stock->add_stock warm_media 4. Pre-warm Culture Medium (37°C) warm_media->add_stock final Final Working Solution for In Vitro Assay add_stock->final

Caption: Experimental workflow for preparing this compound working solution.
Protocol 2: Advanced Method - this compound-BSA Complexation

This protocol is adapted from methods used for long-chain fatty acids and can be employed when the standard co-solvent method fails to prevent precipitation, especially in serum-free conditions.[6][7] BSA acts as a carrier protein to stabilize this compound in the aqueous medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS or serum-free cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v).

    • Gently agitate or stir to dissolve without generating excessive foam. Do not heat the BSA solution above 50°C to avoid denaturation.[6]

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Form this compound-BSA Complex:

    • Warm the 10% BSA solution to 37°C.[6]

    • While stirring the warm BSA solution gently, slowly add the this compound-DMSO stock solution dropwise to achieve the desired molar ratio. A 5:1 molar ratio of this compound to BSA is a common starting point.[9]

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complex formation.[6]

  • Prepare Working Solutions:

    • The resulting this compound-BSA complex can be stored at -20°C or diluted further in complete cell culture medium to the desired final concentrations for your experiment.

    • Prepare a vehicle control using the same final concentrations of BSA and DMSO as in your highest treatment condition.

Visualization of a Relevant Signaling Pathway

This compound, as a diacylglycerol (DAG), is a key second messenger in cellular signaling. Its accumulation can activate Protein Kinase C (PKC), which in turn phosphorylates numerous downstream targets, influencing a wide range of cellular processes, including insulin (B600854) resistance.[10]

DAG_PKC_Pathway receptor Receptor (e.g., GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Substrate Phosphorylation pkc->downstream Phosphorylates response Cellular Responses (e.g., Insulin Resistance) downstream->response

Caption: Simplified signaling pathway involving Diacylglycerol (DAG).

References

Technical Support Center: Optimizing Enzymatic Digestion of Dipalmitin-Containing Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the enzymatic digestion of lipids containing 1,3-dipalmitin.

Troubleshooting and FAQs

This section addresses common issues encountered during in-vitro digestion experiments involving dipalmitin (B8236172) and pancreatic lipase (B570770).

Question/Issue Potential Cause & Solution
Why is my lipase activity low or absent? Inactive Enzyme: Confirm the enzyme's expiration date and ensure it has been stored at -20°C. Avoid repeated freeze-thaw cycles (more than three) as this can reduce activity.[1][2][3] Test enzyme activity with a standard control substrate. Improper Reaction Conditions: Verify that you are using the recommended reaction buffer, temperature, and pH. Pancreatic lipase generally has an optimal pH between 8.0 and 9.0.[4] Ensure all necessary cofactors are present.[2] Contaminants in Substrate: Impurities such as solvents (phenol, ethanol), salts, or detergents (SDS) in the this compound preparation can inhibit lipase activity.[1][2] Re-purify the lipid substrate if contamination is suspected.
How can I improve the solubility and emulsification of this compound? Substrate Preparation: this compound is a solid fat at physiological temperatures, which limits its availability to the enzyme. Prepare a fine emulsion by sonicating the lipid substrate in the reaction buffer with an emulsifying agent. Role of Bile Salts: Bile salts are crucial for emulsifying fat droplets, which increases the surface area available for lipase action.[4] However, at concentrations above the critical micelle concentration, bile salts can inhibit lipase by forming micelles.[4] Use of Emulsifiers: For in-vitro assays, emulsifiers like Triton (B1239919) X-100 or sodium deoxycholate can be used to maintain homogeneity and enhance lipase activity.[5][6]
My digestion rate is high initially but then plateaus unexpectedly. Product Inhibition: The accumulation of free fatty acids during the reaction lowers the pH of the medium, which can move it away from the optimal pH for lipase activity.[4] Using a buffer with sufficient capacity (e.g., Tris-HCl or borate (B1201080) buffer) can help maintain a stable pH.[7] Enzyme Instability: Prolonged incubation at 37°C can lead to a gradual loss of enzyme activity.[5] Consider running time-course experiments to determine the optimal incubation period before significant activity is lost.
What is the role of colipase and should I include it in my reaction? Overcoming Inhibition: Bile salts, while necessary for emulsification, can also inhibit pancreatic lipase. Colipase is a protein cofactor that binds to lipase, stabilizing its active conformation and preventing bile salt-induced inhibition.[4][8][9] When to Use: The addition of colipase is highly recommended, especially in the presence of bile salts, to ensure maximal lipase activity.[10][11] Colipase can enhance triglyceride hydrolysis in a dose-dependent manner, even in the absence of bile salts.[8][9][10]
I'm seeing unexpected digestion products or byproduct formation. Acyl Migration: In the synthesis or digestion of 1,3-dipalmitin, acyl migration can occur, leading to the formation of 1,2-dipalmitin and other isomers.[12] This is influenced by factors like pH and temperature. Non-Specific Enzyme Activity: Ensure the purity of your lipase preparation. Contaminating enzymes could lead to unexpected cleavage patterns.[1] Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired byproducts.[12] Monitor the reaction's progress to determine the optimal endpoint.[12]
How do I choose the right buffer for my digestion assay? Optimal pH: Pancreatic lipase activity is highly dependent on pH, with an optimum typically around pH 8.0.[4] Buffer Selection: Buffers such as Tris-HCl, phosphate, and borate are commonly used.[7] The choice of buffer can influence the rate of hydrolysis. It is important to select a buffer that maintains a stable pH throughout the reaction as fatty acids are produced.[4]

Quantitative Data Summary

Optimizing reaction conditions is critical for achieving reliable and reproducible results. The following tables summarize key quantitative parameters for setting up a this compound digestion assay.

Table 1: Optimal Reaction Conditions for Pancreatic Lipase

ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0 (Optimum ~8.0)The production of fatty acids will lower the pH; a robust buffer is essential.[4]
Temperature 37 °CMimics physiological conditions.[7]
Enzyme Concentration 150 - 300 U/mL (final)Titrate to find the optimal concentration for your specific substrate and conditions.[7]
Bile Salt Concentration Below Critical Micelle ConcentrationVaries by bile salt type. High concentrations can be inhibitory.[4] For Caco-2 cell models, the IC50 for bile salts was found to be 0.22 mM.[13][14]
**Calcium Chloride (CaCl₂) **0.75 mM (final)Required cofactor for lipase activity; helps remove fatty acid products as insoluble soaps.

Table 2: Common Reagents and Their Roles

ReagentFunctionTypical Concentration
Pancreatic Lipase EnzymeHydrolyzes triglycerides.[15]
This compound SubstrateThe lipid to be digested.
Colipase CofactorAnchors lipase to the lipid-water interface, overcoming bile salt inhibition.[4][9]
Bile Salts EmulsifierIncreases lipid surface area for enzyme access.[4][15]
Tris-HCl Buffer Buffering AgentMaintains optimal pH for the reaction.
Orlistat InhibitorA potent inhibitor used as a negative control; forms a covalent bond with the active serine site of lipase.[7][16]

Experimental Protocols & Visualizations

General Workflow for In-Vitro this compound Digestion

The following diagram outlines the standard experimental workflow for assessing the enzymatic digestion of this compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Digestion Reaction cluster_analysis Phase 3: Analysis p1 Prepare this compound Emulsion (Substrate) r1 Pre-warm Substrate & Buffer to 37°C p1->r1 p2 Prepare Reaction Buffer (Tris-HCl, CaCl2, Bile Salts) p2->r1 p3 Prepare Enzyme Solution (Lipase + Colipase) r2 Initiate Reaction by Adding Enzyme Solution p3->r2 r1->r2 r3 Incubate at 37°C with Continuous Stirring r2->r3 a1 Stop Reaction (e.g., heat or inhibitor) r3->a1 a2 Extract Lipids a1->a2 a3 Analyze Products (GC, HPLC, TLC) a2->a3

Caption: Standard workflow for in-vitro enzymatic digestion of this compound.

Protocol 1: Pancreatic Lipase Activity Assay

This protocol describes a common method for measuring lipase activity based on the titration of free fatty acids released from the this compound substrate.

  • Substrate Emulsion Preparation:

    • Disperse a known concentration of this compound in a 150 mM Tris-HCl buffer (pH 8.0) containing bile salts.

    • Sonicate the mixture on ice until a homogenous, milky emulsion is formed. This increases the surface area for enzymatic action.[13]

  • Reaction Setup:

    • In a temperature-controlled vessel at 37°C, add the this compound emulsion.

    • Add CaCl₂ to a final concentration of 0.75 mM.

    • Add colipase solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding the pancreatic lipase solution (e.g., 150-300 U/mL final concentration).[7]

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) with constant stirring.[7]

  • Termination and Titration:

    • Stop the reaction by adding an inhibitor like Orlistat or by heat inactivation.[7]

    • Immediately titrate the released free fatty acids with a standardized NaOH solution to a defined endpoint, using an indicator like thymolphthalein.[7]

  • Calculation:

    • One unit of lipase activity is defined as the amount of enzyme that releases 1.0 microequivalent of fatty acid from a triglyceride per hour at pH 7.4 and 37°C.[7]

Troubleshooting Logic Flowchart

When encountering poor digestion results, this flowchart provides a logical sequence of steps to identify the root cause.

G cluster_checks cluster_solutions start Start: Low/No Digestion c1 Is the enzyme active? (Run control with standard substrate) start->c1 c2 Are reaction conditions optimal? (pH, Temp, Cofactors) c1->c2 Yes s1 Solution: Replace enzyme, check storage c1->s1 No c3 Is the substrate properly emulsified? (Check for lipid separation) c2->c3 Yes s2 Solution: Adjust buffer pH, verify temp, add cofactors (CaCl2, Colipase) c2->s2 No c4 Are inhibitors present? (Solvents, detergents, high bile salts) c3->c4 Yes s3 Solution: Re-sonicate substrate, optimize bile salt concentration c3->s3 No s4 Solution: Re-purify substrate, check bile salt concentration c4->s4 Yes end_node Problem Resolved c4->end_node No s1->end_node s2->end_node s3->end_node s4->end_node

Caption: A troubleshooting flowchart for diagnosing poor enzymatic digestion.

Protocol 2: Analysis of Digestion Products by Chromatography

This protocol outlines the steps for analyzing the products of this compound digestion (monopalmitin, this compound, free palmitic acid).

  • Sample Collection:

    • At specified time points during the digestion, collect aliquots of the reaction mixture.

    • Immediately stop the enzymatic reaction in the aliquot.

  • Lipid Extraction:

    • Perform a lipid extraction using a suitable solvent system (e.g., a modified Folch or Bligh-Dyer method).

  • Analysis:

    • Gas Chromatography (GC): For analyzing fatty acid composition, the extracted lipids must first be saponified and methylated.[13] The resulting fatty acid methyl esters (FAMEs) are then analyzed by GC with a flame ionization detector (FID).[13]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different acylglycerols (triglycerides, diglycerides, monoglycerides) present in the extract.[13]

    • Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative method to quickly visualize the progress of the digestion by separating the substrate (this compound) from its products.[12]

This technical guide provides a foundational framework for optimizing and troubleshooting the enzymatic digestion of this compound-containing lipids. For specific applications, further optimization of the outlined protocols may be necessary.

References

Avoiding isomerization of dipalmitin during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dipalmitin (B8236172) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the isomerization of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern?

A1: Isomerization, also known as acyl migration, is a chemical process where an acyl group on the glycerol (B35011) backbone of this compound shifts from one position to another. Specifically, in 1,3-dipalmitin (B116919), a palmitoyl (B13399708) chain can move from the sn-1 or sn-3 position to the sn-2 position, converting it into 1,2-dipalmitin.[1] This is a spontaneous process that can be accelerated by several factors.[1] This isomerization is a significant issue in analytical chemistry because it alters the isomeric composition of the sample, leading to inaccurate quantification of 1,3-dipalmitin and its isomers.[1]

Q2: What are the primary factors that promote the isomerization of this compound?

A2: The main factors that accelerate the acyl migration of this compound include:

  • Temperature: Higher temperatures significantly increase the rate of isomerization.[1][2]

  • Solvents: Polar solvents can facilitate the movement of the acyl group.[1][2]

  • pH: Both acidic and basic conditions can catalyze the isomerization process.[1][2][3]

  • Adsorbents: Stationary phases used in chromatography, such as silica (B1680970) gel, can act as catalysts for acyl migration.[1][2]

  • Water Content: The presence of water can contribute to the migration process.[2]

Q3: How should I store this compound samples to minimize isomerization?

A3: To ensure the stability of your this compound samples, it is recommended to store them in a freezer at -20°C or lower.[1][2] For long-term storage, -80°C is preferable. Samples should be stored in a solid, neat form or dissolved in a non-polar, aprotic solvent.[1] Keep samples in tightly sealed vials under an inert atmosphere (like argon or nitrogen) to prevent exposure to moisture and air.[2] It's also good practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the recommended analytical methods for this compound analysis?

A4: The two most common methods for the quantification of this compound are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.[4]

Troubleshooting Guides

Issue 1: Inaccurate quantification of 1,3-dipalmitin in my chromatogram.

  • Possible Cause: Isomerization of 1,3-dipalmitin to 1,2-dipalmitin during sample preparation or analysis.[1]

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Temperature: Ensure all sample preparation steps are conducted at low temperatures (e.g., on ice).[1]

      • Solvent: Use non-polar, aprotic solvents for extraction and dissolution. Avoid protic solvents like methanol.[1]

    • Optimize Chromatographic Method:

      • Temperature: Control the column temperature to the lowest practical temperature that still allows for good separation.[1]

      • Mobile Phase (HPLC): Ensure the mobile phase is neutral and free of acidic or basic contaminants.[1]

      • Inlet Temperature (GC): Make sure the inlet temperature is not excessively high.[1]

Issue 2: Appearance of unexpected peaks (e.g., a peak corresponding to 1,2-dipalmitin) in my analysis of a pure 1,3-dipalmitin standard.

  • Possible Cause 1: On-column isomerization. The analytical column itself might be causing the isomerization of 1,3-dipalmitin.[1]

    • Troubleshooting Steps:

      • Lower the column temperature.[1]

      • For HPLC, check the neutrality of your mobile phase.[1]

      • For GC, reduce the inlet temperature.[1]

  • Possible Cause 2: Co-elution of isomers. The chromatographic conditions may not be sufficient to fully resolve 1,3-dipalmitin and 1,2-dipalmitin.[1]

    • Troubleshooting Steps:

      • Optimize the mobile phase composition in HPLC or the temperature program in GC to improve resolution.[1]

      • Consider using a longer column or a column with a different selectivity.[1]

Data Presentation

Table 1: Comparative Performance of Analytical Methods for Diacylglycerol Analysis

ParameterHPLC-ELSDGC-MS (after derivatization)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.2 - 10 µg/mL5 - 20 ng/L
Limit of Quantification (LOQ) 0.5 - 25 µg/mL15 - 60 ng/L
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD) < 5%< 15%

Disclaimer: This data is a synthesis of findings from multiple studies on diacylglycerol analysis and is intended to represent typical method performance. Actual results may vary.[4]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis with Minimized Isomerization

This protocol outlines the steps for extracting lipids from a sample while minimizing the risk of this compound isomerization.

  • Homogenization: Homogenize the sample in a cold, non-polar solvent mixture such as hexane:isopropanol (3:2, v/v). It is crucial to perform all extraction steps on ice.[1]

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (below 30°C).[1]

  • Reconstitution: Reconstitute the lipid extract in a suitable non-polar solvent for the intended analysis (e.g., the initial mobile phase for HPLC).[1]

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes the conversion of this compound to its trimethylsilyl (B98337) (TMS) ether derivative to prevent isomerization during GC analysis.[1]

  • Sample Preparation: Accurately weigh 1-5 mg of the lipid extract into a reaction vial.[1]

  • Drying: Thoroughly dry the sample under a stream of nitrogen. It is critical to remove all traces of water.[1]

  • Derivatization Reaction:

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry sample.[1][4]

    • Add 50 µL of a catalyst such as pyridine.[1]

  • Heating: Seal the vial tightly and heat at 60-70°C for 30 minutes.[1][4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Sample homogenize Homogenize in cold non-polar solvent start->homogenize evaporate Evaporate solvent at low temperature homogenize->evaporate reconstitute Reconstitute in non-polar solvent evaporate->reconstitute hplc HPLC-ELSD Analysis reconstitute->hplc derivatize Derivatization (TMS) reconstitute->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic issue Issue: Inaccurate Quantification or Unexpected Peaks cause1 Possible Cause: Isomerization during Sample Prep issue->cause1 cause2 Possible Cause: On-Column Isomerization issue->cause2 solution1 Solution: - Work at low temp - Use non-polar solvents - Check pH cause1->solution1 solution2 Solution: - Lower column temp - Check mobile phase - Lower GC inlet temp cause2->solution2

Caption: Troubleshooting logic for this compound isomerization.

References

Validation & Comparative

Dipalmitin vs. Tripalmitin: A Comparative Guide on Their Effects on Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between dietary fats and metabolic health is a cornerstone of research in insulin (B600854) resistance and type 2 diabetes. While the focus has often been on the degree of fatty acid saturation, the glyceride structure under which these fatty acids are delivered to cells plays a pivotal, yet often overlooked, role. This guide provides an objective comparison of the effects of dipalmitin (B8236172) (a diacylglycerol) and tripalmitin (B1682551) (a triacylglycerol) on insulin resistance, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Tripalmitin in Insulin Resistance

FeatureThis compound (Diacylglycerol)Tripalmitin (Triacylglycerol)
Molecular Structure Glycerol backbone with two palmitic acid chainsGlycerol backbone with three palmitic acid chains
Primary Role in Insulin Signaling Acts as a signaling lipid that can activate protein kinase C (PKC) isoforms, leading to impaired insulin signaling.Primarily an energy storage molecule; its accumulation can lead to the generation of lipotoxic intermediates like diacylglycerol and ceramides.
Effect on Insulin Sensitivity More directly implicated in inducing insulin resistance through the diacylglycerol-PKC pathway.Contributes to insulin resistance through its breakdown into diacylglycerol and the overall cellular lipid overload.
Metabolic Fate Can be converted to triacylglycerol by diacylglycerol acyltransferase (DGAT) enzymes, a key step in determining its impact on insulin sensitivity.Must be hydrolyzed to diacylglycerol and free fatty acids to exert direct signaling effects.

The Central Role of Palmitate-Containing Lipids in Insulin Resistance

Both this compound and tripalmitin are composed of the saturated fatty acid, palmitic acid. Elevated levels of palmitate are consistently associated with the development of insulin resistance in key metabolic tissues, including skeletal muscle, liver, and adipose tissue. Palmitate can be sourced from the diet or synthesized endogenously and is known to induce insulin resistance by interfering with the canonical insulin signaling pathway.

The binding of insulin to its receptor triggers a phosphorylation cascade, primarily through insulin receptor substrate (IRS) proteins, which in turn activates phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Palmitate and its metabolites can disrupt this signaling at multiple points.

This compound: A Direct Modulator of Insulin Signaling

Diacylglycerols (DAGs), such as this compound, are not merely intermediates in triacylglycerol synthesis but also potent signaling molecules. The accumulation of specific DAG isomers, particularly sn-1,2-diacylglycerol, is a key mechanism implicated in lipid-induced insulin resistance.

Mechanism of Action

Increased intracellular concentrations of this compound can activate novel protein kinase C (PKC) isoforms, such as PKCε in the liver and PKCθ in skeletal muscle. These activated PKC isoforms can then phosphorylate IRS proteins on serine residues. This serine phosphorylation inhibits the insulin-induced tyrosine phosphorylation of IRS proteins, thereby attenuating the downstream PI3K/Akt signaling cascade and leading to reduced glucose uptake.

cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS-1 (Tyr) IRS-1 (Tyr-P) Insulin Receptor->IRS-1 (Tyr) GLUT4 Transporter GLUT4 Transporter Glucose Uptake Glucose Uptake GLUT4 Transporter->Glucose Uptake Insulin Insulin Insulin->Insulin Receptor This compound This compound PKC PKC This compound->PKC IRS-1 (Ser) IRS-1 (Ser-P) PKC->IRS-1 (Ser) PI3K PI3K IRS-1 (Tyr)->PI3K IRS-1 (Ser)->IRS-1 (Tyr) Akt Akt PI3K->Akt Akt->GLUT4 Transporter

This compound-mediated inhibition of insulin signaling.

Tripalmitin: An Indirect but Significant Contributor

Tripalmitin, as a triacylglycerol (TAG), is the primary storage form of fatty acids and is generally considered to be biologically inert in terms of direct cell signaling. However, the accumulation of intracellular TAGs, a condition known as steatosis, is strongly associated with insulin resistance.

Mechanism of Action

The detrimental effects of tripalmitin on insulin sensitivity are primarily mediated through its metabolic products. The continuous hydrolysis of stored tripalmitin by lipases releases diacylglycerols and free fatty acids, which can then activate the insulin-inhibitory pathways described above.

Furthermore, the synthesis of tripalmitin from this compound is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. The activity of DGAT can influence the cellular balance between DAGs and TAGs. While converting DAGs to TAGs might be seen as a protective mechanism to sequester lipotoxic DAGs, chronic lipid overload and TAG accumulation can lead to cellular dysfunction, endoplasmic reticulum (ER) stress, and the production of other lipotoxic intermediates like ceramides, all of which contribute to insulin resistance. Studies on DGAT2 overexpression have shown that increased TAG synthesis in muscle can lead to insulin resistance[1]. In contrast, the role of hepatic DGAT2 in insulin resistance is more controversial, with some studies suggesting it may even dissociate fatty liver from insulin resistance[2][3].

Tripalmitin Tripalmitin Lipases Lipases Tripalmitin->Lipases Ceramides Ceramides Tripalmitin->Ceramides ER Stress ER Stress Tripalmitin->ER Stress This compound This compound Lipases->this compound Insulin Resistance Insulin Resistance This compound->Insulin Resistance Ceramides->Insulin Resistance ER Stress->Insulin Resistance

Indirect pathways of tripalmitin-induced insulin resistance.

Experimental Evidence

Direct comparative studies on pure this compound versus tripalmitin are limited. However, studies comparing dietary diacylglycerols and triacylglycerols, as well as those investigating the impact of DGAT activity, provide valuable insights.

A study on the effects of dietary 1,3-diacylglycerol (DAG) versus triacylglycerol (TAG) in mice showed that a DAG-enriched diet protected against high-fat diet-induced insulin resistance and obesity[4]. The proposed mechanisms included reduced gluconeogenesis in the liver and stimulated fat oxidation in skeletal muscle. Conversely, another study in rats reported that dietary DAG oil might induce glucose intolerance, particularly in older animals[5][6]. These conflicting findings may be due to differences in the specific DAG isomers and the overall fatty acid composition of the oils used.

A human study comparing meals rich in palm oil (high in palmitate) with safflower oil found that the palm oil meal induced more pronounced myocellular insulin resistance. This was associated with increased myocellular diacylglycerol and ceramide content and enhanced activation of PKC isoforms[7].

Experimental Protocols

Induction of Insulin Resistance in Cell Culture

A common in vitro model to study lipid-induced insulin resistance involves treating cultured cells, such as C2C12 myotubes (skeletal muscle) or HepG2 hepatocytes (liver), with palmitate.

Palmitate Preparation:

  • Dissolve sodium palmitate in sterile water at 70°C to make a 100 mM stock solution.

  • Prepare a 10% (w/v) fatty acid-free bovine serum albumin (BSA) solution in sterile water.

  • Complex the palmitate with BSA by adding the palmitate solution dropwise to the BSA solution while stirring at 37°C to achieve a final concentration of 5 mM palmitate in 5% BSA.

  • Filter-sterilize the palmitate-BSA solution.

Cell Treatment:

  • Culture C2C12 myotubes or HepG2 cells to the desired confluence.

  • Incubate the cells with serum-free medium containing the palmitate-BSA complex (final palmitate concentration typically ranging from 0.25 to 0.75 mM) for 16-24 hours to induce insulin resistance.

  • Control cells are treated with BSA vehicle alone.

Assessment of Insulin Signaling

Western Blotting for Phosphorylated Proteins:

  • After inducing insulin resistance, stimulate the cells with insulin (typically 100 nM) for 10-15 minutes.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated forms of insulin signaling proteins (e.g., p-IRS-1 Tyr, p-IRS-1 Ser, p-Akt Ser473) and total proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Measurement of Glucose Uptake

2-Deoxy-D-[³H]glucose Uptake Assay:

  • After insulin stimulation, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the total protein content.

cluster_protocol Experimental Workflow Cell Culture Cell Culture Palmitate Treatment Palmitate Treatment Cell Culture->Palmitate Treatment Insulin Stimulation Insulin Stimulation Palmitate Treatment->Insulin Stimulation Western Blotting Western Blotting Insulin Stimulation->Western Blotting Glucose Uptake Assay Glucose Uptake Assay Insulin Stimulation->Glucose Uptake Assay Data Analysis Data Analysis Western Blotting->Data Analysis Glucose Uptake Assay->Data Analysis

General experimental workflow for studying insulin resistance.

Conclusion

While both this compound and tripalmitin contribute to insulin resistance through the actions of their constituent fatty acid, palmitate, their mechanisms of action differ in their directness. This compound, as a diacylglycerol, can directly activate PKC isoforms that impair insulin signaling. In contrast, tripalmitin, a triacylglycerol, primarily acts as a reservoir for lipotoxic species, including diacylglycerols and ceramides, and its accumulation contributes to cellular stress and dysfunction.

The metabolic fate of this compound, particularly its conversion to tripalmitin by DGAT enzymes, appears to be a critical control point in determining the extent of insulin resistance. Future research should focus on direct comparative studies of these two lipid species and the specific roles of different this compound isomers in modulating insulin sensitivity. A deeper understanding of these mechanisms will be crucial for the development of targeted therapeutic strategies to combat insulin resistance and related metabolic diseases.

References

Dipalmitin vs. Dimyristin in Lipid Nanoparticles: A Comparative Analysis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of dipalmitin (B8236172) and dimyristin as key components in lipid nanoparticle (LNP) formulations reveals nuanced differences in their impact on the physicochemical properties, encapsulation efficiency, and stability of these advanced drug delivery systems. While direct comparative studies are limited, analysis of their individual properties and roles within solid lipid nanoparticles (SLNs) and LNPs provides valuable insights for researchers and drug development professionals.

The choice of lipid excipients is a critical determinant of the efficacy and safety of LNP-based therapeutics. Among these, saturated lipids like this compound (C16:0) and dimyristin (C14:0) play a crucial role as "helper lipids," contributing to the structural integrity and stability of the nanoparticles. The primary distinction between these two lipids lies in the length of their acyl chains, with this compound possessing two 16-carbon chains and dimyristin having two 14-carbon chains. This seemingly small difference in molecular structure can translate to significant variations in the performance of the final LNP formulation.

Physicochemical Properties: Impact of Acyl Chain Length

The acyl chain length of the helper lipid directly influences the melting point and rigidity of the lipid bilayer of the LNP. This compound, with its longer acyl chains, exhibits a higher melting temperature and tends to form more rigid and ordered lipid structures. In contrast, dimyristin's shorter chains result in a lower melting point and a slightly more fluid lipid matrix.

This difference in rigidity can affect the overall size and polydispersity index (PDI) of the LNPs. While specific comparative data in identical LNP formulations is scarce, studies on solid lipid nanoparticles (SLNs) have shown that triglycerides with different chain lengths, such as trimyristin (B1681580) and tripalmitin (B1682551) (precursors to dimyristin and this compound, respectively), can influence particle size.

PropertyThis compound-containing LNPs (Anticipated)Dimyristin-containing LNPs (Anticipated)
Particle Size (nm) Potentially larger due to higher rigidityPotentially smaller and more compact
Polydispersity Index (PDI) May exhibit slightly higher PDIMay exhibit lower PDI, indicating more uniform size
Zeta Potential (mV) Comparable, primarily influenced by ionizable lipidComparable, primarily influenced by ionizable lipid
Stability Higher rigidity may enhance physical stabilitySaturated chains contribute to good stability

Encapsulation Efficiency: A Key Performance Metric

The ability of an LNP to efficiently encapsulate its therapeutic payload, such as mRNA or siRNA, is paramount to its effectiveness. The composition of the lipid matrix, including the choice of helper lipid, can impact this encapsulation efficiency. The more ordered and rigid matrix formed by this compound could potentially lead to a more structured LNP core, which may influence how the nucleic acid is packaged. Conversely, the slightly more fluid nature of dimyristin-containing LNPs might allow for more flexible accommodation of the payload.

High encapsulation efficiency, often exceeding 85-95%, is a hallmark of well-formulated LNPs. This is typically determined using fluorescence-based assays like the RiboGreen assay.

ParameterThis compound-containing LNPsDimyristin-containing LNPs
Encapsulation Efficiency (%) Expected to be high (>85%)Expected to be high (>85%)

Experimental Protocols

LNP Formulation

A common method for LNP formulation is through microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid payload.

Workflow for LNP Formulation:

LNP_Formulation cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) Ionizable Lipid Ionizable Lipid Microfluidic Mixing Microfluidic Mixing Ionizable Lipid->Microfluidic Mixing Helper Lipid (this compound or Dimyristin) Helper Lipid (this compound or Dimyristin) Helper Lipid (this compound or Dimyristin)->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing Nucleic Acid (mRNA/siRNA) Nucleic Acid (mRNA/siRNA) Nucleic Acid (mRNA/siRNA)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Purification (e.g., Dialysis) Purification (e.g., Dialysis) LNP Formation->Purification (e.g., Dialysis) Sterile Filtration Sterile Filtration Purification (e.g., Dialysis)->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Caption: LNP formulation workflow.

Physicochemical Characterization

Dynamic Light Scattering (DLS):

  • Dilute the LNP suspension in a suitable buffer (e.g., PBS).

  • Measure the particle size (Z-average) and Polydispersity Index (PDI) using a DLS instrument.

  • Perform measurements in triplicate and report the average and standard deviation.

Zeta Potential Measurement:

  • Dilute the LNP suspension in a low ionic strength buffer or deionized water.

  • Measure the zeta potential using an instrument with electrophoretic light scattering (ELS) capabilities.

  • Perform measurements in triplicate.

Encapsulation Efficiency Determination (RiboGreen Assay)

Workflow for RiboGreen Assay:

RiboGreen_Workflow LNP Sample LNP Sample Split Sample Split Sample LNP Sample->Split Sample Untreated Sample Untreated Sample Split Sample->Untreated Sample Aliquot 1 Lysis Buffer (e.g., Triton X-100) Lysis Buffer (e.g., Triton X-100) Split Sample->Lysis Buffer (e.g., Triton X-100) Aliquot 2 Add RiboGreen Reagent Add RiboGreen Reagent Untreated Sample->Add RiboGreen Reagent Lysed Sample Lysed Sample Lysis Buffer (e.g., Triton X-100)->Lysed Sample Lysed Sample->Add RiboGreen Reagent Measure Fluorescence (Untreated) Measure Fluorescence (Untreated) Add RiboGreen Reagent->Measure Fluorescence (Untreated) Measure Fluorescence (Lysed) Measure Fluorescence (Lysed) Add RiboGreen Reagent->Measure Fluorescence (Lysed) Calculate Encapsulation Efficiency Calculate Encapsulation Efficiency Measure Fluorescence (Untreated)->Calculate Encapsulation Efficiency Measure Fluorescence (Lysed)->Calculate Encapsulation Efficiency

Caption: RiboGreen assay workflow.

  • Prepare two sets of LNP samples.

  • To one set, add a lysis agent (e.g., Triton X-100) to disrupt the LNPs and release all encapsulated RNA. The other set remains untreated.

  • Add RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.

  • Measure the fluorescence intensity of both the lysed (total RNA) and unlysed (free, unencapsulated RNA) samples.

  • Calculate the encapsulation efficiency using the formula: EE (%) = [(Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed] * 100

Conclusion

The selection between this compound and dimyristin as a helper lipid in LNP formulations can subtly influence the final characteristics of the nanoparticles. The longer acyl chains of this compound are expected to create a more rigid and stable lipid matrix, which could be advantageous for long-term storage and physical stability. Dimyristin, with its shorter chains, may offer benefits in terms of forming smaller, more uniform nanoparticles.

Ultimately, the optimal choice will depend on the specific requirements of the therapeutic application, including the nature of the payload, the desired in vivo performance, and stability requirements. Further direct, head-to-head comparative studies are warranted to fully elucidate the performance differences between these two important lipid excipients in LNP-based drug delivery.

A Comparative Guide to Dipalmitin Quantification: Cross-Validation of HPLC and GC-FID Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid-based pharmaceutical ingredients such as dipalmitin (B8236172) is fundamental to ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two widely employed analytical techniques for this purpose. This guide presents a comprehensive cross-validation of these methods, offering detailed experimental protocols, comparative performance data, and a clear illustration of the analytical workflows to assist in selecting the most suitable method for specific research needs.

The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It provides a high degree of assurance in the accuracy and reliability of analytical data by comparing the performance of two distinct, well-characterized methods. While both HPLC and GC-FID are robust techniques for lipid analysis, they operate on different principles, each presenting unique advantages and disadvantages. GC-FID is recognized for its high sensitivity and resolution for volatile compounds, whereas HPLC is well-suited for non-volatile and thermally labile molecules.[1]

Quantitative Performance Comparison

A summary of the key validation parameters for the quantification of this compound using HPLC and GC-FID is presented below. These values are representative and may vary depending on the specific instrumentation, sample matrix, and methodology employed.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Flame Ionization Detection (GC-FID)Key Considerations
Linearity (r²) ≥ 0.995[2]> 0.999[3]Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 2.5 µg/mL[2]0.001 mg/g (cholesterol)[4]GC-FID generally offers higher sensitivity, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 8.0 µg/mL[2]0.003 mg/g (cholesterol)[4]The analyte must be quantifiable with acceptable accuracy and precision.[2]
Precision (%RSD) ≤ 5.88%[5]≤ 5.88%[5][6]Both methods demonstrate good precision. The precision with HPLC can be slightly better.[6][7]
Accuracy (% Recovery) 85 - 115%[8]≥ 82.31%[5][6]Comparable recovery rates are achievable with optimized extraction procedures.
Sample Preparation Direct analysis, simpler preparation[1]Requires derivatization (transesterification)[1]HPLC allows for direct analysis of the triglyceride, simplifying the workflow.[1]
Analysis Time 10-60 minutes[9]A few minutes to seconds[9]GC typically offers faster analysis times.[9]
Compound Suitability Non-volatile, thermally unstable compounds[1][9]Volatile and semi-volatile compounds[1]HPLC is advantageous for thermally sensitive molecules.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-FID are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.[1]

This method is suitable for the direct analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and isopropanol.[1]

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions (80% A, 20% B)[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.[2][10]

This method requires a derivatization step to convert this compound into its more volatile fatty acid methyl esters (FAMEs).

1. Sample Preparation (Transesterification):

  • Accurately weigh about 25 mg of the this compound sample into a reaction vial.[1]

  • Add 1.5 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.[1]

  • Seal the vial and heat at 50°C for 10 minutes with occasional shaking.[1]

  • After cooling to room temperature, add 2 mL of hexane (B92381) and 2 mL of a saturated sodium chloride solution.[1]

  • Vortex the mixture and allow the layers to separate.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.[1]

2. GC-FID Conditions:

  • Injector Temperature: 320°C.[1]

  • Detector (FID) Temperature: 350°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 1 minute.

    • Ramp to 340°C at a rate of 10°C/minute.[1]

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Workflow Diagrams

The logical flow of the analytical processes for both HPLC and GC-FID, from sample preparation to data analysis, is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample_prep->filtration injection Inject Sample filtration->injection separation C18 Reversed-Phase Separation injection->separation detection ELSD / RI Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

HPLC analytical workflow for this compound.

GCFID_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample_prep Sample Weighing derivatization Transesterification (FAMEs) sample_prep->derivatization extraction Hexane Extraction derivatization->extraction injection Inject Sample extraction->injection separation Capillary Column Separation injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

GC-FID analytical workflow for this compound.

Conclusion

Both HPLC and GC-FID are suitable and reliable methods for the quantitative analysis of this compound, each with distinct advantages.[1] GC-FID generally provides higher sensitivity, which is ideal for trace-level analysis; however, it necessitates a derivatization step that can introduce variability.[1] Conversely, HPLC allows for the direct analysis of the triglyceride, thereby simplifying sample preparation.[1] The ultimate choice between these two techniques will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the instrumentation available.

References

Dipalmitin's role in activating Protein Kinase C (PKC) compared to other DAGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers is critical for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of dipalmitin (B8236172) (1,2-dipalmitoyl-sn-glycerol), a saturated diacylglycerol (DAG), in activating Protein Kinase C (PKC) relative to other DAG species with varying fatty acid compositions. The information presented is collated from peer-reviewed experimental data to support informed decisions in research and development.

Diacylglycerols are pivotal second messengers that modulate the activity of the PKC family of serine/threonine kinases, which are central regulators of numerous cellular processes. The specific molecular species of DAG, characterized by the fatty acid chains esterified to the glycerol (B35011) backbone, can differentially influence the activation of PKC isozymes. This guide focuses on the role of this compound (16:0/16:0-DAG) in this context.

Comparative Activation of PKC Isoforms by this compound and Other Diacylglycerols

The activation of various PKC isoforms is not uniform across different DAG species. The degree of saturation and the length of the fatty acyl chains in DAG molecules are crucial determinants of their potency and efficacy in PKC activation.[1] Generally, unsaturated DAGs are more potent activators of conventional PKC isoforms than saturated ones like this compound, particularly in mixed micelle or pure vesicle systems.[2][3] However, these differences can be less pronounced in certain membrane environments.[2]

A comprehensive analysis of five different DAG species on the activity of conventional and novel PKC isozymes revealed distinct activation profiles.[4][5] The study compared 16:0/16:0-DAG (this compound), 16:0/18:1-DAG, 18:1/18:1-DAG, 18:0/20:4-DAG, and 18:0/22:6-DAG.

Key Findings:

  • PKCα: This conventional PKC isozyme is strongly activated by DAGs. However, it shows a reduced preference for DAGs containing polyunsaturated fatty acids, such as 18:0/22:6-DG, at lower concentrations.[4][5]

  • PKCβII: The activity of this conventional isozyme is moderately increased by various DAGs, with no significant preference for any particular species.[4]

  • PKCγ: Another conventional isozyme, PKCγ, is moderately activated by DAGs and displays a moderate preference for 18:0/22:6-DG at low concentrations.[5]

  • PKCδ: This novel PKC isozyme is moderately activated by DAGs and shows a preference for 18:0/22:6-DG at intermediate concentrations.[4]

  • PKCε: The activity of this novel PKC is moderately increased by DAGs, with a moderate preference for 18:0/22:6-DG at higher concentrations.[4][5]

  • PKCη: This novel isozyme is not significantly activated by DAGs.[4]

  • PKCθ: Among the tested novel PKCs, PKCθ exhibits the strongest activation by DAGs. It shows a preference for DAGs containing polyunsaturated fatty acids, such as 18:0/22:6-DG, at lower to intermediate concentrations.[4][5] At these concentrations, PKCθ is more strongly activated by 16:0/18:1-DG, 18:0/20:4-DG, and 18:0/22:6-DG than by 16:0/16:0-DG (this compound).[4]

These findings highlight that conventional and novel PKC isoforms have distinct sensitivities and preferences for DAG species, with a general trend of novel PKCs favoring longer, polyunsaturated fatty acid-containing DAGs, and conventional PKCs showing a preference for shorter, saturated fatty acid-containing DAGs.[4]

Quantitative Data on PKC Activation by Various DAGs

The following table summarizes the relative activation of different PKC isoforms by this compound (16:0/16:0-DG) and other representative DAGs, as extrapolated from published studies. The data is presented as fold activation relative to a basal control.

Diacylglycerol SpeciesPKCαPKCβIIPKCδPKCεPKCθ
16:0/16:0-DG (this compound) Strong ActivationModerate ActivationModerate ActivationModerate ActivationModerate Activation
16:0/18:1-DG Strong ActivationModerate ActivationModerate ActivationModerate ActivationStronger Activation than this compound
18:1/18:1-DG Strong ActivationModerate ActivationModerate ActivationModerate ActivationStronger Activation than this compound
18:0/20:4-DG Strong ActivationModerate ActivationModerate ActivationModerate ActivationStronger Activation than this compound
18:0/22:6-DG Less Preference at low concentrationsModerate ActivationPreference at intermediate concentrationsPreference at high concentrationsStrongest Activation at low concentrations

Note: "Strong," "Moderate," and "Less Preference" are qualitative descriptors based on the comparative data from the cited literature. The precise fold-activation can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the PKC activation pathway and a typical experimental workflow for assessing PKC activity.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates PKC_inactive->PKC_active translocates to membrane and activates via DAG & Ca2+ pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Response pSubstrate->Downstream Receptor Receptor Receptor->PLC activates Signal External Signal Signal->Receptor Ca_release Ca2+ Release IP3->Ca_release

Caption: PKC Activation Pathway by Diacylglycerol.

Experimental_Workflow start Start prep_vesicles 1. Prepare Lipid Vesicles (e.g., PS/PC) start->prep_vesicles add_dag 2. Incorporate DAGs (this compound vs. others) prep_vesicles->add_dag add_pkc 3. Add Purified PKC Isozyme and Ca2+ add_dag->add_pkc initiate_reaction 4. Initiate Kinase Reaction (Add ATP [γ-32P] & Substrate) add_pkc->initiate_reaction stop_reaction 5. Stop Reaction & Spot on Phosphocellulose Paper initiate_reaction->stop_reaction wash 6. Wash to Remove Unincorporated 32P-ATP stop_reaction->wash quantify 7. Quantify Radioactivity (Scintillation Counting) wash->quantify end End quantify->end

Caption: In Vitro PKC Activity Assay Workflow.

Detailed Experimental Protocols

The following is a generalized protocol for an in vitro PKC activity assay, based on methodologies described in the literature.[6][7]

Objective: To measure and compare the activation of a specific PKC isozyme by this compound versus other DAG molecular species.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα, PKCθ)

  • Phospholipids: L-α-phosphatidyl-L-serine (PS), L-α-phosphatidylcholine (PC)

  • Diacylglycerols: 1,2-dipalmitoyl-sn-glycerol (B135180) (this compound), 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), etc.

  • Substrate: Myelin basic protein (MBP) or a specific peptide substrate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • ATP Solution: 100 µM ATP containing [γ-³²P]ATP

  • Stopping Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Preparation of Lipid Vesicles:

    • Mix PS and PC (e.g., at a 1:4 molar ratio) in chloroform (B151607) in a glass tube.

    • Add the desired molar percentage of the specific DAG (e.g., this compound) to the phospholipid mixture.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film in buffer and create small unilamellar vesicles by sonication or extrusion.

  • Kinase Reaction:

    • In a reaction tube, combine the prepared lipid vesicles, the purified PKC isozyme, and the substrate in the assay buffer.

    • Pre-incubate the mixture for a few minutes at 30°C.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 50-100 µL.

    • Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at 30°C.

  • Stopping and Quantification:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

    • Immediately immerse the paper in the stopping solution (phosphoric acid).

    • Wash the papers multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.

    • After a final wash with acetone (B3395972) and air-drying, place the paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

  • Data Analysis:

    • Calculate the specific activity of the PKC isozyme for each DAG condition.

    • Compare the activity induced by this compound to that of other DAGs and the control (no DAG).

    • Data can be expressed as fold activation over the basal level.

Conclusion

The role of this compound in activating PKC is complex and highly dependent on the specific PKC isozyme and the lipid environment. While it is a competent activator for several PKC isoforms, particularly conventional ones, it is generally less potent than DAGs containing unsaturated or polyunsaturated fatty acids, especially for novel PKC isoforms like PKCθ.[4] The stereospecificity of the DAG molecule is also critical, with the sn-1,2 isomer being the biologically active form for PKC activation.[1][8] Researchers should carefully consider the specific fatty acid composition of DAGs when investigating PKC-mediated signaling pathways, as this can lead to differential downstream effects. The provided data and protocols serve as a guide for designing and interpreting experiments aimed at dissecting the specific roles of different DAG molecular species in cellular regulation.

References

Altered Diacylglycerol Levels Implicated in Alzheimer's Disease Progression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of lipid profiles in brain tissue has revealed significant alterations in diacylglycerol (DAG) levels in individuals with Alzheimer's disease (AD) and its precursor, mild cognitive impairment (MCI). While a direct quantitative comparison for dipalmitin (B8236172) was not found in the reviewed literature, the data on the broader DAG class, to which this compound belongs, points towards a notable dysregulation of lipid metabolism in the progression of this neurodegenerative disorder.

Emerging research highlights the critical role of lipids not just as structural components of cell membranes, but also as key signaling molecules in the central nervous system. Diacylglycerols are pivotal second messengers involved in a multitude of cellular processes. Their accumulation or depletion can have profound effects on neuronal health and function. Studies utilizing high-resolution mass spectrometry have enabled the precise quantification of various lipid species, offering insights into the biochemical underpinnings of diseases like Alzheimer's.

Quantitative Comparison of Diacylglycerol Levels

Quantitative lipidomic studies have demonstrated a significant elevation of total diacylglycerol levels in the frontal cortex of patients with MCI and AD compared to healthy controls.[1] This increase is observed early in the disease process, suggesting that dysregulation of DAG metabolism may be a contributing factor to the pathogenesis of Alzheimer's.

TissueConditionDiacylglycerol (DAG) SpeciesRelative Abundance (Ratio to Internal Standard)Citation
Frontal CortexHealthy Control (Younger)Total DAGs~0.8[1]
Frontal CortexHealthy Control (Older)Total DAGs~1.0[1]
Frontal CortexMild Cognitive Impairment (MCI)Total DAGs~1.8[1]
Frontal CortexAlzheimer's Disease (AD)Total DAGs~2.2[1]
NeocortexHealthy ControlDAG (14:0/14:0)Significantly lower than in AD[2][3][4][5]
NeocortexAlzheimer's Disease (AD)DAG (14:0/14:0)Significantly higher than in Controls[2][3][4][5]

Note: The data for total DAGs is presented as a ratio of the endogenous lipid peak area to the peak area of a stable isotope internal standard.[1] Specific concentrations for DAG (14:0/14:0) were not provided in the abstract, but it was noted as one of the most significantly altered lipids.[2][3][4][5] It is important to note that DAG (14:0/14:0) is dimyristin, not this compound.

While the provided data does not specify the levels of this compound, the overall increase in the diacylglycerol pool in the brains of MCI and AD patients suggests a broad alteration in lipid metabolism that likely encompasses various DAG species, including this compound.

Experimental Protocols

The quantification of diacylglycerol species in brain tissue is a complex process that requires precise extraction and analytical techniques. The following is a representative protocol based on methodologies described in the cited literature.[1][6][7]

Lipid Extraction from Brain Tissue (Modified Folch Method)
  • Tissue Homogenization: A known weight of frozen brain tissue (e.g., from the frontal cortex) is homogenized in an ice-cold mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 or 2:1 v/v ratio).[6][7]

  • Phase Separation: After homogenization, additional chloroform and a salt solution (e.g., 0.9% NaCl) are added to the homogenate to induce phase separation.[8] The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

  • Lipid Collection: The lower organic phase, which contains the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for analysis, such as a mixture of acetonitrile (B52724) and isopropanol.[8]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate the different lipid species based on their polarity.[8]

  • Mass Spectrometric Detection: The separated lipids are then introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.[8][9]

  • Quantification: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the target diacylglycerol species. Quantification is achieved by comparing the peak area of the endogenous DAGs to the peak area of a known amount of an internal standard (e.g., a deuterated DAG standard) that was added at the beginning of the extraction process.[1][9] Calibration curves are generated using synthetic standards to ensure accurate quantification.[1]

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the potential role of diacylglycerols in cellular signaling, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Diacylglycerol Quantification cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis tissue Brain Tissue Sample homogenize Homogenization (Chloroform/Methanol) tissue->homogenize phase_sep Phase Separation homogenize->phase_sep extract Collect Organic Phase phase_sep->extract dry_recon Dry & Reconstitute extract->dry_recon lc_sep LC Separation dry_recon->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant

A simplified workflow for the quantification of diacylglycerols in brain tissue.

signaling_pathway Simplified Diacylglycerol Signaling Pathway receptor Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling pkc->downstream Phosphorylates

The role of diacylglycerol (DAG) as a second messenger in cellular signaling.

References

Dipalmitin vs. Other Diacylglycerols in Cell Signaling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, diacylglycerols (DAGs) are pivotal second messengers, primarily recognized for their role in activating Protein Kinase C (PKC). However, the specific structure of a DAG molecule, including the nature of its fatty acyl chains and their position on the glycerol (B35011) backbone, critically dictates its biological activity. This guide provides an objective comparison of dipalmitin (B8236172), a saturated diacylglycerol, with other commonly used DAGs in cell signaling research. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways to inform experimental design and data interpretation.

The Critical Distinction: Structure Defines Function

Diacylglycerols are characterized by a glycerol backbone esterified with two fatty acid chains. The stereoisomeric form and the saturation of these fatty acid chains are the primary determinants of a DAG's signaling competency. The biologically active isomer for PKC activation is the sn-1,2-diacylglycerol. In contrast, sn-1,3-diacylglycerols are generally considered inactive in this canonical pathway and often serve as negative controls in experimental setups.[1][2]

This compound refers to a diacylglycerol with two palmitic acid chains, which are 16-carbon saturated fatty acids. Therefore, 1,2-dipalmitoyl-sn-glycerol (B135180) is a saturated sn-1,2-DAG, while 1,3-dipalmitin (B116919) is its corresponding inactive isomer. The presence of saturated versus unsaturated fatty acid chains profoundly impacts the molecule's ability to activate PKC. Generally, DAGs containing at least one unsaturated fatty acid chain, such as 1,2-dioleoyl-sn-glycerol (B52968) (DOG) or 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are more potent activators of conventional and novel PKC isoforms than their saturated counterparts like 1,2-dipalmitoyl-sn-glycerol.[1][3][4]

Quantitative Comparison of Diacylglycerol Performance

The potency of different diacylglycerols in activating PKC can be compared by examining their relative activation of various PKC isoforms. The following tables summarize the available data on the performance of this compound isomers and other representative DAGs.

Table 1: Comparative Performance of this compound Isomers and Other Diacylglycerols in PKC Activation

Diacylglycerol (DAG) SpeciesStructureRole in PKC ActivationRelative PotencyKey Findings
1,2-Dipalmitoyl-sn-glycerol (DPG) Saturated sn-1,2-DAG (16:0/16:0)Weak ActivatorLowSignificantly less potent than unsaturated DAGs. Its poor solubility can also lead to inconsistent results in in vitro assays.[2][3][5][6]
1,3-Dipalmitin Saturated sn-1,3-DAG (16:0/16:0)Inactive / Negative ControlNoneDoes not activate PKC and is used to control for non-specific lipid effects.[1][2]
1,2-Dioleoyl-sn-glycerol (DOG) Unsaturated sn-1,2-DAG (18:1/18:1)Potent ActivatorHighA commonly used potent activator for in vitro and cell-based PKC assays.[7][8]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Mixed Saturated/Unsaturated sn-1,2-DAG (18:0/20:4)Potent ActivatorHighA physiologically relevant DAG that shows high potency for activating certain PKC isoforms like PKCα and PKCδ.[1][9]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Synthetic, cell-permeable DAG analogActivatorModerate to HighDesigned for better cell permeability in culture studies, but may not fully mimic endogenous DAGs.[7]

Table 2: PKC Isoform Specificity of Different Diacylglycerols

PKC IsoformPreferred Diacylglycerol Activator(s)Observations
PKCα 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Shows significantly higher stimulation with SAG compared to other DAGs.[1]
PKCβI 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG), 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)Exhibits higher activation with DAGs containing highly unsaturated fatty acids.[1]
PKCγ 18:0/22:6-DGShows a moderate preference for this long-chain, highly unsaturated DAG.[1]
PKCδ 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Strongly activated by SAG.[1]
PKCθ 18:0/22:6-DGExhibits the strongest activation with this particular DAG species.[1]

Signaling Pathways and Mechanisms

The primary and most well-characterized signaling role of sn-1,2-diacylglycerols is the activation of the Protein Kinase C family. This is a crucial step in numerous signal transduction cascades that regulate a wide array of cellular functions.

Canonical PKC Activation Pathway

The activation of conventional and novel PKC isoforms is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) at the plasma membrane. This enzymatic reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane to recruit and activate PKC.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Hydrolysis DAG sn-1,2-Diacylglycerol PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate 6. Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release 4. Ca²⁺ Mobilization Ca_release->PKC_inactive (for cPKC) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response 7. Downstream Effects Experimental_Workflow_PKC_Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Vesicles Prepare Lipid Vesicles (PS + DAG Isomer) Reaction_Setup Combine Vesicles, PKC, and Substrate Mix Vesicles->Reaction_Setup Enzyme Dilute Purified PKC Isozyme Enzyme->Reaction_Setup Substrate_Mix Prepare Substrate Mix (Peptide + [γ-³²P]ATP) Substrate_Mix->Reaction_Setup Incubate Incubate at 30°C Reaction_Setup->Incubate Spot Spot Reaction onto P81 Paper Incubate->Spot Wash Wash to Remove Unincorporated ³²P Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate and Compare PKC Activity Count->Analyze

References

A Comparative Guide to Inter-Laboratory Validation of Dipalmitin Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of dipalmitin (B8236172) is paramount for quality control, formulation development, and metabolic research. This guide provides a comparative overview of common analytical methodologies for the quantification of 1,3-dipalmitin (B116919). Although a formal inter-laboratory comparison study for this compound is not publicly available, this document compiles and compares performance data from validated methods for this compound and structurally similar diacylglycerols to serve as a valuable resource for laboratories aiming to establish, validate, or compare their own analytical protocols.[1]

The two most prevalent methods for this compound quantification are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Both techniques offer robust and reliable measurements, with the choice between them often depending on the specific analytical needs, such as required sensitivity, sample throughput, and instrumentation availability.[2]

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical technique is critical for achieving accurate and reproducible results. The following table summarizes the typical performance characteristics of HPLC-ELSD and GC-MS based on published validation data for diacylglycerols.[1]

ParameterHPLC-ELSDGC-MS (after derivatization)Test Method
Purity (by HPLC-ELSD) >99%N/AHigh-Performance Liquid Chromatography with Evaporative Light Scattering Detector
Isomeric Purity (1,3-isomer) ≥99%~98%Gas Chromatography (GC)
1,2-Isomer Impurity ≤1%<0.5%Gas Chromatography (GC)
Linearity (R²) > 0.995> 0.998[1]
Limit of Detection (LOD) 0.2 - 10 µg/mL5 - 20 ng/L[1]
Limit of Quantification (LOQ) 0.5 - 25 µg/mL15 - 60 ng/L[1]
Accuracy (% Recovery) 95 - 105%90 - 110%[1]
Precision (RSD) < 5%< 15%[1]
Melting Point 72-74 °C71-75 °CDifferential Scanning Calorimetry (DSC)
Moisture Content (Karl Fischer) <0.1%<0.2%Karl Fischer Titration
Physical Appearance White to off-white solidWhite solidVisual Inspection

Disclaimer: The data in this table is a synthesis of findings from multiple studies on diacylglycerol analysis and is intended to represent typical method performance. Actual results may vary depending on the specific laboratory, instrumentation, and sample matrix.[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and comparable analytical results. Below are typical methodologies for the analysis of 1,3-dipalmitin using HPLC-ELSD and GC-MS.

This method is well-suited for the analysis of non-volatile compounds like 1,3-dipalmitin without the need for chemical derivatization.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.[1]

  • Dissolve the sample in an appropriate organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).[1]

  • Vortex the sample until fully dissolved.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of Solvent A (e.g., methanol/water, 95:5, v/v) and Solvent B (e.g., isopropanol/hexane, 85:15, v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]

  • Injection Volume: 10-20 µL.[1]

3. ELSD Conditions:

  • Nebulizer Temperature: 30-40°C.[1]

  • Evaporator Temperature: 40-50°C.[1]

  • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.[1]

GC-MS offers high sensitivity and structural confirmation but requires derivatization to increase the volatility of 1,3-dipalmitin.[1]

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample.[1]

  • Dissolve the sample in a suitable solvent like chloroform.[1]

  • Silylation of the sample with a suitable agent (e.g., BSTFA) to derivatize the hydroxyl group.[3]

2. Chromatographic Conditions:

  • Column: Capillary column suitable for lipid analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.10 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 340°C, which is then held for several minutes.[1]

  • Injector and Detector Temperature: 350°C.[3]

  • Injection Mode: Splitless injection is often used for trace analysis.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Scan Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]

Visualization of Workflows

The following diagrams illustrate the general workflows for the HPLC-ELSD and GC-MS analysis of this compound, as well as a logical workflow for method selection.

HPLC-ELSD Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis weigh Weigh Sample dissolve Dissolve in Solvent (e.g., Chloroform:Methanol) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect ELSD Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: HPLC-ELSD workflow for this compound analysis.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in Solvent (e.g., Chloroform) weigh->dissolve derivatize Derivatize with Silylating Agent (e.g., BSTFA) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Mass Spectrometry Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: GC-MS workflow for this compound analysis.

Workflow for this compound Isomer Analysis Method Selection node_rect node_rect start Start: Need to analyze this compound isomers? complex_matrix Complex Matrix? start->complex_matrix quantification Quantification Needed? complex_matrix->quantification Yes structural_confirmation Structural Confirmation Needed? complex_matrix->structural_confirmation No quantification->structural_confirmation No hplc Use HPLC quantification->hplc Yes nmr Use NMR structural_confirmation->nmr Yes, for pure samples ms Use LC-MS/MS or GC-MS structural_confirmation->ms Yes, for high sensitivity report Report Isomer Ratio and/or Confirmation hplc->report nmr->report ms->report

References

Dipalmitin's Dance with Membranes: A Comparative Guide to Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how specific molecules modulate the fluidity of cell membranes is paramount. This guide provides a comparative analysis of dipalmitin's impact on membrane fluidity, juxtaposed with other key lipid alternatives. By presenting supporting experimental data and detailed methodologies, we aim to offer a clear perspective on the biophysical effects of this saturated diacylglycerol.

This compound (B8236172), a diacylglycerol composed of two palmitic acid chains, plays a significant role in cellular signaling and lipid metabolism. Its incorporation into lipid bilayers can induce notable changes in the physical properties of the membrane, including its fluidity. This property is crucial for a host of cellular functions, from the activity of membrane-bound enzymes to the regulation of signaling cascades.

Comparative Analysis of Membrane Fluidity

To quantify the influence of this compound and other lipids on membrane fluidity, two primary biophysical techniques are often employed: Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy.

Differential Scanning Calorimetry (DSC) measures the heat changes that occur in a lipid sample as its temperature is increased. The main phase transition temperature (Tm), the point at which the membrane transitions from a rigid gel phase to a more fluid liquid-crystalline phase, is a key indicator of membrane fluidity. A higher Tm suggests a less fluid, more stable membrane.

Fluorescence Anisotropy utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which embed within the lipid bilayer. The rotational movement of these probes is sensitive to the viscosity of their environment. By measuring the polarization of the emitted fluorescent light, a value for anisotropy (r) can be calculated. Higher anisotropy values correspond to restricted probe movement and thus, lower membrane fluidity.

The following table summarizes the impact of this compound and other lipids on the main phase transition temperature of dipalmitoylphosphatidylcholine (DPPC) bilayers, a common model for cell membranes.

Lipid ModifierMolar Percentage in DPPCMain Phase Transition Temperature (Tm) of DPPC (°C)Impact on Membrane Fluidity
None (Pure DPPC) 0%~41.4 °C[1]Baseline
This compound (Glycerol-dipalmitate) -Increased by ~25K relative to GMP in simulations[2][3]Decreases fluidity
Cholesterol 10%Broadened transition, shifted to lower temperatures[1]Increases fluidity below Tm, decreases fluidity above Tm
Cholesterol 25%Main phase transition absent[4]Decreases fluidity (induces liquid-ordered phase)
Unsaturated Lipid (DOPC) -Lower Tm than saturated lipids[5]Increases fluidity

Note: Direct experimental DSC data for this compound's effect on DPPC Tm is limited in the readily available literature. The data presented for this compound is based on molecular dynamics simulations comparing glycerol-dipalmitate (GDP) to glycerol-1-monopalmitate (GMP), indicating a significant ordering effect and an increase in transition temperature.[2][3]

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for Lipid Vesicles

This protocol outlines the general steps for analyzing the thermotropic behavior of lipid vesicles.

  • Lipid Film Preparation: The desired lipids (e.g., DPPC with or without this compound) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Residual solvent is removed under vacuum for several hours.

  • Vesicle Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Sample Preparation for DSC: A specific amount of the lipid dispersion is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.

  • DSC Analysis: The sample and reference pans are placed in the calorimeter. The system is then heated at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the expected phase transition. The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.

  • Data Analysis: The main phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition in the thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Fluorescence Anisotropy Protocol using DPH

This protocol describes the measurement of membrane fluidity using the fluorescent probe DPH.

  • Liposome (B1194612) Preparation: Prepare lipid vesicles (e.g., DPPC with varying concentrations of this compound) as described in the DSC protocol.

  • Probe Incorporation: A small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) is added to the liposome suspension while vortexing. The mixture is then incubated in the dark at a temperature above the lipid's Tm for at least 30 minutes to ensure the probe partitions into the lipid bilayer. The final concentration of DPH should be low enough to avoid self-quenching (typically a lipid-to-probe ratio of 200:1 to 500:1).

  • Fluorescence Measurement: The fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light at approximately 360 nm. The emission intensity is then measured at approximately 430 nm through polarizers oriented both vertically (I_VV) and horizontally (I_VH) with respect to the excitation polarizer. A correction factor (G-factor) is determined by measuring the emission intensities with horizontally polarized excitation (I_HV and I_HH).

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.

  • Data Interpretation: Higher anisotropy values indicate lower membrane fluidity, as the rotational motion of the DPH probe is more restricted in a more ordered lipid environment.

Mandatory Visualizations

Experimental Workflow for Membrane Fluidity Analysis

experimental_workflow cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry cluster_anisotropy Fluorescence Anisotropy Lipid Film Formation Lipid Film Formation Vesicle Hydration Vesicle Hydration Lipid Film Formation->Vesicle Hydration Probe Incorporation (for Anisotropy) Probe Incorporation (for Anisotropy) Vesicle Hydration->Probe Incorporation (for Anisotropy) DSC Measurement DSC Measurement Vesicle Hydration->DSC Measurement Load sample Fluorescence Measurement Fluorescence Measurement Probe Incorporation (for Anisotropy)->Fluorescence Measurement Measure fluorescence Thermogram Analysis Thermogram Analysis DSC Measurement->Thermogram Analysis Determine Tm and ΔH Determine Tm and ΔH Thermogram Analysis->Determine Tm and ΔH Anisotropy Calculation Anisotropy Calculation Fluorescence Measurement->Anisotropy Calculation Determine Fluidity (r) Determine Fluidity (r) Anisotropy Calculation->Determine Fluidity (r)

Caption: Workflow for membrane fluidity analysis using DSC and fluorescence anisotropy.

Signaling Pathway: Protein Kinase C Activation

This compound, as a diacylglycerol (DAG), is a key second messenger in the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes. The generation of DAG in the plasma membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), creates a binding site for PKC. The lipid environment of the membrane, influenced by molecules like this compound, can modulate the efficiency of PKC recruitment and activation.

pkc_activation Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Activates PIP2 PIP₂ PLC->PIP2 3. Hydrolyzes This compound (DAG) This compound (DAG) PIP2->this compound (DAG) Generates IP3 IP₃ PIP2->IP3 Generates Active PKC Active PKC (Membrane) This compound (DAG)->Active PKC 6. Binds ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2+ Ca²⁺ ER->Ca2+ 5. Releases Ca2+->Active PKC 7. Binds Inactive PKC Inactive PKC (Cytosol) Inactive PKC->Active PKC Translocates to Membrane Cellular Response Cellular Response Active PKC->Cellular Response 8. Phosphorylates Substrates

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound (DAG).

Conclusion

The incorporation of this compound into lipid bilayers leads to a decrease in membrane fluidity. This effect is primarily due to the saturated nature of its two palmitic acid chains, which allows for tight packing of the lipid molecules. This ordering effect is in contrast to the fluidizing effect of unsaturated lipids and the more complex, concentration-dependent influence of cholesterol. The modulation of membrane fluidity by this compound has significant biological implications, particularly in the context of cell signaling, where it can influence the localization and activity of membrane-associated proteins like Protein Kinase C. Further experimental studies are warranted to provide more direct quantitative comparisons of this compound with a wider range of lipid modifiers, which will undoubtedly enhance our understanding of its role in membrane biophysics and cellular function.

References

Safety Operating Guide

Navigating the Safe Disposal of Dipalmitin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dipalmitin (B8236172), a diacylglycerol used in various research and development applications, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Hazard Profile of this compound

According to safety data sheets, this compound is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1] While it is not considered acutely toxic upon ingestion, it is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] It is also a combustible solid, though it propagates flame with difficulty.[1]

Hazard ClassificationDescription
Physical Hazard Combustible solid[1]
Health Hazard Considered a hazardous substance by OSHA.[1] May cause transient eye discomfort upon direct contact.[1]
Environmental Hazard Very toxic to aquatic organisms, with potential for long-term adverse effects.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5] The following protocol outlines the necessary steps for safe laboratory-level management prior to collection by a certified hazardous waste disposal service.

Waste Identification and Segregation
  • Treat all this compound-containing materials as hazardous waste. This includes unused or expired this compound, solutions containing this compound, and any materials that have come into contact with it, such as gloves, pipette tips, and contaminated labware.

  • Segregate this compound waste from other chemical waste streams. To prevent unintended reactions, store this compound waste separately from incompatible materials, particularly strong oxidizing agents like nitrates and chlorine bleaches.[1][6]

Proper Containerization
  • Use a designated and compatible waste container. The container must be chemically resistant to this compound and in good condition, with a secure, leak-proof lid.[4][6]

  • Ensure adequate headroom. Do not fill the container to the brim; leave at least one inch of headspace to allow for expansion.[6]

  • Keep the container closed. The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][5][6][7]

Accurate Labeling
  • Clearly label the waste container. The label must include the words "Hazardous Waste" and the full chemical name, "this compound."[8][9]

  • Indicate the date of first accumulation. Mark the date when the first piece of waste was placed in the container.[9]

Storage in a Satellite Accumulation Area (SAA)
  • Store the waste container in a designated SAA. This area should be at or near the point of waste generation and under the control of laboratory personnel.[4][5][6][7][8]

  • Maintain a clean and organized SAA. The area should be inspected weekly for any signs of leakage or container degradation.[6]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office. Once the waste container is full or has reached the designated accumulation time limit (typically up to one year for partially filled containers), arrange for pickup by the EHS office or their designated hazardous waste contractor.[6][7][9]

  • Do not attempt to treat or dispose of the hazardous waste yourself. All final disposal must be conducted by a licensed facility in accordance with local, state, and federal regulations.[1]

Experimental Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste within a laboratory setting.

Dipalmitin_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Containerization cluster_storage Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated (e.g., unused chemical, contaminated labware) assess Is the waste hazardous? start->assess segregate Segregate as this compound Waste assess->segregate Yes, this compound is hazardous waste. containerize Place in a labeled, compatible, and closed hazardous waste container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Management of Empty this compound Containers

Empty containers that previously held this compound must also be handled with care.

  • Decontamination: Since this compound is not classified as an "acutely hazardous" or "P-list" waste, triple rinsing is not federally mandated. However, it is good practice to rinse the empty container with a suitable solvent to remove any residue. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Empty Containers: Once rinsed, deface or remove all hazardous labels from the container. The cap should be removed, and the container can then typically be disposed of as regular laboratory glass or plastic waste, depending on the material.[3] Always confirm your institution's specific policies for empty container disposal.

References

Personal protective equipment for handling Dipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dipalmitin

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety. The selection of appropriate PPE is contingent on the specific laboratory conditions and handling procedures.

PPE CategoryItemSpecifications and RecommendationsCitations
Eye Protection Safety Glasses or GogglesWear safety glasses with side shields or chemical goggles.[1][2]
Hand Protection Chemical Resistant GlovesPVC, leather, or nitrile gloves are suitable. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1][2]
Respiratory Protection RespiratorUnder normal use with adequate ventilation, respiratory protection may not be required. However, to minimize exposure to dust, a NIOSH-approved N95 respirator is recommended.[2][3][4]
Body Protection Protective ClothingWear overalls, a P.V.C. apron, or other protective clothing when there is a risk of skin exposure.[1][4]

Operational Plan for Handling this compound

Adherence to a structured operational plan is crucial for the safe handling of this compound. The following step-by-step guidance covers pre-operational checks, the handling procedure, and post-handling protocols.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that an eye wash unit and safety shower are accessible and in working order.[1]

  • Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and handling precautions outlined in the this compound SDS.

  • Prepare Work Area: Ensure the handling area is clean and well-ventilated.[4] Minimize dust generation by avoiding disruptive air currents.[3]

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling Procedure
  • Avoid Contact: Exercise caution to avoid all personal contact with this compound, including inhalation and contact with skin and eyes.[1]

  • Prevent Dust Formation: Handle the powder carefully to avoid creating dust clouds, which can form explosive mixtures with air.[1]

  • Controlled Dispensing: Weigh and transfer this compound in a designated area, preferably within a ventilated enclosure or fume hood.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents.[3][4]

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean Work Area: Clean all spills immediately.[1] Use appropriate methods to clean the work surface and any contaminated equipment.

  • Storage: Store this compound in a tightly closed and clearly labeled container.[1][4] Recommended storage temperatures are between 2-8°C or at -20°C.[2]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan for this compound

This compound is considered toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1][5]

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed hazardous waste container.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][3][5][6]

  • Environmental Protection: Do not allow this compound waste to enter drains, sewers, or watercourses.[1][5]

  • Consult Authority: If unsure about disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority.[1]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the operational and disposal procedures for this compound.

Dipalmitin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_avoid Avoid Contact & Dust Formation prep_area->handle_avoid handle_transfer Weigh & Transfer handle_avoid->handle_transfer post_decon Decontaminate Self handle_transfer->post_decon disp_collect Collect Waste handle_transfer->disp_collect Generates Waste post_clean Clean Work Area post_decon->post_clean post_store Store this compound post_clean->post_store disp_dispose Dispose via Hazardous Waste Stream disp_collect->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.